3-Cyano-4-phenylpyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-cyano-4-phenylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-11-10(9-4-2-1-3-5-9)6-7-15-12(11)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYDFXYNGZNGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564447 | |
| Record name | 3-Cyano-4-phenylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133609-28-6 | |
| Record name | 3-Cyano-4-phenylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyano-4-phenylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-Cyano-4-phenylpyridine-2-carboxylic acid
Abstract
This comprehensive technical guide provides a detailed methodology for the synthesis and characterization of 3-Cyano-4-phenylpyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The guide outlines a robust, multicomponent reaction strategy, offering insights into the underlying chemical principles and experimental considerations. It includes a step-by-step protocol for synthesis and purification, followed by a thorough guide to structural verification using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the preparation and validation of this important pyridine derivative.
Introduction and Strategic Overview
Polysubstituted pyridine rings are privileged scaffolds in drug discovery and functional materials due to their unique electronic properties and ability to engage in various biological interactions. Among these, this compound stands out as a versatile intermediate. The cyano and carboxylic acid functionalities at the 2- and 3-positions offer orthogonal chemical handles for further derivatization, making it a valuable precursor for constructing complex molecular architectures.
The synthetic approach detailed herein is based on a multicomponent reaction (MCR) strategy. MCRs are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step from simple, readily available starting materials.[1][2] This approach avoids lengthy linear sequences and complex purification of intermediates, aligning with the principles of green chemistry.[3][4]
The chosen strategy involves a one-pot condensation of an appropriate chalcone (an α,β-unsaturated ketone), a C-2 synthon like cyanoacetamide or ethyl cyanoacetate, and a base, followed by hydrolysis of the resulting intermediate to yield the target carboxylic acid.
Synthetic Strategy and Mechanism
The synthesis is designed as a two-stage process within a single pot: (1) Formation of a substituted 2-pyridone intermediate via a Michael addition-cyclization cascade, and (2) Subsequent hydrolysis of the nitrile group to the carboxylic acid.
Stage 1: Pyridone Ring Formation
The core of the pyridine ring is constructed via the reaction of a chalcone (1,3-diphenylprop-2-en-1-one), which can be synthesized from benzaldehyde and acetophenone, with a suitable active methylene compound like cyanoacetamide. The reaction is typically catalyzed by a base such as sodium hydroxide or piperidine. The plausible mechanism involves:
-
Michael Addition: The enolate of the active methylene compound attacks the β-carbon of the chalcone.
-
Cyclization: The intermediate undergoes an intramolecular cyclization.
-
Dehydration/Aromatization: Subsequent elimination of water leads to the formation of a stable, substituted 2-pyridone ring structure.[5]
Stage 2: Nitrile Hydrolysis
The nitrile group at the 3-position is then hydrolyzed to the target carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[6] Basic hydrolysis is often preferred as it saponifies the nitrile to a carboxylate salt, which can then be protonated in an acidic workup to yield the final carboxylic acid.[7][8] This step requires careful control of reaction conditions to ensure complete conversion without unwanted side reactions.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| Benzaldehyde | 106.12 | 10 | 1.06 g (1.02 mL) | Reagent grade, freshly distilled |
| Acetophenone | 120.15 | 10 | 1.20 g (1.16 mL) | Reagent grade |
| Cyanoacetamide | 84.08 | 10 | 0.84 g | Reagent grade |
| Sodium Hydroxide | 40.00 | 30 | 1.20 g | Pellets or solution |
| Ethanol (95%) | 46.07 | - | 50 mL | Solvent |
| Hydrochloric Acid (conc.) | 36.46 | - | As needed | For acidification |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1.06 g, 10 mmol), acetophenone (1.20 g, 10 mmol), and cyanoacetamide (0.84 g, 10 mmol) in 50 mL of 95% ethanol.
-
Base Addition: While stirring, add a solution of sodium hydroxide (0.80 g, 20 mmol) in 10 mL of water to the flask. The solution will likely turn yellow or orange, indicative of chalcone formation.
-
Pyridone Formation: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the initial reflux period, add an additional amount of sodium hydroxide (0.40 g, 10 mmol) dissolved in 5 mL of water to the reaction mixture. Continue to reflux for another 4-6 hours to facilitate the hydrolysis of the nitrile group.[7]
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 100 mL of ice-cold water. Acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
Characterization and Data Analysis
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
Expected Analytical Data
| Technique | Parameter | Expected Result |
| Melting Point | Range | >250 °C (with decomposition) |
| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3400 (O-H, broad), ~3050 (Ar C-H), ~2230 (C≡N), ~1720 (C=O), ~1600, 1580 (C=C, C=N) |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic protons (phenyl and pyridine rings) typically appear in the 7.5-8.8 ppm region. The carboxylic acid proton will be a broad singlet at >12 ppm. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Carboxylic acid carbon (~165 ppm), Cyano carbon (~117 ppm), Aromatic carbons (120-160 ppm).[4] |
| Mass Spec. (ESI-) | m/z | Expected [M-H]⁻ peak corresponding to the molecular weight. |
Interpreting the Data
-
IR Spectroscopy: The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the cyano (C≡N) group.[9] A broad absorption in the 3400 cm⁻¹ region and a strong carbonyl (C=O) peak around 1720 cm⁻¹ confirm the presence of the carboxylic acid group.
-
NMR Spectroscopy: In ¹H NMR, the integration of the aromatic region should correspond to the total number of protons on the phenyl and pyridine rings. The downfield chemical shift of the carboxylic acid proton is characteristic. In ¹³C NMR, the distinct signals for the cyano and carbonyl carbons provide strong evidence for the successful synthesis.[10]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the synthesized compound.
Conclusion
The multicomponent synthesis strategy outlined in this guide provides an efficient and reliable pathway to this compound. The protocol is designed to be robust and accessible, while the characterization section offers a clear framework for validating the final product's identity and purity. By understanding the causality behind the experimental choices and employing rigorous analytical validation, researchers can confidently produce this valuable chemical intermediate for applications in drug discovery and beyond.
References
-
Rasayan J. Chem. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Available at: [Link]
-
MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Available at: [Link]
- Google Patents. Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
GSK. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. Available at: [Link]
-
ACS Publications. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Available at: [Link]
-
National Institutes of Health. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Available at: [Link]
-
National Institutes of Health. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Available at: [Link]
- Google Patents. Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
-
ResearchGate. Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. Available at: [Link]
-
TSI Journals. Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial | 10549. Available at: [Link]
- Google Patents. The synthetic method of 2-pyridine carboxylic acid.
-
Frontiers in Chemistry, Armenia. Synthesis of new thiophene substituted 2-aminopyridines. Available at: [Link]
-
MDPI. 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. Available at: [Link]
-
Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]
-
ResearchGate. Ultrasonic Assisted Three Component Synthesis of 3-Cyano-pyridine-2(1H)-ones. Available at: [Link]
-
Oriental Journal of Chemistry. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Available at: [Link]
Sources
- 1. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 8. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Predicted Spectroscopic Profile of 3-Cyano-4-phenylpyridine-2-carboxylic acid
This document provides a comprehensive technical guide on the expected spectroscopic characteristics of 3-Cyano-4-phenylpyridine-2-carboxylic acid. In the absence of a consolidated, publicly available dataset for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to construct a predictive profile. This approach is designed for researchers, scientists, and drug development professionals to aid in the identification, characterization, and quality control of this and related pyridine-based compounds.
The methodologies and interpretations presented herein are grounded in fundamental chemical principles and validated against published data for similar molecular scaffolds, ensuring a robust and scientifically sound predictive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic behavior of atomic nuclei, we can map the molecular skeleton and deduce the precise arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The Rationale Behind NMR Analysis The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often selected for molecules containing acidic protons, such as carboxylic acids, because it allows for the observation of the exchangeable -OH proton signal. The predicted chemical shifts (δ) are influenced by the electronic environment of each nucleus; electron-withdrawing groups like the cyano (-CN), carboxylic acid (-COOH), and the pyridine nitrogen deshield adjacent nuclei, shifting their signals downfield (to higher ppm values).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the phenyl and pyridine rings, as well as the highly deshielded carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): This proton is highly acidic and subject to hydrogen bonding. It is expected to appear as a broad singlet far downfield, typically in the δ 13.0-14.0 ppm range.
-
Pyridine Ring Protons: The two protons on the pyridine ring are in different electronic environments. The proton at the 5-position will likely appear as a doublet, and the proton at the 6-position will also be a doublet due to coupling with each other. Their shifts are anticipated in the aromatic region, likely between δ 7.5 and 9.0 ppm.
-
Phenyl Ring Protons (-C₆H₅): The protons of the phenyl group will present as a complex multiplet in the δ 7.4-7.8 ppm range, a characteristic pattern for monosubstituted benzene rings.[1]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. Given the molecule's asymmetry, all 13 carbon atoms are expected to be chemically distinct.
-
Carboxylic Acid Carbon (-COOH): This carbonyl carbon is significantly deshielded and is predicted to appear in the δ 165-175 ppm range.[2][3]
-
Cyano Carbon (-C≡N): The nitrile carbon typically resonates in a distinct window between δ 115-125 ppm.[2][4]
-
Aromatic Carbons: The carbons of the pyridine and phenyl rings will appear in the δ 120-160 ppm range.[1][2][5] Quaternary carbons (those without attached protons, such as C2, C3, C4, and the phenyl C1') will generally show weaker signals. The carbons attached to the nitrogen (C2, C6) and the electron-withdrawing cyano and carboxyl groups will be the most deshielded within this group.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| -COOH | 13.0 - 14.0 (broad s, 1H) | 165.0 - 175.0 |
| Phenyl-H | 7.4 - 7.8 (m, 5H) | 127.0 - 140.0 |
| Pyridine-H5, H6 | 7.5 - 9.0 (m, 2H) | 120.0 - 160.0 |
| -C≡N | - | 115.0 - 125.0 |
Note: Predictions are based on typical chemical shift ranges and data from analogous structures.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a spectral width of approximately 16 ppm, centered around 8 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire data using proton decoupling. A wider spectral width (e.g., 240 ppm) is necessary. Due to the low natural abundance of ¹³C, a longer acquisition time with more scans is required.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs IR radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration (e.g., stretching or bending).
Trustworthiness: Self-Validating Protocols The IR spectrum provides a molecular "fingerprint." The presence of strong, characteristic absorbances for the nitrile, carbonyl, and hydroxyl groups serves as an internal validation of the compound's primary structural features. For instance, the simultaneous observation of a very broad O-H stretch and a sharp C=O stretch is a hallmark of a carboxylic acid.[6]
Predicted IR Spectrum
The IR spectrum of this compound is expected to be rich with information, confirming its key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[6]
-
C-H Stretches (Aromatic): A series of weaker bands is expected above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹), corresponding to the C-H bonds of the phenyl and pyridine rings.[7]
-
C≡N Stretch (Nitrile): A sharp, medium-to-strong intensity peak is anticipated in the 2215-2230 cm⁻¹ region. This is a highly characteristic absorption for a nitrile group.[8][9][10][11]
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band should appear around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.[6]
-
C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of variable intensity are expected in the 1450-1650 cm⁻¹ region, corresponding to the skeletal vibrations of the aromatic pyridine and phenyl rings.
Table 2: Predicted IR Absorption Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch | Aromatic | 3020 - 3100 | Weak to Medium |
| C≡N Stretch | Nitrile | 2215 - 2230 | Medium to Strong, Sharp |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong, Sharp |
| C=C / C=N Stretches | Aromatic Rings | 1450 - 1650 | Medium to Strong |
Experimental Protocol for IR Data Acquisition (KBr Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically by averaging 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet should be run and automatically subtracted from the sample spectrum.
Caption: Workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.
Authoritative Grounding: Predicting Fragmentation The fragmentation of a molecule under ESI-MS conditions is governed by its chemical stability. The most stable ions are preferentially formed. For this compound, likely fragmentation pathways include the loss of stable neutral molecules such as water (H₂O), carbon dioxide (CO₂), and hydrogen cyanide (HCN), which is consistent with fragmentation studies of similar pyridinone structures.[12]
Predicted Mass Spectrum (ESI)
-
Molecular Formula: C₁₃H₈N₂O₂
-
Monoisotopic Mass: 224.0586 g/mol
-
Positive Ion Mode [M+H]⁺: The most prominent peak is expected to be the protonated molecule at an m/z of 225.0664 .
-
Negative Ion Mode [M-H]⁻: In negative mode, the deprotonated molecule should be observed at an m/z of 223.0512 .
-
Key Fragmentation:
-
Loss of CO₂: A significant fragment resulting from the decarboxylation of the molecular ion would appear at m/z 181 (in positive mode) or m/z 179 (in negative mode).
-
Loss of HCN: Cleavage of the cyano group could lead to a fragment corresponding to the loss of 27 Da.
-
Table 3: Predicted Mass Spectrometry Data (ESI)
| Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |
| Molecular Ion | 225.0664 ([M+H]⁺) | 223.0512 ([M-H]⁻) |
| Fragment (-CO₂) | 181.0760 ([M+H-CO₂]⁺) | 179.0604 ([M-H-CO₂]⁻) |
Experimental Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[12]
-
Ionization: Apply a high voltage to the capillary to generate a fine spray of charged droplets.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Time-of-Flight or Quadrupole) to generate the mass spectrum.
Caption: Workflow for ESI-Mass Spectrometry analysis.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound, the combined data provides unambiguous structural confirmation:
-
MS establishes the correct molecular weight (224.0586 Da).
-
IR confirms the presence of the key functional groups: carboxylic acid (broad O-H, sharp C=O), nitrile (C≡N), and aromatic rings (aromatic C-H, C=C/C=N).
-
NMR provides the detailed connectivity map, showing the relative positions of the phenyl and pyridine protons, confirming the substitution pattern, and accounting for all 13 unique carbons in the molecule.
Together, these predicted spectra form a cohesive and self-validating dataset that would be sufficient to confirm the identity and purity of this compound in a research or quality control setting.
References
-
Al-Zaqri, N., Al-Ghorbani, M., & El-kereamy, A. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 879-888. [Link]
-
Klasinc, L., Srzić, D., & Hameister, C. (2007). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of Mass Spectrometry, 42(2), 229-234. [Link]
-
Ahmad, V. U., Jassbi, A. R., & Pannell, L. K. (2003). 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine. Molecules, 8(5), 444-449. [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
SpectraBase. (n.d.). 3-CYANO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
PubChem. (n.d.). 3-cyano-2-oxo-6-(4-phenylphenyl)-1h-pyridine-4-carboxylic acid. [Link]
-
Kebaili, A., Belhadj, F., Kibou, Z., Seijas, J. A., Vazquez, M. P., & Choukchou-Braham, N. (2023). Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(22), 7629. [Link]
-
ResearchGate. (n.d.). The IR spectra of compounds 1–6. [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]
-
Kebaili, A., Belhadj, F., Kibou, Z., Seijas, J. A., Tato, M. P. V., & Choukchou-Braham, N. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. ECSOC-27. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
SpectraBase. (n.d.). 5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
PubChem. (n.d.). phenyl)-1H-pyrrole-2-carboxylic acid methyl ester. [Link]
-
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]
-
Universidade de Santiago de Compostela. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
-
Monopoli, A., Nacci, A., Cataldi, T. R. I., & Calvano, C. D. (2020). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules, 25(24), 6054. [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
-
Monopoli, A., Nacci, A., Cataldi, T. R. I., & Calvano, C. D. (2020). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules, 25(24), 6054. [Link]
-
National Institutes of Health. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]
-
Al-Issa, S. A., Al-Zaqri, N., & Al-Ghorbani, M. (2023). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances, 13(30), 20993-21004. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. compoundchem.com [compoundchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. sciforum.net [sciforum.net]
- 11. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Physical and chemical properties of 3-Cyano-4-phenylpyridine-2-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyano-4-phenylpyridine-2-carboxylic acid
Foreword: Unveiling a Scaffold of Pharmaceutical Interest
The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of natural products and clinically significant molecules.[1] When functionalized with cyano and carboxylic acid groups, these scaffolds become highly versatile intermediates for drug discovery and material science.[1][2] This guide provides a comprehensive technical overview of this compound, a molecule of significant interest due to the strategic placement of its functional groups. We will delve into its core physical and chemical properties, synthesis, and reactivity, offering field-proven insights for researchers in drug development and organic synthesis. The narrative is structured not as a rigid template, but as a logical exploration of the molecule's character, grounded in authoritative scientific principles.
Molecular Identity and Structural Elucidation
This compound is a polysubstituted pyridine derivative. Its structure features a pyridine core functionalized with a carboxylic acid at the 2-position, a cyano group at the 3-position, and a phenyl group at the 4-position. This specific arrangement of electron-withdrawing (cyano, carboxylic acid) and aromatic groups dictates its unique electronic and steric properties, which are fundamental to its reactivity and potential biological activity.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. The data for this specific molecule is not widely published; therefore, properties are estimated based on its precursor and structurally related analogs.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₄H₈N₂O₂ | Calculated from structure |
| Molecular Weight | 236.23 g/mol | Calculated from formula |
| CAS Number | 133609-28-6 | [3] |
| Appearance | White to off-white solid | Predicted based on related compounds[4][5] |
| Melting Point | >250 °C (Predicted) | High melting points are typical for rigid aromatic carboxylic acids. The related 2-cyano-4-pyridine carboxylic acid melts at 335 °C.[4][5] |
| pKa | 2.5 - 3.5 (Predicted) | The carboxylic acid is expected to be strongly acidic due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the cyano group. The predicted pKa for 2-cyano-4-pyridine carboxylic acid is 2.81.[5][6] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (DMSO, DMF, Methanol). | The hydrophobic phenyl group and pyridine ring limit water solubility, while the polar carboxylic acid and cyano groups aid solubility in polar organic solvents.[7] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. While a dedicated spectrum for this compound is not publicly available, its key features can be reliably predicted based on its functional groups.
| Spectroscopy | Feature | Expected Region/Shift | Rationale |
| FT-IR (cm⁻¹) | O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Characteristic broad absorption of a hydrogen-bonded carboxylic acid hydroxyl group.[8] |
| C≡N stretch (Nitrile) | 2230 - 2210 | Strong, sharp absorption typical for a conjugated cyano group.[1][9] | |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong absorption from the carbonyl group.[1] | |
| C=C, C=N stretch (Aromatic) | 1600 - 1450 | Multiple bands corresponding to the vibrations of the pyridine and phenyl rings. | |
| ¹H NMR (ppm, DMSO-d₆) | -COOH | 13.0 - 14.0 (broad s) | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.[8] |
| Pyridine-H (C5, C6) | 7.5 - 9.0 (m) | Protons on the pyridine ring are typically in the aromatic region, shifted downfield by the electronegative nitrogen. | |
| Phenyl-H | 7.2 - 7.8 (m) | Protons on the phenyl ring will appear as a complex multiplet in the aromatic region. | |
| ¹³C NMR (ppm, DMSO-d₆) | -COOH | 165 - 175 | The carbonyl carbon of the carboxylic acid. |
| Aromatic-C | 120 - 160 | Multiple signals corresponding to the carbons of the pyridine and phenyl rings. | |
| -C≡N | 115 - 120 | The carbon of the cyano group.[9] |
Chemical Properties and Synthesis
Reactivity Insights
The reactivity of this compound is governed by its three primary functional groups:
-
Carboxylic Acid: This group is the most reactive site for nucleophilic acyl substitution. It can be readily converted to esters, amides, or acid chlorides. This functionality is a key handle for derivatization in drug discovery programs, allowing for modulation of solubility and target binding.
-
Cyano Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid or an amide under harsh acidic or basic conditions. It can also be reduced to an amine. Its strong electron-withdrawing nature influences the acidity of the carboxylic acid and the overall electron density of the pyridine ring.
-
Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. However, it can activate adjacent positions for nucleophilic attack under certain conditions. The nitrogen atom is basic and can be protonated or alkylated.
Synthesis Pathway: Hydrolysis of an Ethyl Ester Precursor
The most direct route to synthesizing this compound is through the hydrolysis of its corresponding ethyl ester, Ethyl 3-cyano-4-phenylpyridine-2-carboxylate.[2] This precursor is accessible via multicomponent reactions, such as a Hantzsch-inspired condensation.[2] The hydrolysis is a standard and efficient transformation.
Sources
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Buy Ethyl 3-cyano-4-phenylpyridine-2-carboxylate | 1407521-95-2 [smolecule.com]
- 3. This compound | 133609-28-6 [amp.chemicalbook.com]
- 4. 2-CYANO-4-PYRIDINE CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2-CYANO-4-PYRIDINE CARBOXYLIC ACID CAS#: 161233-97-2 [amp.chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 2-Phenylpyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Supplier Info | High-Purity Chemical Manufacturer China [pipzine-chem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 3-Cyano-4,6-diphenyl-2-(phenethylamino)pyridine [mdpi.com]
Navigating the Synthesis of Key Pharmaceutical Intermediates: A Technical Guide to tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Foreword: Clarifying the Chemical Identity
In the landscape of pharmaceutical research and development, precision in chemical identification is paramount. This guide focuses on the pivotal building block, tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate . It is crucial to note a discrepancy in the Chemical Abstracts Service (CAS) numbering for this compound. While the designated CAS number for this molecule is 877399-50-3 , it has been occasionally misidentified in some databases under CAS number 133609-28-6. For the purpose of this technical guide, and in alignment with major chemical suppliers and regulatory databases, we will refer to this compound under its correct and verified CAS number: 877399-50-3.
This document serves as an in-depth resource for researchers, chemists, and drug development professionals, providing comprehensive data on its properties, synthesis, and procurement.
Core Compound Characteristics
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a brominated pyrazole moiety and protected with a tert-butyloxycarbonyl (Boc) group. This trifecta of functional groups makes it a versatile intermediate in the synthesis of complex pharmaceutical agents, most notably as a key precursor in the manufacture of the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib.
Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is presented in the table below. These properties are essential for its handling, reaction optimization, and formulation.
| Property | Value | Source |
| CAS Number | 877399-50-3 | , |
| Molecular Formula | C₁₃H₂₀BrN₃O₂ | , |
| Molecular Weight | 330.22 g/mol | , |
| IUPAC Name | tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate | |
| Appearance | Off-white to white powder or crystalline solid | General supplier information |
| Purity | Typically ≥95% | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Br | |
| InChIKey | IYNZAVDBHAQODX-UHFFFAOYSA-N |
Structural Representation
The two-dimensional structure of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is depicted below, illustrating the connectivity of the piperidine, pyrazole, and Boc protecting group.
Caption: 2D structure of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate.
Synthesis Pathway and Experimental Protocol
The synthesis of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a multi-step process that is well-documented in the scientific literature, often as part of the total synthesis of Crizotinib. A common and robust synthetic route commences from commercially available starting materials.
Retrosynthetic Analysis
A logical retrosynthetic pathway is illustrated below. The target molecule can be constructed through the N-alkylation of 4-bromopyrazole with a suitable Boc-protected piperidine derivative.
Caption: Retrosynthetic approach for the target compound.
Step-by-Step Synthesis Protocol
A representative, lab-scale synthesis is detailed below, adapted from established literature procedures.
Step 1: Mesylation of tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: N-Alkylation of 4-Bromopyrazole
-
To a solution of 4-bromopyrazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the pyrazole anion.
-
Add a solution of the crude mesylate from Step 1 (1.1 eq) in DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate as a solid.
Commercial Suppliers
A number of reputable chemical suppliers offer tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3) for research and development purposes. When procuring this material, it is advisable to request a certificate of analysis to confirm purity and identity.
Selected Suppliers:
-
Synthonix: Offers the compound with a purity of 95+%.
-
Matrix Fine Chemicals: Provides the compound with detailed specifications.
-
PubChem: Lists several commercial vendors for this chemical.[1]
Applications in Drug Discovery
The primary and most significant application of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is as a key building block in the synthesis of Crizotinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The pyrazole and piperidine moieties are core structural features of Crizotinib, and this intermediate provides an efficient means of introducing them into the final drug molecule.
The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as the Suzuki coupling, to introduce additional complexity and modulate the pharmacological properties of the target molecule. The Boc protecting group provides a stable and easily removable means of protecting the piperidine nitrogen during synthesis.
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem.
-
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Synthonix.
-
tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Matrix Fine Chemicals.
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press.
Sources
The Ascendant Therapeutic Potential of 3-Cyano-4-phenylpyridine-2-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Within this vast chemical space, derivatives of 3-cyano-4-phenylpyridine-2-carboxylic acid are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a primary focus on their anticancer and antimicrobial potential.
Synthetic Strategies: Building the Core Scaffold
The efficient construction of the this compound core and its derivatives is crucial for exploring their therapeutic potential. Multicomponent reactions (MCRs), particularly those inspired by the Hantzsch pyridine synthesis, offer a convergent and atom-economical approach.[3]
Synthesis of Ethyl 3-Cyano-4-phenylpyridine-2-carboxylate
A key intermediate, ethyl 3-cyano-4-phenylpyridine-2-carboxylate, can be synthesized via a one-pot condensation reaction. This method involves the reaction of an aromatic aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a cyano-containing active methylene compound (e.g., cyanoacetamide or malononitrile) in the presence of a nitrogen source like ammonium acetate.[1][3]
Experimental Protocol: Synthesis of Ethyl 4-aryl-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate (Hantzsch-type reaction) [1]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and cyanoacetamide (10 mmol) in ethanol (30 mL).
-
Add ammonium acetate (12 mmol) to the mixture. For catalysis, a few drops of piperidine can be added.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water followed by a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
This dihydropyridine intermediate can then be oxidized to the corresponding pyridine.
Derivatization at the Carboxylic Acid Position
The carboxylic acid functionality at the 2-position of the pyridine ring serves as a versatile handle for further derivatization, allowing for the synthesis of a library of esters and amides.
Protocol for Hydrolysis to Carboxylic Acid:
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard acidic or basic conditions. For instance, refluxing the ester in an aqueous solution of a strong base like sodium hydroxide, followed by acidification, will yield the carboxylic acid.
Protocol for Amide Synthesis:
-
Convert the carboxylic acid to its more reactive acid chloride by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
-
React the resulting acid chloride with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to act as an acid scavenger.
Biological Activities: A Multifaceted Pharmacophore
Derivatives of 3-cyano-4-phenylpyridine have demonstrated significant potential across various therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
The cyanopyridine scaffold is a recognized pharmacophore in the design of kinase inhibitors.[3] Several derivatives have shown potent antiproliferative activity against a range of cancer cell lines.
Mechanism of Action:
The anticancer effects of these compounds are often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. Notably, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) has been implicated for structurally related cyanopyridine derivatives.[3]
-
VEGFR-2 Inhibition: By targeting VEGFR-2, these compounds can disrupt the process of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4]
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth.[5] Inhibition of EGFR signaling can thus halt tumor progression.
Quantitative Anticancer Data:
The following table summarizes the in vitro anticancer activity of some representative cyanopyridine derivatives against various human cancer cell lines. It is important to note that these are structurally related compounds, and direct analogues of this compound require further investigation.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8a | A549 (Lung) | 0.83 µg/mL | [2] |
| 7b | A549 (Lung) | 0.87 µg/mL | [2] |
| Derivative with 4-methoxyphenyl | Ehrlich Ascites Carcinoma | 22.9 | [6] |
| Derivative with styryl group | Ehrlich Ascites Carcinoma | 23.1 | [6] |
Antimicrobial Activity
In an era of increasing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. The 3-cyano-2-pyridone scaffold has been identified as a promising template for the development of novel antimicrobial compounds.[7]
Mechanism of Action:
While the exact antimicrobial mechanisms for this specific class of compounds are still under investigation, related heterocyclic compounds are known to interfere with essential bacterial processes such as DNA replication, cell wall synthesis, or protein synthesis.
Antimicrobial Screening Protocol:
A standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic bacteria and fungi.
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Reported Antimicrobial Activity:
Several studies have reported the antimicrobial activity of 3-cyano-2-pyridone derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9] For instance, certain derivatives have shown notable activity against Staphylococcus aureus and Escherichia coli.[9]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of these derivatives and their biological activity is critical for the rational design of more potent and selective compounds.
Key Structural Features Influencing Activity:
-
Substituents on the Phenyl Ring at C4: The nature and position of substituents on the 4-phenyl ring can significantly impact biological activity. Electron-withdrawing groups, such as halogens, or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.[10]
-
Derivatives at the Carboxylic Acid Position (C2): Conversion of the carboxylic acid to various esters and amides allows for the exploration of different physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can affect cell permeability and target binding.[11]
-
Substituents on the Pyridine Ring: Modifications at other positions on the pyridine ring can also fine-tune the biological activity. For example, the presence of an amino group at the 2-position of the cyanopyridine scaffold has been shown to be important for anticancer activity in some series.
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation.
Future research should focus on:
-
Expansion of the Chemical Library: Synthesis of a broader range of derivatives with diverse substitutions to comprehensively explore the structure-activity landscape.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent compounds.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of promising candidates in animal models of cancer and infectious diseases to assess their therapeutic potential and drug-like properties.
References
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. Available at: [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
One-pot Synthesis, Characterization and Antimicrobial Activity of New 3-Cyano-4-alkyl-6-(2,5-dichlorothiophen-3-yl)-2(1H)-pyridones. Tsitouras. Available at: [Link]
-
Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. ResearchGate. Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. NIH. Available at: [Link]
-
Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc. Available at: [Link]
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]
-
Synthesis and in vitro Anticancer Screening of Some Novel 4-[2-Amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl] benzenesulfonamides. ResearchGate. Available at: [Link]
-
One-Pot Synthesis, Characterization and Antimicrobial Activity of New 3-Cyano-4-Alkyl-6-(2,5-Dichlorothiophen-3-Yl)-2(1H)-Pyridones. ResearchGate. Available at: [Link]
-
Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. Available at: [Link]
-
Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][3][8]tetrazine-8-carboxylates and -carboxamides. PMC. Available at: [Link]
-
New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. PMC. Available at: [Link]
-
Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]
-
Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. Available at: [Link]
-
Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecu. ResearchGate. Available at: [Link]
-
Antimicrobial activity of the active synthesized compounds. ResearchGate. Available at: [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Semantic Scholar. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2-Oxo-4-Cyano-1,2-Dihydropyridine-3-Carboxamides. ResearchGate. Available at: [Link]
-
Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed. Available at: [Link]
-
Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. Oncotarget. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Available at: [Link]
-
Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. PubMed. Available at: [Link]
-
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Buy Ethyl 3-cyano-4-phenylpyridine-2-carboxylate | 1407521-95-2 [smolecule.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One-pot Synthesis, Characterization and Antimicrobial Activity of New 3-Cyano-4-alkyl-6-(2,5-dichlorothiophen-3-yl)-2(1H)-pyridones | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 8. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to the Synthesis of Novel 3-Cyanopyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Enduring Relevance of the 3-Cyanopyridine Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds consistently prove to be fertile ground for discovery. The 3-cyanopyridine (nicotinonitrile) core is a prime example of such a privileged structure.[1][2] Its unique electronic properties, stemming from the electron-withdrawing cyano group and the pyridine ring's nitrogen atom, render it a versatile building block for creating complex, biologically active molecules.[1][3] This framework is not merely a synthetic curiosity; it is a cornerstone in the architecture of numerous pharmaceuticals, including agents for treating cancer, cardiovascular diseases, and inflammation.[4][5][6] Marketed drugs such as Bosutinib, Neratinib, and Milrinone feature this essential motif, underscoring its therapeutic significance.[6]
This guide moves beyond a simple recitation of reactions. As field-experienced scientists, our goal is to understand the causality behind our synthetic choices. Why select a multicomponent reaction over a classical condensation? When is a transition-metal-catalyzed approach warranted? Herein, we dissect the core methodologies for synthesizing novel 3-cyanopyridine derivatives, focusing on the strategic rationale, detailed protocols, and the mechanistic underpinnings that ensure reproducible, high-yield outcomes.
Chapter 1: The Power of Convergence: Multicomponent Reactions (MCRs)
The principle of atom economy and procedural efficiency is paramount in modern drug development. Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are the epitome of this philosophy. For the synthesis of highly substituted 2-amino-3-cyanopyridines, MCRs offer an unparalleled advantage, enabling the rapid generation of molecular diversity from simple, readily available precursors.[7][8]
Scientific Rationale & Causality
The driving force behind this one-pot cyclocondensation is the sequential formation of activated intermediates. The reaction typically involves an aldehyde, a ketone, malononitrile, and an ammonium source (like ammonium acetate).[7] The process is initiated by Knoevenagel condensation between the aldehyde and malononitrile, and the formation of an enamine from the ketone and ammonia. These reactive intermediates then undergo a crucial Michael addition, followed by intramolecular cyclization and subsequent aromatization (often via oxidation), to yield the stable pyridine ring. The choice of catalyst—from green options like reusable copper nanoparticles on charcoal to microwave irradiation—serves to accelerate these steps, often under mild and environmentally benign conditions.[7][8][9]
Mandatory Visualization: General MCR Workflow
Caption: One-pot, four-component synthesis of 2-amino-3-cyanopyridines.
Field-Proven Experimental Protocol: Cu/C Nanocatalyst Method
This protocol is adapted from a robust and environmentally conscious method utilizing a heterogeneous, recyclable catalyst.[7]
-
Vessel Preparation: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), and ammonium acetate (2.0 mmol).
-
Catalyst and Solvent Addition: Add the copper nanoparticles on charcoal (Cu/C) catalyst (2.0 mol%) and 2.0 mL of acetonitrile.
-
Reaction Execution: Place a condenser on the flask and stir the mixture at 80 °C. The reaction is self-validating; progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane/ethyl acetate (10:1).
-
Work-up and Catalyst Recovery: Upon completion, cool the mixture and filter it through a pad of Celite® to recover the catalyst. Wash the pad with hot ethanol (3 x 10 mL). The catalyst can be dried under vacuum and reused for subsequent reactions with minimal loss of activity.[7]
-
Purification: Combine the filtrates and concentrate them in vacuo. Purify the resulting residue by silica gel column chromatography, eluting with n-hexane/ethyl acetate (10:1) to yield the pure 2-amino-3-cyanopyridine derivative.
Data Presentation: Substrate Scope & Yields
| Entry | Aldehyde | Ketone | Yield (%)[7] |
| 1 | 4-Cl-C₆H₄CHO | Acetophenone | 95 |
| 2 | 4-MeO-C₆H₄CHO | Acetophenone | 93 |
| 3 | C₆H₅CHO | Cyclohexanone | 94 |
| 4 | 4-NO₂-C₆H₄CHO | Acetophenone | 92 |
| 5 | 2-Naphthaldehyde | Acetophenone | 90 |
Chapter 2: The Classic Reimagined: Advanced Guareschi-Thorpe Synthesis
The Guareschi-Thorpe reaction is a foundational method for constructing 2,6-dihydroxypyridine-3-carbonitriles (which exist in tautomeric equilibrium with 2,6-pyridones).[10][11] While classical conditions often required harsh reagents and organic solvents, modern advancements have transformed it into a green, user-friendly, and highly efficient protocol.[10][12]
Scientific Rationale & Causality
This reaction is a three-component condensation of an active methylene compound (e.g., ethyl cyanoacetate or cyanoacetamide) with a 1,3-dicarbonyl compound, using an ammonia source to complete the pyridine ring. The key insight of the advanced protocol is the use of ammonium carbonate in an aqueous medium.[10][12][13] Ammonium carbonate serves a dual role: it is both the nitrogen source for the heterocycle and a promoter for the reaction, likely by establishing a favorable pH.[10][11] This approach avoids organic solvents, simplifies the work-up (products often precipitate directly from the reaction medium), and improves the overall safety and environmental profile of the synthesis.[12]
Mandatory Visualization: Guareschi-Thorpe Mechanism
Caption: Key stages of the advanced Guareschi-Thorpe reaction.
Field-Proven Experimental Protocol: Aqueous Synthesis
This protocol is based on the green, ammonium carbonate-mediated synthesis of hydroxy-cyanopyridines.[10][12]
-
Reactant Charging: In a suitable reaction vessel, combine the alkyl cyanoacetate (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate in water (2 mL of a suitable concentration, e.g., buffer-like conditions).
-
Reaction Conditions: Heat the mixture to 80 °C with stirring.
-
Product Formation & Isolation: The reaction progress can be monitored by TLC. In many cases, the desired product will precipitate out of the aqueous solution upon cooling.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The simplicity of this work-up is a key advantage, often yielding a product of high purity without the need for chromatography.[10]
Data Presentation: Synthesis of Hydroxy Cyanopyridines
| Entry | 1,3-Dicarbonyl Compound | Active Methylene Compound | Yield (%)[10] |
| 1 | Ethyl acetoacetate | Ethyl cyanoacetate | 95 |
| 2 | Acetylacetone | Ethyl cyanoacetate | 92 |
| 3 | Ethyl acetoacetate | Cyanoacetamide | 96 |
| 4 | Dimedone | Malononitrile (variant) | 94 |
Chapter 3: Modern Precision: Transition-Metal-Catalyzed Approaches
Transition-metal catalysis has revolutionized organic synthesis by enabling the formation of C-C and C-N bonds with high precision and selectivity.[14] For 3-cyanopyridine synthesis, these methods provide access to complex, often fully substituted, aromatic systems that are difficult to assemble via classical condensation reactions.
Scientific Rationale & Causality
Palladium-catalyzed cascade reactions, for instance, can construct polysubstituted 3-cyanopyridines from simple starting materials like arylboronic acids and ketodinitriles.[15] The causality lies in the unique ability of the palladium catalyst to orchestrate a sequence of events within a single pot. A typical cycle involves oxidative addition, transmetalation with the boronic acid, and reductive elimination or further reaction. A recent innovation involves using visible light to photoexcite the Pd-catalyst, obviating the need for an external photosensitizer and allowing the reaction to proceed under mild conditions.[15] The final intramolecular cyclization is often promoted by the acidic conditions generated during the catalytic cycle, leading to the aromatic product.
Mandatory Visualization: Simplified Pd-Catalytic Cycle
Caption: A generalized palladium-catalyzed cross-coupling and cyclization cascade.
Field-Proven Experimental Protocol: Visible-Light-Accelerated Cascade
This protocol describes the synthesis of 2,4,6-triarylnicotinonitriles.[15]
-
Reagent Preparation: In a reaction tube, combine 2-(3-oxo-1,3-diarylpropyl)malononitrile (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and 2,2′-bipyridine (5 mol%).
-
Solvent and Atmosphere: Add 1,2-dichloroethane as the solvent. Ensure the reaction is set up under an inert atmosphere if required, although this specific protocol is robust.
-
Reaction Execution: Irradiate the stirred mixture with a visible light source (e.g., a blue LED lamp) at room temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated and purified directly by column chromatography on silica gel to isolate the target 3-cyanopyridine derivative.
Chapter 4: Foundational Syntheses
While modern methods offer elegance and efficiency, it is instructive to acknowledge the foundational methods, such as the direct dehydration of nicotinamide, which provides the parent 3-cyanopyridine compound.[16]
Scientific Rationale & Causality
This is a classic dehydration reaction where a strong dehydrating agent, phosphorus pentoxide (P₄O₁₀), is used to eliminate a molecule of water from the primary amide group of nicotinamide. The reaction is typically driven to completion by heating under reduced pressure, which facilitates the removal of the volatile product by distillation. This method is a powerful illustration of a direct functional group transformation.
Field-Proven Experimental Protocol: Dehydration of Nicotinamide
This protocol is a classic laboratory preparation.[16]
-
Reactant Mixing: In a dry 1-liter round-bottom flask, place powdered nicotinamide (100 g, 0.82 mol) and phosphorus pentoxide (100 g, 0.70 mol). Stopper the flask and shake vigorously to mix the powders.
-
Apparatus Setup: Connect the flask to an air condenser arranged for distillation. Use a Claisen flask immersed in an ice-salt bath as the receiver.
-
Reaction: Reduce the pressure to 15–20 mm Hg and heat the mixture vigorously with a high-temperature burner. The goal is to melt the material and distill the product as quickly as possible (typically 15-20 minutes).
-
Isolation: Allow the apparatus to cool. Rinse the product from the condenser with ether or acetone. Combine the rinses with the distillate.
-
Purification: Remove the solvent by distillation. Distill the remaining crude product at atmospheric pressure using an air condenser. The 3-cyanopyridine product will distill at 205–208 °C and solidify upon cooling (m.p. 50–51 °C).[16]
Concluding Remarks & Future Outlook
The synthesis of 3-cyanopyridine derivatives has evolved significantly, moving from classical, often harsh, conditions to elegant, efficient, and environmentally sustainable methodologies. The ascendancy of multicomponent and transition-metal-catalyzed reactions allows for the creation of complex and diverse molecular libraries with unprecedented speed. This is critical in the fast-paced world of drug discovery, where the 3-cyanopyridine scaffold continues to yield promising candidates targeting a range of diseases, from cancer to parasitic infections.[4][17][18]
The future of this field will undoubtedly focus on further refining these methods. We anticipate the development of novel catalytic systems with even greater activity and selectivity, the expansion of tandem reactions that build complexity with 100% atom economy, and the increasing use of flow chemistry to enable safer, scalable, and automated synthesis.[19] As senior scientists, our role is to not only apply these powerful tools but to understand their underlying principles, allowing us to innovate and tailor synthetic strategies to the unique challenges of each new therapeutic target.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
-
Karimi-Jaberi, Z., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available from: [Link]
-
Salamanca-Perdigón, K., et al. (2025). Cs2CO3 -mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry. Available from: [Link]
-
Abdel-Aziz, H. A., et al. (n.d.). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Journal of Heterocyclic Chemistry. Available from: [Link]
-
Unknown Author. (n.d.). SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
- Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine. Google Patents.
-
Riadi, Y., et al. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. ResearchGate. Available from: [Link]
-
Karimi-Jaberi, Z., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available from: [Link]
-
El-Damasy, A. K., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules. Available from: [Link]
-
Abdel-Aziz, H. A., et al. (2021). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Journal of Heterocyclic Chemistry. Available from: [Link]
-
Wang, Y., et al. (n.d.). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry. Available from: [Link]
-
Unknown Author. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Naeimi, H., & Nazifi, Z. (n.d.). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. Available from: [Link]
-
Karimi-Jaberi, Z., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available from: [Link]
-
Naeimi, H., & Nazifi, Z. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate. Available from: [Link]
-
Ghorab, M. M., et al. (2019). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available from: [Link]
- Google Patents. (n.d.). CN103570617A - Preparation method of 3-cyano-pyridine N-oxide. Google Patents.
-
Karimi-Jaberi, Z., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC - NIH. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Available from: [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available from: [Link]
-
El-Sayed, N. N. E., et al. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC - PubMed Central. Available from: [Link]
-
Formagio, A. S. N., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (n.d.). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. NIH. Available from: [Link]
-
Ghorab, M. M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 3-Cyanopyridine. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
-
Jana, G., & Singh, M. S. (2020). Visible-Light-Accelerated Pd-Catalyzed Cascade Addition/Cyclization of Arylboronic Acids to γ- and β-Ketodinitriles for the Construction of 3-Cyanopyridines and 3-Cyanopyrrole Analogues. The Journal of Organic Chemistry. Available from: [Link]
- Google Patents. (n.d.). CN101602722A - The synthetic method of 3-cyanopyridine. Google Patents.
-
Das, D., & Ali, M. A. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC - NIH. Available from: [Link]
-
MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 3-Cyano-4-phenylpyridine-2-carboxylic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Pyridine Scaffold
In the landscape of contemporary organic synthesis, the pyridine nucleus stands as a cornerstone, embedded in a vast array of natural products, pharmaceuticals, and functional materials. Within this important class of heterocycles, 3-Cyano-4-phenylpyridine-2-carboxylic acid has emerged as a particularly valuable and versatile building block. Its trifunctional nature, featuring a reactive carboxylic acid, a synthetically malleable cyano group, and the inherent electronic properties of the phenylpyridine core, offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and strategic applications of this compound, highlighting its significance for professionals in medicinal chemistry and materials science. The cyanopyridine framework is a key intermediate in the pharmaceutical industry, serving as a precursor to vital compounds like nicotinamide and nicotinic acid. Derivatives of this scaffold have shown promise as anticancer agents, underscoring the importance of this molecular motif in drug discovery.[1]
Physicochemical and Spectroscopic Profile
While detailed experimental data for the free acid is not extensively published in readily available literature, its properties can be inferred from its corresponding ethyl ester and related derivatives. The presence of the carboxylic acid group imparts acidic properties and provides a handle for a variety of coupling reactions. The aromatic nature of the phenyl and pyridine rings suggests a crystalline solid with a defined melting point.
Table 1: Key Properties of this compound and its Ethyl Ester Precursor
| Property | This compound | Ethyl 3-cyano-4-phenylpyridine-2-carboxylate |
| CAS Number | 133609-28-6 | 1407521-95-2 |
| Molecular Formula | C₁₃H₈N₂O₂ | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 224.22 g/mol | 252.27 g/mol |
| Appearance | Expected to be a solid | Solid |
Spectroscopic analysis is crucial for the characterization of this building block. Based on analogous structures, the following spectral features are anticipated:
-
¹H NMR: Signals corresponding to the protons on the pyridine and phenyl rings. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.
-
¹³C NMR: Resonances for the carbon atoms of the two aromatic rings, the cyano group, and the carboxyl group.
-
IR Spectroscopy: Characteristic absorption bands for the C≡N stretch (around 2220-2230 cm⁻¹), the C=O of the carboxylic acid (around 1700-1730 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Synthesis of the Building Block
The primary route to this compound involves a two-step process: the synthesis of its ethyl ester precursor followed by hydrolysis.
Step 1: Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
The formation of the substituted pyridine ring is efficiently achieved through a multicomponent reaction, often inspired by the Hantzsch pyridine synthesis. This approach offers high atom economy and allows for the rapid construction of the core scaffold.
Diagram 1: Multicomponent Synthesis of the Ester Precursor.
Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
This protocol is a representative example based on similar reported syntheses of substituted cyanopyridines.
-
Reaction Setup: In a microwave-safe vessel, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (1.2 equivalents).
-
Solvent: Add a suitable solvent such as ethanol or conduct the reaction under solvent-free conditions.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 100-140 °C) for a duration of 30-90 minutes.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration. If not, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Step 2: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation in organic synthesis.
Experimental Protocol: Hydrolysis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
-
Reaction Setup: Dissolve Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with a suitable acid (e.g., 1 M HCl). This will precipitate the carboxylic acid product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product, this compound, using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.
Reactivity and Synthetic Potential
The strategic value of this compound lies in the differential reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.
Diagram 2: Reactivity Map of the Core Building Block.
Transformations of the Carboxylic Acid Group
The carboxylic acid at the C2 position is arguably the most versatile handle for synthetic elaboration.
-
Amide Bond Formation: This is one of the most common and important reactions in medicinal chemistry. The carboxylic acid can be activated using a wide range of coupling reagents (e.g., HATU, HOBt/EDC, DCC) and then reacted with a primary or secondary amine to form the corresponding amide.[2] This reaction is fundamental for creating peptidomimetics and other biologically active molecules.
General Protocol: Amide Coupling
-
Activation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 equivalents) to the activated acid solution.
-
Reaction: Continue stirring at room temperature for 2-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Esterification: The carboxylic acid can be converted to various esters through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides in the presence of a base.
Reactions of the Cyano Group
The cyano group at the C3 position offers another avenue for functionalization.
-
Reduction to an Amine: The nitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a new nucleophilic site into the molecule.
-
Hydrolysis to an Amide or Carboxylic Acid: Under acidic or basic conditions, the cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid, although this may compete with the hydrolysis of the C2-ester if that is the starting material.
-
Cycloaddition Reactions: The nitrile can participate in [3+2] cycloaddition reactions, for example with sodium azide, to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
Modifications of the Pyridine Ring
The pyridine ring itself can be functionalized, although this is often more challenging.
-
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and facilitate further substitutions.
-
C-H Activation: Modern cross-coupling methodologies may allow for the direct functionalization of the C-H bonds on the pyridine or phenyl rings, though regioselectivity can be a challenge.
Applications in Synthesis
The trifunctional nature of this compound makes it an ideal starting point for the synthesis of diverse and complex molecules, particularly in the realm of drug discovery.
-
Kinase Inhibitors: The 2-aminopyridine and 2-pyridone scaffolds are known to be effective hinge-binding motifs in many kinase inhibitors. By converting the carboxylic acid to an amide and manipulating the cyano group, this building block can be used to generate libraries of potential kinase inhibitors for oncological and inflammatory diseases.
-
GPCR Ligands: The rigid, substituted pyridine core can serve as a scaffold for presenting pharmacophoric elements in a defined spatial orientation, making it suitable for the design of ligands for G-protein coupled receptors.
-
Materials Science: The ability of the carboxylic acid and the pyridine nitrogen to coordinate with metal ions makes this molecule a potential precursor for the synthesis of metal-organic frameworks (MOFs) with interesting catalytic or gas-adsorption properties.
Conclusion
This compound is a high-potential building block for organic synthesis, offering multiple points for diversification. Its synthesis from readily available starting materials via robust multicomponent reactions makes it an accessible and cost-effective intermediate. The orthogonal reactivity of its carboxylic acid, cyano, and pyridine functionalities provides chemists with a flexible toolkit for the construction of novel compounds with applications spanning from medicinal chemistry to materials science. As the demand for complex and diverse molecular architectures continues to grow, the strategic application of such versatile building blocks will remain a key enabler of innovation.
References
-
El-Tayeb, M. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-861. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Zhang, F., et al. (2011). Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. Request PDF. Retrieved from [Link]
-
Zhu, J., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1946–1952. Retrieved from [Link]
-
Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. Retrieved from [Link]
-
Prakash, T., & Li, J. (2009). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. Retrieved from [Link]
-
Zaragoza, F. (2011). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chen, C.-Y., et al. (2024). Efficient one-step amide formation using amino porphyrins. Chemical Science. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. Chemistry – A European Journal, 29(35). Retrieved from [Link]
-
Bunev, A. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 601-613. Retrieved from [Link]
-
El-Remaily, M. A. A. A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Sciences, 28(4), 586-595. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(11), 3571. Retrieved from [Link]
-
Moustafa, A. H., et al. (2025). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Chemistry & Biodiversity. Retrieved from [Link]
-
Boukattaya, M., et al. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry Proceedings, 14(1), 111. Retrieved from [Link]
Sources
The Pivotal Role of Pyridine-2-Carboxylic Acid Derivatives in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyridine-2-carboxylic acid (picolinic acid) scaffold is a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the medicinal chemistry of picolinic acid derivatives, designed for researchers, scientists, and professionals in drug development. We will dissect the fundamental structure-activity relationships, explore diverse therapeutic applications, and provide detailed synthetic and analytical methodologies. This guide emphasizes the causal relationships behind experimental choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Introduction: The Enduring Significance of the Picolinic Acid Scaffold
Picolinic acid, a simple pyridine derivative with a carboxylic acid at the 2-position, is an endogenous metabolite of tryptophan.[1][2] Its inherent ability to chelate metal ions, coupled with the electronic properties of the pyridine ring, makes it a privileged scaffold in medicinal chemistry.[3] The strategic placement of the carboxylic acid group and the nitrogen atom allows for a multitude of intermolecular interactions with biological targets, including hydrogen bonding, metal coordination, and pi-stacking. Furthermore, the pyridine ring is amenable to substitution at various positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3] This structural adaptability has led to the development of a plethora of approved drugs and clinical candidates for treating a wide range of diseases, including cancer, inflammation, infectious diseases, and neurodegenerative disorders.[3][4]
Therapeutic Applications of Pyridine-2-Carboxylic Acid Derivatives
The broad therapeutic potential of picolinic acid derivatives stems from their ability to interact with a diverse array of biological targets. This section will delve into their applications in key therapeutic areas, highlighting prominent examples and their mechanisms of action.
Oncology
Pyridine-2-carboxylic acid derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity through various mechanisms, including cell cycle arrest and apoptosis induction.[5] A notable example is the phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, which has demonstrated low micromolar antiproliferative activity against a broad panel of human cancer cell lines with significant selectivity for cancer cells over normal cells.[5]
Metal complexes of pyridine-2,3-dicarboxylic acid have also shown promise as anticancer agents. For instance, copper, zinc, cobalt, and nickel complexes have been synthesized and evaluated for their cytotoxicity against lung cancer cells, with some exhibiting good activity and negligible toxicity to normal cells.[6][7] The coordination of the metal ion with the pyridine and carboxylate moieties is crucial for their biological activity.[7]
Furthermore, derivatives such as 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have shown promising anti-proliferative activity against various cancer cell lines.[8] Thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have also been extensively studied for their antitumor properties.[9]
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory properties of picolinic acid derivatives are well-documented. These compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.[10] For instance, imidazo[1,2-a]pyridine carboxylic acid derivatives have been shown to reduce inflammation in in-vivo models with a better gastric safety profile compared to indomethacin.[10] One derivative, (3-carboxy-2-pyridyl)-2-thiobenzothiazole, was found to be 1.34 times more active than indomethacin in an anti-inflammatory assay.[11]
The proposed mechanism for some of these derivatives involves the inhibition of pro-inflammatory mediators. The ability of the picolinic acid moiety to chelate metal ions may also contribute to its anti-inflammatory effects, as metal ions can play a role in inflammatory processes.
Neurodegenerative Diseases
In the context of neurodegenerative disorders like Alzheimer's disease, pyridine-2-carboxylic acid derivatives are being investigated for their potential to inhibit acetylcholinesterase (AChE) and modulate the aggregation of amyloid-β (Aβ) peptides.[12] The pyridine scaffold can serve as a key structural element for interacting with the active site of AChE.[13] Additionally, certain pyridine derivatives have been shown to act as metal chelators, which can prevent metal-induced Aβ aggregation, a key pathological hallmark of Alzheimer's disease.[12] For example, pyridine amine derivatives have been reported as effective BACE-1 inhibitors and inhibitors of metal-induced Aβ aggregation.[12] Another pyridine derivative, quinolinic acid (pyridine-2,3-dicarboxylic acid), has been shown to induce Tau amyloid aggregation in vitro, highlighting the complex role of these derivatives in neurodegeneration.[14]
Antimicrobial and Antiviral Activity
Picolinic acid and its derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][15] The mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth and replication.[1] For instance, α-picolinic acid has demonstrated strong antibacterial activity against MRSA, S. epidermidis, E. coli, and multidrug-resistant P. aeruginosa.[1]
In the antiviral arena, picolinic acid has been identified as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[16] Its antiviral mechanism involves compromising the integrity of the viral membrane and inhibiting the fusion of viral and cellular membranes, which are critical steps in viral entry.[16]
Synthesis and Characterization
The synthesis of pyridine-2-carboxylic acid derivatives often involves the modification of the carboxylic acid group or substitution on the pyridine ring. A common approach is the coupling of picolinic acid with various amines or alcohols to form amides and esters, respectively.[17]
General Synthetic Scheme
The following diagram illustrates a generalized synthetic pathway for the preparation of picolinic acid amides, a common class of derivatives.
Caption: General synthesis of picolinamide derivatives.
Experimental Protocol: Synthesis of a Picolinamide Derivative
This protocol provides a step-by-step methodology for the synthesis of an N-aryl picolinamide derivative, a common structural motif in medicinal chemistry.
Materials:
-
Pyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Substituted aniline
-
Triethylamine (TEA) or Pyridine (as a base)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridine-2-carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirring suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The formation of the acid chloride can be monitored by thin-layer chromatography (TLC).
-
-
Amide Formation:
-
In a separate flask, dissolve the substituted aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared picolinoyl chloride solution from step 1 to the aniline solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure picolinamide derivative.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
-
Structure-Activity Relationships (SAR)
The biological activity of pyridine-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring and the modifications of the carboxylic acid group.
General SAR Insights
The following diagram summarizes key structure-activity relationships observed for various classes of picolinic acid derivatives.
Caption: Key structure-activity relationships of picolinic acid derivatives.
For example, in the case of phenyl-pyridine-2-carboxylic acid derivatives with anticancer activity, exploration of the side chain length and substitutions on the aryl and pyridine rings has led to the identification of more potent analogs.[5] Similarly, for herbicidal 2-picolinic acid derivatives, the introduction of a pyrazolyl group at the 6-position has been shown to enhance herbicidal activity.[18]
Mechanism of Action: A Closer Look at Enzyme Inhibition
Many pyridine-2-carboxylic acid derivatives exert their therapeutic effects by inhibiting specific enzymes.[3] The picolinic acid moiety can act as a zinc-binding group, making these compounds effective inhibitors of metalloenzymes.
Representative Mechanism: Inhibition of a Metalloenzyme
The following diagram illustrates a hypothetical mechanism of inhibition of a zinc-containing enzyme by a picolinic acid derivative.
Caption: Mechanism of metalloenzyme inhibition by a picolinic acid derivative.
In this model, the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group of the picolinic acid derivative coordinate with the zinc ion in the active site of the enzyme. This chelation displaces a water molecule that is typically involved in the catalytic mechanism. Additionally, other parts of the inhibitor molecule can form favorable interactions with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex and preventing the binding of the natural substrate.
Conclusion and Future Perspectives
Pyridine-2-carboxylic acid and its derivatives continue to be a highly fruitful area of research in medicinal chemistry. Their proven track record in yielding clinically successful drugs, combined with their synthetic tractability and diverse biological activities, ensures their continued relevance. Future efforts in this field will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic targets and the application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly lead to the discovery of the next generation of picolinic acid-based therapeutics.
References
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025, May 20). PubMed Central.
- Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed. (2002, April). PubMed.
- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives - IJIRT. (2025, November 28).
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed. (2015, May 8). PubMed.
- Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties - Benchchem. BenchChem.
- An In-depth Technical Guide to Pyridine-2-carboxylic Anhydride: Synthesis, Reactivity, and Applic
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF - ResearchGate. (2025, August 5).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025, May 20). PubMed.
- Nipecotic Acid Derivatives as Potent Agents against Neurodegener
- Antimicrobial activity of Picolinic acid - ResearchGate. (2016, July 16).
- Pyridine-2,3-dicarboxylate, quinolinic acid, induces 1N4R Tau amyloid aggregation in vitro: Another evidence for the detrimental effect of the inescapable endogenous neurotoxin - PubMed. (2020, January 5). PubMed.
- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023, October 9). Journal of Clinical Medicine and Image Case Reports.
- Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. (2023, July 17). Cell Reports Medicine.
- JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Clinical Medicine and Image Case Reports.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH. (2023, February 2).
- Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone | Journal of Medicinal Chemistry - ACS Publications.
- Pyridines in Alzheimer's disease therapy: Recent trends and advancements - ResearchGate.
- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Royal Society of Chemistry.
- Synthesis and Anti-Inflammatory Activity of 2-pyridyl-2-thiobenzothiazole Derivatives - PubMed. (1992, December). PubMed.
- Picolinic acid - Wikipedia. Wikipedia.
Sources
- 1. ijirt.org [ijirt.org]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcmimagescasereports.org [jcmimagescasereports.org]
- 7. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 8. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Pyridine-2,3-dicarboxylate, quinolinic acid, induces 1N4R Tau amyloid aggregation in vitro: Another evidence for the detrimental effect of the inescapable endogenous neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of 3-cyanopyridine compounds
An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Cyanopyridine Compounds
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) inherent to the 3-cyanopyridine scaffold, a cornerstone in modern medicinal chemistry. We will dissect the nuanced roles of various functional groups and substitution patterns, grounding our analysis in field-proven insights and authoritative data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile heterocycle for the creation of novel therapeutic agents.
The 3-Cyanopyridine Core: A Privileged Scaffold in Drug Discovery
The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs, and for good reason.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an ideal framework for molecular design. The introduction of a cyano (nitrile) group at the 3-position further enhances its utility, creating the 3-cyanopyridine scaffold. This group is not merely a passive substituent; its strong electron-withdrawing nature and capacity to act as a hydrogen bond acceptor are often critical for biological activity.[2][3]
Compounds built upon this core have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5][6] Their versatility has led to their use as key intermediates in the synthesis of numerous pharmaceuticals, from vitamins like niacinamide to complex kinase inhibitors.[2][7][8] This guide will deconstruct the SAR of this scaffold by examining the impact of chemical modifications at each key position of the pyridine ring.
Decoding the Structure-Activity Relationship: A Positional Analysis
The biological activity of a 3-cyanopyridine derivative is profoundly influenced by the nature and position of its substituents. Understanding these relationships is paramount for rational drug design.
Diagram: General SAR of the 3-Cyanopyridine Scaffold
Caption: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
-
Reactant Combination: In a suitable microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), the appropriate methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Microwave Reaction: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture for 7-9 minutes at a power and temperature appropriate for the specific reactants (typically 100-150 °C). The reaction is self-validating as its progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Wash the resulting solid reaction mixture with a small volume (2-3 mL) of cold ethanol to remove residual ammonium acetate.
-
Purification: Collect the crude product by filtration. Purify the product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry).
Biological Evaluation: In Vitro Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing the cytotoxic potential of compounds on cancer cell lines. [9][10][11]Its trustworthiness stems from its mechanism: it measures the metabolic activity of living cells, providing a reliable proxy for cell viability.
Caption: Step-by-step workflow for determining compound cytotoxicity using the MTT assay.
-
Cell Culture and Seeding: Culture human cancer cells (e.g., MCF-7, HepG2) under standard conditions (37°C, 5% CO₂). Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Application: Prepare serial dilutions of the synthesized 3-cyanopyridine compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Reagent Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
The 3-cyanopyridine scaffold is a remarkably fertile ground for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight a clear logic: the C2-position dictates the core properties, while substitutions on aryl rings at the C4 and C6 positions provide the fine-tuning necessary to achieve high potency and selectivity. The cyano group at C3 remains a pivotal anchor, consistently participating in key binding interactions.
Future research will likely focus on exploring more complex and diverse substitutions at the C4 and C6 positions, including novel heterocyclic rings, to probe new areas of chemical space. Furthermore, the development of dual-target inhibitors, such as compounds that simultaneously inhibit VEGFR-2 and HER-2, represents a promising strategy for overcoming drug resistance in cancer therapy. [9]As synthetic methodologies become more advanced, the potential to rapidly generate and screen diverse libraries of 3-cyanopyridine derivatives will undoubtedly accelerate the discovery of next-generation therapeutics.
References
-
El-Naggar, M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Available at: [Link]
-
Wu, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie. Available at: [Link]
-
Unknown Author. SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Eltayyeb, M.Z., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Abdel-fattah, H. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF V600E Inhibitory Pathways. Molecules. Available at: [Link]
-
El-Sayed, N. F., et al. (2020). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]
-
Manna, K. & Agrawal, Y.K. (2013). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Wu, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. PubMed. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity. Available at: [Link]
-
Organic Syntheses. Synthesis of 3-cyanopyridine. Available at: [Link]
-
Boechat, N., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. Available at: [Link]
-
ResearchGate. Structure of cyanopyridine. Different biological activities displayed.... Available at: [Link]
-
Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Available at: [Link]
-
El-Sharkawy, A. A., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. ChemistrySelect. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]
-
Al-Ghorbani, M., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega. Available at: [Link]
-
Wang, X.S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. Available at: [Link]
-
Al-Omair, M.A., et al. (2022). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. PLOS ONE. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of 3-Cyanopyridine in Modern Chemical Synthesis. Available at: [Link]
-
Aguilar-Mariscal, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
-
El-Gazzar, M. G., et al. (2021). Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Li, J., et al. (2021). Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Cancer Management and Research. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. ResearchGate. Available at: [Link]
-
El-Ghanam, A. (2025). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. ResearchGate. Available at: [Link]
-
ResearchGate. Scheme 2. Mechanism for the synthesis of 2-amino-3-cyanopyridines 2a-o.. Available at: [Link]
-
El-Damasy, D. A., et al. (2025). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. ResearchGate. Available at: [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ijpsr.com [ijpsr.com]
- 4. A review: Biological activities of novel cyanopyridine derivatives | Semantic Scholar [semanticscholar.org]
- 5. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Phenylpyridine Carboxylic Acids: From Synthesis to Therapeutic Innovation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The substituted phenylpyridine carboxylic acid scaffold represents a privileged structural motif in modern medicinal chemistry and materials science. The unique interplay between the electron-deficient pyridine ring and the adjacent phenyl group, modulated by the ionizable carboxylic acid function, imparts a combination of steric and electronic properties that are highly sought after for designing targeted therapeutics and functional materials. These compounds exhibit a broad spectrum of biological activities, including applications as anti-inflammatory, anti-cancer, and neuroactive agents.[1][2][3]
This technical guide provides a comprehensive overview of the core synthetic methodologies for accessing this versatile class of compounds, delves into the critical structure-activity relationships (SAR) that govern their biological function, and offers detailed, field-proven experimental protocols. The narrative is designed to bridge foundational chemical principles with practical applications, equipping researchers with the knowledge to innovate within this chemical space.
Part 1: Strategic Synthesis of the Phenylpyridine Core
The construction of the biaryl linkage between the phenyl and pyridine rings is the cornerstone of synthesizing the target scaffold. The choice of synthetic strategy is dictated by factors such as desired substitution patterns, functional group tolerance, reaction conditions, and scalability. Historically, harsh methods like the Ullmann coupling were prevalent, but modern palladium-catalyzed cross-coupling reactions now dominate the field due to their efficiency and milder conditions.[4][5]
The Suzuki-Miyaura Coupling: A Modern Workhorse
The Suzuki-Miyaura coupling is the preeminent method for forming the C-C bond in phenylpyridine synthesis.[5][6] This palladium-catalyzed reaction between an organoboron species (boronic acid or ester) and an organic halide or triflate offers exceptional functional group tolerance, high yields, and predictable regioselectivity.[7][8] The reaction typically involves coupling a pyridylboronic acid with a phenyl halide or, conversely, a phenylboronic acid with a halopyridine, often one that already contains the carboxylic acid or a precursor ester moiety.[9]
The general catalytic cycle, a cornerstone of modern organometallic chemistry, is initiated by the oxidative addition of the organic halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[7]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
The selection of catalyst, ligand, base, and solvent system is critical for optimizing reaction efficiency. Palladium complexes like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) with specialized phosphine ligands (e.g., SPhos) are commonly employed.[5]
Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of Phenylpyridines
| Entry | Pyridyl/Phenyl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 95 | [5] |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 92 | [5] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 | [6] |
| 4 | 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ (5) | K₂CO₃ | Toluene | Reflux | 70-80 |[8] |
The Ullmann Reaction: A Classical Approach
The Ullmann reaction, one of the first transition-metal-mediated coupling reactions, involves the copper-catalyzed coupling of two aryl halides to form a biaryl.[4][10] While foundational, the classic Ullmann reaction has significant drawbacks, including the requirement for harsh conditions (temperatures often >200 °C) and stoichiometric amounts of copper, leading to often erratic yields and purification challenges.[4][11]
The mechanism is thought to involve the formation of an active copper(I) species, followed by oxidative addition of the aryl halide and subsequent coupling.[10][11] Despite its limitations, modern variations using ligands and improved copper sources have rendered the reaction more practical for specific applications, particularly in large-scale synthesis where the cost of palladium can be a concern.[12][13] It remains a viable, albeit less versatile, alternative to palladium-catalyzed methods.
Part 2: Discovery and Structure-Activity Relationships (SAR)
The discovery of biologically active phenylpyridine carboxylic acids often stems from high-throughput screening campaigns or rational drug design based on known pharmacophores.[1][14] Once a hit compound is identified, a systematic exploration of its structure-activity relationship (SAR) is undertaken to optimize potency, selectivity, and pharmacokinetic properties.
The Role of the Carboxylic Acid Moiety
The carboxylic acid group is frequently a critical interaction point with biological targets. It can act as a hydrogen bond donor and acceptor or form a salt bridge with basic residues (e.g., arginine or lysine) in a protein's active site.[15] This interaction is often so crucial that its replacement or esterification can lead to a complete loss of biological activity.[15] Furthermore, the acidic nature of this group significantly influences the compound's physicochemical properties, such as solubility and cell permeability, which are key determinants of its ADME (absorption, distribution, metabolism, and excretion) profile.[16][17]
SAR of the Phenyl and Pyridine Rings
Modifying the substitution patterns on both the phenyl and pyridine rings is a primary strategy for optimizing lead compounds.
-
Phenyl Ring: The placement and electronic nature of substituents on the phenyl ring can drastically alter activity. For a series of dopamine autoreceptor agonists, electron-donating groups were found to be better tolerated than electron-withdrawing groups.[18] Halogenation or the introduction of other lipophilic groups can enhance binding through hydrophobic interactions or modulate metabolic stability.
-
Pyridine Ring: The position of the phenyl and carboxylic acid groups on the pyridine ring is fundamental to the molecule's overall geometry and its ability to fit into a target binding pocket. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further anchoring the molecule to its target.[2]
A typical drug discovery workflow involves the parallel synthesis of an array of analogs to probe these SARs, followed by iterative cycles of design, synthesis, and biological evaluation.
Caption: Figure 2: Iterative Workflow in SAR-Guided Drug Discovery
Part 3: Experimental Protocols
The following protocols are provided as self-validating systems, representing robust and widely applicable methods for the synthesis of substituted phenylpyridine carboxylic acids.
Protocol 1: Synthesis of 2-(4-Formylphenyl)pyridine-5-carboxylic Acid via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound where the precursors are a bromopyridine derivative containing a carboxylic acid and a formyl-substituted phenylboronic acid.[9][19]
Materials and Reagents:
-
6-Bromonicotinic acid (1 equivalent)
-
4-Formylphenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Sodium Carbonate (Na₂CO₃) (3 equivalents)
-
Solvent: Toluene/Ethanol/Water (3:1:1 v/v/v)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus and magnetic stirring
Step-by-Step Procedure:
-
Inert Atmosphere: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stir bar. Purge the entire apparatus with inert gas for 10-15 minutes.
-
Reagent Addition: To the flask, add 6-bromonicotinic acid (1 eq.), 4-formylphenylboronic acid (1.2 eq.), sodium carbonate (3 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Solvent Addition: Add the degassed solvent mixture of Toluene, Ethanol, and Water. The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to reflux (approx. 95-100 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2x) to remove non-polar impurities.
-
Acidification & Extraction: Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl. A precipitate of the product should form. Extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(4-formylphenyl)pyridine-5-carboxylic acid.
Causality and Trustworthiness: The use of a three-component solvent system aids in dissolving both the organic and inorganic reagents. The base (Na₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[7] Running the reaction under an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst. The acidic workup ensures that the carboxylic acid product is protonated and can be extracted into the organic phase, separating it from inorganic salts.
Conclusion and Future Outlook
Substituted phenylpyridine carboxylic acids are a cornerstone of modern drug discovery, offering a synthetically accessible scaffold with a rich and tunable biological activity profile. Mastery of their synthesis, primarily through robust cross-coupling methodologies like the Suzuki-Miyaura reaction, is essential for any research program in this area. Future advancements will likely focus on developing even more efficient and sustainable catalytic systems, exploring novel substitution patterns through late-stage C-H functionalization, and applying these versatile building blocks to an even wider array of therapeutic targets. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.
References
- Berthel, S. J., Marks, I. M., Yin, X., Mischke, S. G., Orzechowski, L., Pezzoni, G., Sala, F., & Vassilev, L. T. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs, 13(4), 359-66.
- Wright, J. L., Caprathe, B. W., Downing, D. M., Glase, S. A., Heffner, T. G., Jaen, J. C., Johnson, S. J., Kesten, S. R., MacKenzie, R. G., Meltzer, L. T., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(21), 3523-33.
- Kappe, C. O. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki-Miyaura Coupling Reactions. Semantic Scholar.
- ResearchGate. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
- Khan, I., Zaib, S., Batool, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
- PubMed. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- BYJU'S. (n.d.). Ullmann Reaction. BYJU'S.
- Chem-Impex. (n.d.). 4-Phenylpiperidine-4-carboxylic acid hydrochloride. Chem-Impex.
- Wikipedia. (n.d.). Ullmann reaction. Wikipedia.
- Pipzine Chemicals. (n.d.). 6-Phenylpyridine-2-carboxylic Acid. Pipzine Chemicals.
- Ramakrishnan, K., et al. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central.
- BenchChem. (2025). The Synthesis of Substituted Phenylpyridines: An In-depth Technical Guide. BenchChem.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
- ResearchGate. (2023). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.
- The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Monatshefte für Chemie - Chemical Monthly. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central.
- DrugDesign.org. (n.d.).
- Organic Synthesis. (n.d.).
- Organic Syntheses. (1938). 2-PHENYLPYRIDINE. Organic Syntheses.
- Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
- Schmitt, M., et al. (2018). Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation. European Journal of Medicinal Chemistry.
- Rammimger, T., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
-
Fülöp, F., et al. (2018). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. [Link]
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
- Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
Sources
- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki-Miyaura Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 10. byjus.com [byjus.com]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. Structure Property Relationships of Carboxylic Acid Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: One-Pot Synthesis of 3-Cyanopyridine Derivatives
Introduction: The Strategic Importance of 3-Cyanopyridines
The 3-cyanopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] This structural motif is present in a multitude of pharmaceutical agents and natural products, valued for its role as a versatile synthetic building block in drug discovery.[2][3] Compounds incorporating this moiety have demonstrated a wide array of biological activities, including potential as IKK-β inhibitors, anticancer agents, and antimicrobial compounds.[4][5][6] Beyond pharmaceuticals, 3-cyanopyridine derivatives are instrumental in the development of advanced materials such as functional dyes and specialized polymers, where their unique electronic properties are exploited.[1][7]
Traditional multi-step syntheses for these compounds often suffer from drawbacks such as low overall yields, significant solvent and reagent waste, and tedious purification of intermediates. One-pot syntheses, particularly multi-component reactions (MCRs), offer an elegant and efficient alternative.[8] By combining multiple reaction steps in a single flask without isolating intermediates, these methods enhance operational simplicity, reduce waste, and improve atom economy, aligning with the principles of green chemistry.[9][10]
This guide provides an in-depth exploration of two robust and widely adopted one-pot methodologies for synthesizing substituted 3-cyanopyridine derivatives, complete with detailed experimental protocols and mechanistic insights for researchers in organic synthesis and drug development.
Synthetic Strategies: A Mechanistic Overview
The convergence of reactants in a single pot to form complex products like 3-cyanopyridines relies on carefully orchestrated reaction cascades. The choice of starting materials and catalysts dictates the reaction pathway and the final substitution pattern of the pyridine ring.
Caption: General workflow for a one-pot synthesis of 3-cyanopyridine derivatives.
Methodology A: Four-Component Synthesis of 2-Amino-3-cyanopyridines
This is one of the most powerful and versatile methods for accessing highly functionalized pyridines.[11] It typically involves the condensation of an aldehyde, a methyl ketone, malononitrile, and an ammonium source (commonly ammonium acetate) in a single reaction vessel.[12][13] The reaction can be promoted by various catalysts, including heterogeneous catalysts, and is often accelerated by microwave irradiation.[4][14][15]
Causality Behind the Mechanism: The reaction proceeds through a complex but logical sequence of classical organic reactions. The process is believed to be initiated by two parallel condensations: a Knoevenagel condensation between the aldehyde and malononitrile to form an electrophilic arylidenemalononitrile intermediate, and the formation of an enamine or imine from the ketone and ammonium acetate.[14][15] A subsequent Michael addition of the enamine to the arylidenemalononitrile adduct creates a key intermediate which, after intramolecular cyclization and tautomerization/aromatization, yields the stable 2-amino-3-cyanopyridine product.[14] The final aromatization step is a powerful thermodynamic driving force for the entire cascade.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. ajrconline.org [ajrconline.org]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Cyano-4-phenylpyridine-2-carboxylic acid in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Promise of the 3-Cyanopyridine Scaffold in Oncology
The pyridine ring is a foundational structure in a multitude of clinically significant molecules and natural products, exhibiting a wide array of biological activities. Within this class, cyanopyridines have emerged as particularly valuable intermediates in the pharmaceutical industry.[1] The 3-cyanopyridin-2-one nucleus, for instance, is the core of natural alkaloids like Ricinine and clinically used drugs such as Milrinone.[1] In the realm of oncology, derivatives of 3-cyanopyridine have garnered substantial interest for their ability to interfere with various biological targets crucial for cancer cell proliferation and survival, including protein kinases like PIM-1, CDK2, and CDK4, as well as VEGFR-2 and HER-2.[1]
Numerous studies have detailed the synthesis of novel 3-cyanopyridine derivatives and their subsequent evaluation as potential anticancer agents. These compounds have demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), colon (HT-29), and liver (HepG2) cancers.[1][2] The mechanism of action for these molecules often involves the induction of cell cycle arrest and apoptosis, highlighting their therapeutic potential.[3]
This document provides a detailed guide for the investigation of 3-Cyano-4-phenylpyridine-2-carboxylic acid , a representative member of this promising class of compounds. While extensive research on this specific molecule is emerging, these application notes and protocols are constructed based on established methodologies and the known activities of structurally related analogs. This guide will empower researchers to systematically evaluate its anticancer efficacy from initial in vitro screening to preliminary in vivo assessment.
Compound Profile: this compound
-
Chemical Structure:
-
IUPAC Name: 3-Cyano-4-phenyl-2-pyridinecarboxylic acid
-
Molecular Formula: C₁₃H₈N₂O₂
-
Molecular Weight: 224.22 g/mol
-
Structure:
-
-
Physicochemical Properties (To Be Determined Experimentally): Before initiating biological assays, it is critical to determine the fundamental physicochemical properties of the test compound. These parameters are essential for preparing stock solutions and ensuring accurate dosing in all experiments.
| Property | Recommended Solvent/Method | Expected Value/Notes |
| Purity | HPLC, LC-MS, ¹H-NMR | >95% is required for biological assays. |
| Solubility | DMSO, Ethanol, Aqueous Buffers | Determine maximum solubility in common solvents. DMSO is a typical solvent for initial stock solutions. Test solubility in cell culture media at final working concentrations. |
| Stability | HPLC over time at various conditions | Assess stability in solution at -20°C, 4°C, and 37°C to ensure compound integrity during experiments. |
-
Proposed Mechanism of Action: Based on literature for structurally similar compounds, this compound is hypothesized to exert its anticancer effects through the induction of cell cycle arrest and apoptosis. Phenyl-pyridine-2-carboxylic acid derivatives have been identified as potent inhibitors of cell cycle progression, leading to mitotic arrest and subsequent apoptosis.[3] The cyano- and phenyl- substitutions on the pyridine core in many analogs are crucial for their cytotoxic activity.[2][4] Therefore, a primary investigative focus should be on the compound's ability to modulate key proteins involved in these pathways.
A plausible, though hypothetical, signaling pathway is outlined below. The compound may inhibit upstream kinases (e.g., CDKs, VEGFR, HER-2) that regulate cell cycle progression and survival signals. Inhibition of these pathways can lead to the activation of the intrinsic apoptotic cascade, characterized by the activation of executioner caspases and cleavage of substrates like PARP.
Hypothetical Signaling Pathway
A potential mechanism involving kinase inhibition, leading to cell cycle arrest and apoptosis.
PART 1: In Vitro Experimental Protocols
This section provides detailed, step-by-step protocols for the initial in vitro evaluation of this compound.
Cell Viability Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Workflow
Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549, MCF-7) during their exponential growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (trypan blue exclusion should be >95%).
-
Dilute the cells in complete culture medium to a final concentration that will result in 70-80% confluency at the end of the experiment. This typically ranges from 5,000 to 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for vehicle control (e.g., 0.1% DMSO) and medium-only blanks.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay Procedure:
-
Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
Apoptosis Detection by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[1]
Protocol:
-
Cell Treatment and Harvesting:
-
Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask and allow them to attach overnight.
-
Treat cells with this compound at concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
After incubation, collect both the floating cells (from the supernatant) and the adherent cells (by gentle trypsinization). This is crucial as apoptotic cells may detach.[1][6]
-
Combine the floating and adherent cells for each sample and wash twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).[1]
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Just prior to analysis, add 5-10 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL). Do not wash the cells after adding PI.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (often due to mechanical damage).
-
-
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) stoichiometrically binds to double-stranded DNA.[3] By staining fixed and permeabilized cells with PI, the total DNA content can be quantified using flow cytometry. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2][3]
Protocol:
-
Cell Treatment and Fixation:
-
Seed and treat cells as described in the apoptosis assay (Section 1.2).
-
Harvest cells (both floating and adherent) and wash once with cold PBS.
-
Resuspend the cell pellet (1-2 x 10⁶ cells) in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7] This step is critical to prevent cell clumping.
-
Incubate the cells for at least 2 hours at 4°C (or store for up to several weeks at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 800 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet twice with cold PBS to remove residual ethanol.
-
Resuspend the pellet in 500 µL of a PI staining solution containing RNase A. A typical solution is: 50 µg/mL PI and 100 µg/mL RNase A in PBS.[2] The RNase A is essential to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[3]
-
Incubate for 30 minutes at room temperature or 15 minutes at 37°C, protected from light.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the single-cell population using a pulse width vs. pulse area dot plot to exclude doublets and aggregates.[2]
-
Generate a histogram of PI fluorescence intensity (linear scale).
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Analysis of Key Regulatory Proteins by Western Blot
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is crucial for validating the mechanisms suggested by flow cytometry, such as the cleavage of caspases and PARP in apoptosis or changes in the expression of cyclins and CDKs in the cell cycle.[9]
Protocol:
-
Protein Extraction:
-
Treat cells as previously described. After harvesting, wash the cell pellet with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies targeting proteins of interest overnight at 4°C. Suggested targets include:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP.[9]
-
Cell Cycle Markers: Cyclin B1, phospho-Histone H3 (for G2/M arrest).
-
Loading Control: GAPDH or β-Actin.
-
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponds to the level of protein expression.
-
PART 2: In Vivo Experimental Protocol
Murine Xenograft Tumor Model
Principle: To evaluate the in vivo efficacy of an anticancer agent, human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or NSG mice).[10] The compound is then administered systemically, and its effect on tumor growth is monitored over time. This model provides crucial data on the compound's therapeutic potential in a whole-organism context.
Experimental Workflow
Workflow for a subcutaneous tumor xenograft study.
Protocol:
-
Cell Implantation:
-
Harvest a robustly growing cancer cell line (e.g., one that showed high sensitivity in vitro).
-
Resuspend 1-5 million cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of 6-8 week old female immunodeficient mice.
-
-
Tumor Growth and Group Randomization:
-
Allow tumors to grow until they are palpable and reach an average volume of 100-200 mm³.[11]
-
Monitor tumor volume 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach the target size, randomize the mice into treatment groups (e.g., n=8-10 mice per group), ensuring the average tumor volume is similar across all groups. Groups should include a vehicle control and one or more doses of this compound.
-
-
Compound Administration and Monitoring:
-
Formulate the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline) for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound and vehicle according to a predetermined schedule (e.g., once daily for 21 days).
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.[12]
-
Mice should be euthanized if tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or body weight loss exceeds 20%.[12]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize all mice. Excise the tumors, weigh them, and photograph them.
-
Calculate the Tumor Growth Inhibition (TGI) as a primary endpoint. TGI can be calculated as: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Tumor tissue can be flash-frozen for pharmacodynamic (e.g., Western blot) analysis or fixed in formalin for histopathological examination.
-
References
-
El-Tayeb, M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. ResearchGate. Available at: [Link]
-
Hoffmann-La Roche Inc. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Anticancer Drugs. Available at: [Link]
-
Various Authors. (n.d.). 3-cyano pyridine derivatives. ResearchGate. Available at: [Link]
-
Zhang, F., et al. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, F., et al. (2011). Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. Request PDF on ResearchGate. Available at: [Link]
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. Flow Cytometry Core. Available at: [Link]
-
El-Naggar, A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. Available at: [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
-
Simeoni, M., et al. (2013). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Pharmaceutical Research. Available at: [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Available at: [Link]
-
Genentech, Inc. (2012). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research. Available at: [Link]
-
Frontiers Media. (2023). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. Available at: [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]
Sources
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. atcc.org [atcc.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
Application Note: A Robust Method for the Esterification of Sterically Hindered 3-Cyano-4-phenylpyridine-2-carboxylic Acid
Introduction: Overcoming Steric Hindrance in Heterocyclic Ester Synthesis
The synthesis of esters from heteroaromatic carboxylic acids is a fundamental transformation in medicinal chemistry and materials science. The resulting compounds often serve as critical intermediates or as the final active pharmaceutical ingredients. 3-Cyano-4-phenylpyridine-2-carboxylic acid is a structurally complex scaffold, and its ester derivatives are of significant interest to drug development professionals.
However, the esterification of this particular molecule presents a formidable synthetic challenge. The carboxylic acid at the C2 position is flanked by a cyano group at C3 and the pyridine ring's nitrogen atom. This substitution pattern creates severe steric congestion around the reaction center, rendering traditional esterification methods, such as the Fischer-Speier reaction, largely ineffective.[1][2] Fischer esterification typically requires high temperatures and strong acid catalysts, which can lead to substrate decomposition and low yields when applied to sterically demanding and sensitive molecules.[3]
To address this challenge, a more sophisticated approach is required. The Steglich esterification, a powerful method that proceeds under mild, neutral conditions, is the recommended protocol for this transformation.[4] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to achieve high yields at ambient temperatures, even with highly hindered substrates.[5][6] This application note provides a detailed protocol, mechanistic insights, and practical guidance for the successful esterification of this compound using the Steglich method.
The Steglich Esterification: Mechanism and Rationale
The efficacy of the Steglich esterification for hindered substrates lies in its unique catalytic cycle, which avoids harsh conditions and prevents the formation of common side products.[5][6] The mechanism involves the in-situ generation of a highly reactive ester intermediate.
The key steps are as follows:
-
Activation of the Carboxylic Acid: The reaction is initiated by the attack of the carboxylic acid on the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate is significantly more electrophilic than the parent carboxylic acid.[6][7]
-
Interception by DMAP: Before the O-acylisourea can undergo a slow, irreversible intramolecular rearrangement to a stable, unreactive N-acylurea byproduct, the highly nucleophilic DMAP catalyst rapidly intercepts it.[6]
-
Formation of the "Active Ester": The attack by DMAP displaces the dicyclohexylurea group and forms a highly electrophilic N-acylpyridinium intermediate. This species is often referred to as the "active ester" and is the key to overcoming the steric barrier.[5]
-
Nucleophilic Attack by Alcohol: The alcohol, even a sterically hindered one, can now efficiently attack the activated acyl group of the pyridinium intermediate. This step forms the desired ester and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.[5]
-
Byproduct Precipitation: The displaced activating group becomes N,N'-dicyclohexylurea (DCU), a stable and insoluble byproduct that precipitates from most organic solvents, helping to drive the reaction to completion.
Caption: Figure 1: Catalytic Cycle of the Steglich Esterification.
Detailed Experimental Protocol
This section provides a general, step-by-step protocol for the esterification of this compound with a primary alcohol (e.g., ethanol) using DCC and DMAP.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| This compound | >97% | Commercial | Ensure it is dry before use. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial | Use from a freshly opened bottle or a solvent purification system. |
| Ethanol | Anhydrous, 200 proof | Commercial | Use a >3-fold excess to ensure complete reaction. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | >99% | Commercial | Handle with care; it is a potent allergen and moisture-sensitive. |
| 4-Dimethylaminopyridine (DMAP) | >99% | Commercial | Used in catalytic amounts. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercial | For aqueous workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Commercial | For aqueous workup. |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying the organic layer. |
| Celite® | N/A | Commercial | Optional, for aiding filtration of DCU. |
| Inert Gas (Nitrogen or Argon) | High Purity | N/A | To maintain an anhydrous reaction environment. |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow for Steglich Esterification.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), ethanol (3.0 eq), and DMAP (0.1 eq).
-
Solvent Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous dichloromethane (to achieve a concentration of 0.1–0.2 M with respect to the carboxylic acid). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
DCC Addition: Add DCC (1.1 eq) to the cooled solution portion-wise over 5-10 minutes. A white precipitate (DCU) should begin to form shortly after addition.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Filtration: Upon completion, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct. Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate.[5] Wash the filter cake with a small amount of cold DCM.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes residual DMAP, and the basic wash removes any unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, for example) to yield the pure ester.
Expected Results and Parameters
The following table provides typical reaction parameters for the Steglich esterification of a sterically hindered carboxylic acid. Yields are estimates based on reactions with similarly challenging substrates and should be optimized for specific applications.[4][8]
| Component | Molar Eq. | Role | Notes |
| This compound | 1.0 | Substrate | The limiting reagent. |
| Alcohol (e.g., Ethanol) | 1.2 - 3.0 | Nucleophile | A slight to moderate excess is often used to drive the reaction. |
| DCC | 1.1 - 1.2 | Coupling Agent | A slight excess ensures full activation of the acid. |
| DMAP | 0.05 - 0.2 | Catalyst | Crucial for accelerating the reaction and preventing side products.[6] |
| Reaction Conditions | Value | ||
| Solvent | DCM | Anhydrous conditions are critical. THF can also be used. | |
| Temperature (°C) | 0 to RT | Initial cooling controls the exothermic reaction with DCC. | |
| Time (h) | 4 - 16 | Monitor by TLC. More hindered alcohols may require longer times. | |
| Expected Yield | 70-90% | Varies with the specific alcohol and purification efficiency. |
Troubleshooting and Key Considerations
-
Problem: Low or No Reaction.
-
Cause: Presence of water in reagents or solvents.
-
Solution: Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Dry the carboxylic acid in a vacuum oven before use if necessary.
-
-
Problem: Significant N-Acylurea Byproduct Formation.
-
Cause: Insufficient DMAP or a highly hindered alcohol that reacts too slowly.
-
Solution: Ensure the correct catalytic amount of DMAP is used (0.1 eq is standard). The reaction can be run at a slightly higher concentration to favor the bimolecular reaction over the intramolecular rearrangement.
-
-
Problem: Difficulty Removing DCU Byproduct.
-
Cause: DCU can be slightly soluble in some solvent systems.
-
Solution: Ensure the reaction mixture is thoroughly cooled before filtration. For large-scale reactions or if DCU persists, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). With EDC, the corresponding urea byproduct can be easily removed with an acidic aqueous wash.
-
-
Alternative Coupling Reagents: For particularly sensitive substrates or to explore different reactivity profiles, other modern coupling reagents like TBTU, TATU, or COMU can be employed, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[9][10]
Conclusion
The esterification of sterically demanding substrates like this compound requires a departure from classical methods. The Steglich esterification protocol detailed in this note provides a reliable, high-yielding, and mild solution that is well-suited for complex molecules in a drug discovery or process development setting. By understanding the underlying mechanism and adhering to the key experimental parameters, researchers can successfully synthesize the desired ester derivatives while minimizing side reactions and simplifying purification.
References
- BenchChem. (2025). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). BenchChem.
- Organic Chemistry Portal. (n.d.).
- Jessop, P. G., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, RSC Publishing. DOI:10.1039/D1GC02251B.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
- Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
- VNU Journal of Science. (n.d.). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science.
- BenchChem. (2025). Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid. BenchChem.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal.
- Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis.
- Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
- Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967-2971.
- Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies.
- TCI Chemicals. (n.d.). Mitsunobu Reaction. TCI Chemicals.
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Master Organic Chemistry. (n.d.).
- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- Bentham Science Publisher. (2025).
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (n.d.).
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. js.vnu.edu.vn [js.vnu.edu.vn]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Ester synthesis by esterification [organic-chemistry.org]
The Versatile Building Block: 3-Cyano-4-phenylpyridine-2-carboxylic Acid in Modern Heterocyclic Synthesis
Introduction: Unlocking Chemical Diversity
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Pyridine-based scaffolds are a cornerstone of this endeavor, renowned for their presence in numerous pharmaceuticals and functional materials. Among the myriad of pyridine derivatives, 3-Cyano-4-phenylpyridine-2-carboxylic acid emerges as a particularly valuable and versatile building block. Its unique arrangement of three distinct functional groups—a nitrile, a carboxylic acid, and a phenyl ring—on a pyridine core provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis of this key intermediate and its application in the construction of complex heterocyclic systems, offering researchers and drug development professionals a practical toolkit for innovation.
Part 1: Synthesis of the Core Synthon: this compound
The journey into the application of this versatile molecule begins with its efficient synthesis. A robust and scalable two-step protocol is outlined below, commencing with a multicomponent reaction to assemble the pyridine core, followed by the hydrolysis of the ester to yield the desired carboxylic acid.
Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate
A highly efficient method for the construction of the substituted pyridine ring is through a Hantzsch-inspired multicomponent reaction.[1] This one-pot synthesis brings together readily available starting materials to rapidly generate the ethyl ester precursor.
Experimental Protocol:
-
Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.2 eq).
-
Solvent: Add a minimal amount of a suitable solvent, such as ethanol or N,N-dimethylformamide (DMF), to ensure homogeneity.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature of 120-140°C for 30-90 minutes.[1]
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford pure ethyl 3-cyano-4-phenylpyridine-2-carboxylate as a solid.
Causality Behind Experimental Choices:
-
Microwave-assisted synthesis: This technique significantly accelerates the reaction rate, leading to shorter reaction times and often higher yields compared to conventional heating.[1]
-
Ammonium acetate: Serves as the nitrogen source for the pyridine ring.
-
One-pot reaction: This approach enhances efficiency by minimizing intermediate isolation and purification steps, making it an attractive method for library synthesis and rapid analogue generation.
Hydrolysis to this compound
The final step in preparing the title compound is the saponification of the ethyl ester. This is a standard and high-yielding transformation.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 3-cyano-4-phenylpyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add an excess of sodium hydroxide (2-3 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification and Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and acidified with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until a pH of 2-3 is reached.
-
Purification: The precipitated this compound is collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum to yield the pure product.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| Ethyl 3-cyano-4-phenylpyridine-2-carboxylate | C15H12N2O2 | 252.27 | 70-95% |
| This compound | C13H8N2O2 | 224.22 | >90% |
Part 2: Application in the Synthesis of Fused Heterocyclic Systems
The strategic placement of the cyano and carboxylic acid groups in an ortho-relationship makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems, particularly those of medicinal interest such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines.
Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that are prevalent in a number of biologically active compounds. The synthesis of these structures from this compound can be envisioned through a cyclocondensation reaction.
Conceptual Workflow:
Conceptual synthesis of Pyrido[2,3-d]pyrimidines.
Proposed Experimental Protocol:
-
Amide Formation:
-
Treat this compound (1.0 eq) with thionyl chloride to form the acid chloride.
-
Alternatively, activate the carboxylic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
-
React the activated species in situ with a primary amide (e.g., formamide or acetamide) to yield the corresponding N-acylamino intermediate.
-
-
Cyclization:
-
Heat the N-acylamino intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A, or under the influence of a dehydrating agent like polyphosphoric acid (PPA), to induce intramolecular cyclization.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled and poured into an appropriate solvent (e.g., hexane) to precipitate the product.
-
The crude product is collected by filtration and purified by column chromatography on silica gel or by recrystallization.
-
Mechanistic Rationale:
The synthesis hinges on the formation of an activated carboxylic acid derivative, which then readily reacts with an amine source to form an amide. The subsequent intramolecular cyclization is a condensation reaction where the amide nitrogen attacks the nitrile carbon, followed by tautomerization to form the stable aromatic pyrido[2,3-d]pyrimidine ring system.
Synthesis of Thieno[2,3-b]pyridines via Gewald-Type Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[2][3] While the classical Gewald reaction utilizes a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, a modified approach can be employed starting from our cyanopyridine carboxylic acid.
Conceptual Workflow:
Conceptual synthesis of Thieno[2,3-b]pyridines.
Proposed Experimental Protocol:
-
Functional Group Transformation:
-
The carboxylic acid at the 2-position needs to be converted into a group that can be further transformed into an activated methylene. One possible route is the conversion to the corresponding amide, followed by reduction to the aminomethyl derivative.
-
Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, which can then be converted to a halomethyl or tosylmethyl group.
-
-
Introduction of the Methylene Group:
-
The activated derivative from the previous step is then reacted with a suitable nucleophile to introduce a methylene group adjacent to the pyridine ring.
-
-
Gewald Cyclization:
-
The resulting intermediate, now possessing a cyanopyridine core with an adjacent active methylene group, is subjected to Gewald reaction conditions.
-
This involves reacting the intermediate with elemental sulfur in the presence of a base (e.g., morpholine or triethylamine) in a solvent like ethanol or DMF.
-
-
Work-up and Purification:
-
The reaction mixture is typically poured into water, and the precipitated product is collected.
-
Purification is achieved through recrystallization or column chromatography.
-
Key Mechanistic Considerations:
The crucial step is the base-catalyzed reaction of the active methylene compound with elemental sulfur to form a thiolate intermediate. This is followed by an intramolecular nucleophilic attack of the thiolate onto the nitrile carbon, leading to the formation of the thiophene ring. Subsequent tautomerization yields the aromatic 2-aminothieno[2,3-b]pyridine derivative.
Conclusion and Future Outlook
This compound stands out as a highly valuable and strategically functionalized building block. The protocols and conceptual frameworks presented herein demonstrate its utility in the efficient construction of medicinally relevant heterocyclic scaffolds such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines. The multicomponent nature of the initial synthesis of its precursor and the potential for diverse cyclization reactions from the final carboxylic acid underscore its importance for generating molecular diversity in drug discovery and materials science. Further exploration of its reactivity will undoubtedly unveil new avenues for the synthesis of novel and complex heterocyclic systems.
References
-
Organic Chemistry Portal. Gewald Reaction. Available at: [Link]
-
Wikipedia. (2023). Gewald reaction. Available at: [Link]
Sources
Application Notes & Protocols: Characterizing Phenyl-Pyridine-2-Carboxylic Acid Derivatives as Potent Cell Cycle Inhibitors
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction: The dysregulation of the cell division cycle is a fundamental characteristic of cancer, leading to uncontrolled cell proliferation.[1][2] Central to this process are cyclin-dependent kinases (CDKs), a family of enzymes that, when complexed with their cyclin partners, drive the cell through its various phases.[3] Consequently, CDKs have emerged as critical therapeutic targets for cancer treatment.[1][2][3] The development of small molecule inhibitors that can selectively target these kinases is a major focus of modern drug discovery.[4]
Phenyl-pyridine-2-carboxylic acid derivatives represent a promising class of compounds that have been identified as novel cell cycle inhibitors with selective cytotoxicity towards cancer cells.[5] This guide provides a comprehensive framework for researchers to investigate and characterize the mechanism of action of these, and similar, candidate molecules. We will move from initial anti-proliferative screening to detailed mechanistic studies involving cell cycle analysis and target protein modulation, providing both the rationale and step-by-step protocols for each critical stage of the investigation.
Part 1: The G1/S Checkpoint - A Prime Target in Cancer
The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint in the cell cycle, often referred to as the restriction point. Past this point, the cell is committed to replicating its DNA and undergoing division. This transition is primarily governed by the activity of the Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes.[6][7]
In many cancers, this pathway is hyperactivated through mechanisms such as the overexpression of Cyclin D1 or loss of endogenous inhibitor proteins.[6][8] These aberrations lead to the constitutive phosphorylation of the Retinoblastoma protein (pRb), releasing the E2F transcription factor to promote the expression of genes required for S-phase entry. Phenyl-pyridine-2-carboxylic acid derivatives and other related pyridine structures are hypothesized to function by inhibiting CDKs, thereby reinstating this crucial cell cycle brake.[7][9][10] The activity of CDK complexes is also negatively regulated by CDK inhibitors (CKIs) like p21 (CDKN1A) and p27 (CDKN1B), which can bind to and inactivate the cyclin-CDK complexes to induce cell cycle arrest.[11][12][13]
Caption: The G1/S checkpoint pathway and potential points of inhibition.
Application Note 1: Assessing Anti-Proliferative Activity
Objective: The first critical step is to quantify the anti-proliferative or cytotoxic effects of the test compounds on a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of potency.
Rationale: We utilize metabolic assays, such as the MTT or Resazurin reduction assays, as a high-throughput method to assess cell viability.[14][15] These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[14] By comparing the viability of treated cells to untreated controls, we can generate a dose-response curve and calculate the IC50 value. It is crucial to include a non-cancerous, proliferating cell line to evaluate the compound's selectivity for cancer cells.[5]
Protocol 1: Cell Viability Assessment using MTT Assay
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, HCT116, A549) and a normal proliferating cell line (e.g., WI-38)
-
Complete culture medium
-
Phenyl-pyridine-2-carboxylic acid derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[14]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.[14]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: IC50 Values of Phenyl-Pyridine-2-Carboxylic Acid Derivatives
| Compound | Cell Line 1 (e.g., MCF-7) IC50 (µM) | Cell Line 2 (e.g., HCT116) IC50 (µM) | Normal Cell Line (e.g., WI-38) IC50 (µM) | Selectivity Index (Normal/Cancer) |
|---|---|---|---|---|
| Derivative A | 5.2 | 7.8 | > 50 | > 9.6 |
| Derivative B | 2.1 | 3.5 | > 50 | > 23.8 |
| Doxorubicin | 0.8 | 1.1 | 1.5 | ~1.4 |
Application Note 2: Determining the Mode of Action via Cell Cycle Analysis
Objective: To determine if the observed reduction in cell viability is due to an arrest at a specific phase of the cell cycle.
Rationale: Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for cell cycle analysis.[16] The fluorescent intensity of PI is directly proportional to the amount of DNA in a cell.[17] This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[17] A compound that inhibits the G1/S transition will cause an accumulation of cells in the G0/G1 phase.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Materials:
-
6-well plates
-
Treated and untreated cells
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[17]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed approximately 1 x 10^6 cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Harvesting: Harvest both adherent and floating cells to ensure all populations are collected. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with 5 mL of cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[18] Incubate at -20°C for at least 2 hours (can be stored for several weeks).[19]
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with 5 mL of PBS. Resuspend the pellet in 500 µL of PI Staining Solution. The inclusion of RNase is critical to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.[16][17][18]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel to best resolve the G1 and G2 peaks.[17]
-
Analysis: Gate on the single-cell population to exclude doublets.[20] Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation: Cell Cycle Distribution Analysis
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
|---|---|---|---|
| Vehicle Control | 45.2 ± 2.1 | 35.5 ± 1.8 | 19.3 ± 1.5 |
| Derivative B (2.1 µM) | 72.8 ± 3.5 | 15.1 ± 2.4 | 12.1 ± 1.9 |
Application Note 3: Validating Molecular Targets by Western Blot
Objective: To investigate how the test compounds affect the protein levels of key cell cycle regulators to validate the proposed mechanism of action.
Rationale: If a compound induces G1 arrest, it is expected to modulate the proteins that control this checkpoint. For a putative CDK4/6 inhibitor, we would hypothesize a decrease in the levels of Cyclin D1 (a key partner for CDK4/6) and an increase in the expression of CDK inhibitors like p21 and p27.[21][22] Western blotting is a robust technique for detecting and quantifying these changes in protein expression.[8]
Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Treat cells as described for cell cycle analysis. Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.[8] Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Choose specific and validated antibodies for Cyclin D1, CDK4, p21, and p27.[22] Also probe for a loading control (e.g., β-Actin) to ensure equal protein loading across lanes.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of each target protein to its corresponding loading control.
References
-
PMC. Assaying cell cycle status using flow cytometry. Available from: [Link]
-
PubMed Central. CDK inhibitors in cancer therapy, an overview of recent development. Available from: [Link]
-
PubMed. New roles for p21 and p27 cell-cycle inhibitors: a function for each cell compartment?. Available from: [Link]
-
PubMed. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Available from: [Link]
-
MDPI. Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Available from: [Link]
-
PubMed. CDK inhibitors in cancer therapy, an overview of recent development. Available from: [Link]
-
Forbes. CDK Inhibitors: Why & What You Should Know About This Cancer Treatment. Available from: [Link]
-
Wikipedia. CDK inhibitor. Available from: [Link]
-
ResearchGate. P21 and p27: Roles in carcinogenesis and drug resistance. Available from: [Link]
-
NIH. p21Cip1 and p27Kip1 Regulate Cell Cycle Reentry after Hypoxic Stress but Are Not Necessary for Hypoxia-Induced Arrest. Available from: [Link]
-
Portland Press. Cell cycle regulation by the intrinsically disordered proteins p21 and p27. Available from: [Link]
-
AACR Journals. Role of cyclin-dependent kinase inhibitors p21 and p27 in silibinin-induced G1 arrest in DU145 prostate cancer cells. Available from: [Link]
-
JoVE. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Available from: [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. Available from: [Link]
-
Biocompare. Cell Cycle Analysis with Flow Cytometry. Available from: [Link]
-
NCBI Bookshelf. Assay Guidance Manual - Cell Viability Assays. Available from: [Link]
-
MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available from: [Link]
-
ResearchGate. Western blot analyses of cyclin D1, CDK4, cyclin D1- immunoprecipitated.... Available from: [Link]
-
PMC. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis. Available from: [Link]
-
PubMed. Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies. Available from: [Link]
-
PubMed. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Available from: [Link]
-
RSC Publishing. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Available from: [Link]
-
MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]
-
ResearchGate. Western blot analysis of cyclin D1, Cdk4 and Cdk6 at the indicated time.... Available from: [Link]
-
MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Available from: [Link]
-
MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available from: [Link]
-
Pipzine Chemicals. 2-Phenylpyridine-3-Carboxylic Acid. Available from: [Link]
-
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]
- Google Patents. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ....
-
ResearchGate. (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Available from: [Link]
-
PMC. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. Available from: [Link]
-
PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]
Sources
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CDK inhibitor - Wikipedia [en.wikipedia.org]
- 4. CDK Inhibitors: Why & What You Should Know About This Cancer Treatment [forbes.com]
- 5. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New roles for p21 and p27 cell-cycle inhibitors: a function for each cell compartment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. portlandpress.com [portlandpress.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Cyclin D1 (92G2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Cyanopyridine Derivatives
Introduction: The Imperative for Cytotoxicity Profiling of Cyanopyridine Scaffolds
The cyanopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Derivatives of 3-cyanopyridine have demonstrated potent cytotoxic effects against a range of human tumor cell lines, including those of the breast, colon, liver, and prostate.[1][3][4] The mechanism of action for many of these compounds involves the modulation of key signaling pathways, such as the inhibition of Pim-1 kinase or the induction of apoptosis.[1][4][5]
Given their promise as novel therapeutic agents, rigorous in vitro evaluation of the cytotoxic potential of new cyanopyridine derivatives is a critical step in the drug discovery and development pipeline. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and interpretation of in vitro cytotoxicity assays tailored for this important class of compounds. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Choosing the Right Assay: A Multi-Faceted Approach to Cytotoxicity
No single assay can provide a complete picture of a compound's cytotoxic effect. Therefore, a multi-assay approach is recommended to elucidate the mechanism of cell death and to rule out potential compound interference. This guide will focus on two complementary assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of a cell population.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane, making it a reliable indicator of cytotoxicity.[9][10]
Part 1: Primary Cytotoxicity Screening using the MTT Assay
The MTT assay serves as an excellent primary screening tool to determine the dose-dependent cytotoxic effects of cyanopyridine derivatives.
Principle of the MTT Assay
The core of the MTT assay lies in the enzymatic conversion of MTT to formazan by mitochondrial reductases in living cells. This conversion reflects the metabolic state of the cells, which is closely linked to their viability.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HepG2, HCT-116)[1][3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile culture plates
-
Cyanopyridine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[11]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the cyanopyridine derivatives in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[12]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
Data Analysis and Interpretation
-
Calculate Percentage Viability:
-
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC₅₀ Value:
-
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.
-
Plot the percentage viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.[15]
-
Troubleshooting the MTT Assay
| Issue | Potential Cause | Solution |
| High Background | Contamination; Phenol red interference; Direct reduction of MTT by the compound. | Use sterile technique; Use phenol red-free medium for the assay; Include a "no-cell" control with the compound to check for direct reduction.[12] |
| Low Absorbance | Low cell number; Insufficient incubation time with MTT. | Optimize cell seeding density; Increase MTT incubation time (up to 4 hours).[11][12] |
| Inconsistent Replicates | Uneven cell seeding; Incomplete formazan solubilization. | Ensure a single-cell suspension before plating; Ensure thorough mixing after adding the solubilization solution. |
Part 2: Confirmatory Cytotoxicity Assessment using the LDH Assay
The LDH assay is an excellent secondary assay to confirm the cytotoxic effects observed in the MTT assay. It provides a different measure of cell death by quantifying the loss of membrane integrity.
Principle of the LDH Assay
This assay is based on the measurement of LDH activity in the culture supernatant. When the plasma membrane is damaged, LDH is released into the medium. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[16] The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[16]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol for LDH Assay
Materials:
-
Cells and compounds prepared as in the MTT assay.
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution).
-
Lysis Buffer (often included in the kit for maximum LDH release control).
-
96-well flat-bottom sterile culture plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT protocol to seed and treat the cells with cyanopyridine derivatives.
-
In addition to the vehicle and untreated controls, prepare wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells to which Lysis Buffer will be added.
-
Background control: Medium only.[10]
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at approximately 600 x g for 10 minutes to pellet the cells.[10]
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate. Be careful not to disturb the cell pellet.
-
-
LDH Reaction:
-
Stopping the Reaction and Data Acquisition:
-
Add the stop solution (e.g., 50 µL) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Calculate Percentage Cytotoxicity:
-
Percentage Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
-
-
Correlate with MTT Results:
Part 3: Mechanistic Insights - Apoptosis Induction
Many cyanopyridine derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[4][5] Apoptosis is a tightly regulated process involving the activation of a cascade of cysteine proteases called caspases.[17][18]
Caspase Activation Pathways
There are two main pathways of apoptosis:
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their cell surface receptors, leading to the activation of initiator caspase-8.[19]
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria.[19][20] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, called the apoptosome, which activates caspase-9.[18]
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, ultimately leading to the dismantling of the cell.[18]
Caption: Simplified overview of apoptosis signaling pathways.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro cytotoxicity screening of novel cyanopyridine derivatives. By employing both a metabolic assay (MTT) and a membrane integrity assay (LDH), researchers can confidently assess the cytotoxic potential of their compounds and gain preliminary insights into the mechanism of cell death. Further investigation into the specific apoptotic pathways, for example, through caspase activity assays or western blotting for key apoptotic proteins, can provide a more detailed understanding of the mechanism of action of these promising therapeutic agents.
References
-
Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. [Link]
-
Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of Caco-2 cells for predicting drug absorption. International Journal of Pharmaceutics, 297(1-2), 205-212. [Link]
-
Salvesen, G. S., & Dixit, V. M. (1997). Caspases: intracellular signaling by proteolysis. Cell, 91(4), 443-446. [Link]
-
Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Retrieved January 17, 2026, from [Link]
-
Budihardjo, I., Oliver, H., Lutter, M., Luo, X., & Wang, X. (1999). Biochemical pathways of caspase activation during apoptosis. Annual Review of Cell and Developmental Biology, 15, 269-290. [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved January 17, 2026, from [Link]
-
Bio-Rad. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved January 17, 2026, from [Link]
-
ROTH, T. C., & RICHTER, E. (2020). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. BMC cancer, 20(1), 1-10. [Link]
-
Reed, J. C. (2000). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved January 17, 2026, from [Link]
-
Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (n.d.). Apoptosis. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 17, 2026, from [Link]
-
Testing.com. (2022). Lactate Dehydrogenase (LDH) Test. Retrieved January 17, 2026, from [Link]
-
MedlinePlus. (2023). Lactate Dehydrogenase (LDH) Test. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved January 17, 2026, from [Link]
-
El-Gamal, M. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19763-19777. [Link]
-
Al-Ostoot, F. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6296. [Link]
-
El-Naggar, A. M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4836. [Link]
-
ResearchGate. (2024). SAR of the cytotoxicity of the synthetic cyanopyridine derivatives. Retrieved January 17, 2026, from [Link]
-
El-Sayed, W. M., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Journal of Biochemical and Molecular Toxicology, 39(6), e70346. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved January 17, 2026, from [Link]
-
Testing.com. (2022). Lactate Dehydrogenase (LDH) Test. Retrieved January 17, 2026, from [Link]
-
El-Gamal, M. I., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19763-19777. [Link]
-
Shkil, F. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]
-
Dassanayake, T. L., & Weerasinghe, S. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls. StatPearls Publishing. [Link]
-
InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved January 17, 2026, from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 17, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 17, 2026, from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved January 17, 2026, from [Link]
-
Manosroi, A., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Tropical Journal of Pharmaceutical Research, 11(1), 7-14. [Link]
-
Al-Omair, M. A., et al. (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 34(5), 2414. [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved January 17, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. noblelifesci.com [noblelifesci.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis - Wikipedia [en.wikipedia.org]
- 19. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
Synthesis of Thienopyridine Derivatives from 3-Cyanopyridines: An Application Guide for Researchers
Introduction: The Significance of the Thienopyridine Scaffold
Thienopyridines, heterocyclic compounds featuring a thiophene ring fused to a pyridine ring, represent a privileged scaffold in medicinal chemistry and drug development.[1] This structural motif is the cornerstone of a clinically significant class of antiplatelet agents, including clopidogrel and ticlopidine, which are instrumental in the management of cardiovascular diseases.[2][3] These drugs function as irreversible antagonists of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby inhibiting platelet aggregation and reducing the risk of thrombotic events such as heart attacks and strokes.[4][5] Beyond their antithrombotic applications, various thienopyridine derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making their synthesis a focal point of extensive research.[6][7][8]
This comprehensive guide provides detailed application notes and protocols for the synthesis of thienopyridine derivatives, with a specific focus on methodologies commencing from readily accessible 3-cyanopyridines. We will delve into the strategic considerations behind key synthetic transformations, offering insights grounded in practical laboratory experience.
Strategic Overview: From 3-Cyanopyridine to the Thienopyridine Core
The synthetic journey from a simple 3-cyanopyridine to the fused thieno[2,3-b]pyridine system typically involves a two-stage process. The initial and crucial step is the conversion of the 3-cyanopyridine into a more reactive intermediate, the corresponding 3-cyanopyridine-2(1H)-thione. This thione derivative then serves as a versatile building block for the subsequent annulation of the thiophene ring.
Caption: General synthetic workflow.
This guide will present detailed protocols for both stages, emphasizing the causality behind experimental choices to ensure reproducibility and success.
Part 1: Synthesis of the Key Intermediate: 3-Cyanopyridine-2(1H)-thiones
The conversion of a pyridine to its 2-thione derivative is a foundational step. While various methods exist, a highly effective one-pot procedure involves the reaction of a chalcone (1,3-diaryl-2-propen-1-one) with malononitrile and elemental sulfur in the presence of a base. This approach offers the advantage of constructing the substituted pyridine ring and introducing the thione functionality in a single, convergent step.[8]
Protocol 1: One-Pot Synthesis of 4,6-Diaryl-3-cyanopyridine-2(1H)-thione
This protocol describes a general one-pot synthesis of 4,6-diaryl substituted 3-cyanopyridine-2(1H)-thiones.
Materials:
-
Appropriate chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Malononitrile
-
Elemental sulfur powder
-
Triethylamine (TEA)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the chalcone (10 mmol), malononitrile (10 mmol, 0.66 g), and elemental sulfur (12 mmol, 0.38 g) in ethanol (50 mL).
-
To this suspension, add an excess of triethylamine (30 mmol, 4.2 mL) dropwise at room temperature. The addition of the base is crucial as it catalyzes both the initial Michael addition and the subsequent cyclization and dehydrogenation steps.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form.
-
Pour the cooled reaction mixture into a beaker containing ice-water (100 mL) and acidify with concentrated HCl to a pH of approximately 2-3. This step protonates the thiolate intermediate, leading to the precipitation of the desired thione.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol to remove any unreacted starting materials and soluble byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 4,6-diaryl-3-cyanopyridine-2(1H)-thione.[8]
Part 2: Construction of the Thieno[2,3-b]pyridine Ring System
With the 3-cyanopyridine-2(1H)-thione in hand, the next stage is the formation of the fused thiophene ring. This is most commonly achieved via a two-step sequence: S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.[3][4]
Caption: Thorpe-Ziegler cyclization mechanism.
Protocol 2: Synthesis of 3-Amino-N-arylthieno[2,3-b]pyridine-2-carboxamides
This protocol details the synthesis of a 3-aminothieno[2,3-b]pyridine derivative, a common and versatile scaffold.
Materials:
-
4,6-Disubstituted-3-cyanopyridine-2(1H)-thione (from Protocol 1)
-
N-Aryl-2-chloroacetamide (e.g., N-phenyl-2-chloroacetamide)
-
Potassium hydroxide (KOH) solution (10% aqueous)
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
S-Alkylation:
-
In a round-bottom flask, dissolve the 3-cyanopyridine-2(1H)-thione (10 mmol) in DMF (20 mL).
-
Add a 10% aqueous solution of KOH (10 mmol, 5.6 mL) to the flask. This deprotonates the thione, forming a nucleophilic thiolate.
-
To this solution, add the N-aryl-2-chloroacetamide (10 mmol) portion-wise while stirring at room temperature.
-
Continue stirring for 30-40 minutes. The formation of the S-alkylated intermediate may be observed as a precipitate.[9] This intermediate can be isolated, but for a streamlined process, it is often used directly in the next step.
-
-
Thorpe-Ziegler Cyclization:
-
To the reaction mixture containing the S-alkylated intermediate, add an additional portion of 10% aqueous KOH (11 mmol, 6.2 mL). The excess base is crucial for deprotonating the α-carbon to the cyano group, initiating the cyclization.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours. The progress of the cyclization can be monitored by TLC.
-
Upon completion, pour the reaction mixture into ice-water (150 mL). The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with water to remove any remaining salts and DMF.
-
The crude product should be recrystallized from a suitable solvent, such as ethanol, to yield the pure 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide.[9]
-
Alternative Strategy: The Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[2][10] While not a direct route from 3-cyanopyridines, it is a cornerstone of thiophene synthesis and can be adapted to produce precursors for certain thienopyridine isomers. The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[11]
Caption: The Gewald reaction mechanism.
Protocol 3: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol illustrates a classic Gewald reaction using cyclohexanone. The resulting 2-aminothiophene can be a precursor for further elaboration into thieno[3,2-b]pyridine systems.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur powder
-
Morpholine or Piperidine
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place cyclohexanone (10 mmol, 0.98 g), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (10 mmol, 0.32 g) in ethanol (30 mL).
-
Stir the mixture to form a suspension.
-
Add morpholine (10 mmol, 0.87 g) dropwise to the suspension at room temperature. An exothermic reaction may be observed. The amine base is critical for catalyzing the initial Knoevenagel condensation between the ketone and the active methylene compound.
-
After the addition is complete, heat the mixture to 45-50°C and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath. The product will crystallize from the solution.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be purified by recrystallization from ethanol to give pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Table 1: Comparison of Synthetic Routes
| Feature | Protocol 1 & 2 (Thorpe-Ziegler) | Protocol 3 (Gewald) |
| Starting Material | 3-Cyanopyridine derivatives | Ketones/Aldehydes, Active Methylene Nitriles |
| Key Intermediate | 3-Cyanopyridine-2(1H)-thione | α,β-Unsaturated Nitrile |
| Final Product Class | Thieno[2,3-b]pyridines | 2-Aminothiophenes |
| Advantages | Direct route to the thieno[2,3-b]pyridine core; good substrate scope. | Multi-component, one-pot reaction; high atom economy. |
| Disadvantages | Requires pre-synthesis of the thione intermediate. | Does not directly yield thienopyridines; requires further steps. |
Characterization of Thienopyridine Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Example Spectroscopic Data for a 3-Aminothieno[2,3-b]pyridine-2-carboxamide Derivative: [7][9]
-
¹H NMR: The spectrum will typically show signals for the aromatic protons on the pyridine and any aryl substituents. A broad singlet corresponding to the amino (NH₂) protons is usually observed in the downfield region. Signals for the amide (NH) proton will also be present.
-
¹³C NMR: The spectrum will show characteristic signals for the carbons of the fused heterocyclic system, the cyano group (if present), and the carboxamide carbonyl group.
-
IR Spectroscopy: Key vibrational bands include N-H stretching for the amino and amide groups (typically in the range of 3200-3500 cm⁻¹), C≡N stretching (around 2210-2230 cm⁻¹ if a nitrile is present), and C=O stretching for the amide carbonyl (around 1640-1680 cm⁻¹).
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.
Table 2: Representative Yields for Thienopyridine Synthesis
| Starting Thione Substituents (R¹, R²) | Alkylating Agent | Product Substituents (R³, R⁴) | Yield (%) | Reference |
| R¹=Ph, R²=Ph | N-(4-chlorophenyl)-2-chloroacetamide | R³=CONH(4-ClPh), R⁴=NH₂ | 85 | [4] |
| R¹=Me, R²=Me | N-(4-fluorophenyl)-2-chloroacetamide | R³=CONH(4-FPh), R⁴=NH₂ | 83 | [9] |
| R¹=Me, R²=Me | Chloroacetonitrile | R³=CN, R⁴=NH₂ | ~80 | [4] |
| R¹=Ph, R²=4-MeOPh | N-phenyl-2-chloroacetamide | R³=CONHPh, R⁴=NH₂ | 90 | [4] |
Safety and Handling Precautions
-
3-Cyanopyridine: This compound is harmful if swallowed, inhaled, or in contact with skin.[6][12][13] It causes skin and severe eye irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Elemental Sulfur: Sulfur powder is a flammable solid and can form explosive dust-air mixtures.[14][15] Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.
-
Bases (KOH, Sodium Ethoxide): These are corrosive and can cause severe skin and eye burns.[1][16][17] Handle with extreme care, wearing appropriate gloves and eye protection. Work in a fume hood and have an emergency eyewash station and safety shower readily accessible.
-
Solvents (DMF, Ethanol): Dimethylformamide (DMF) is a skin and eye irritant and can be absorbed through the skin. Ethanol is flammable. Handle all solvents in a well-ventilated area and away from ignition sources.
Conclusion and Future Outlook
The synthetic routes detailed in this guide, particularly the Thorpe-Ziegler cyclization of S-alkylated 3-cyanopyridine-2(1H)-thiones, provide a robust and versatile platform for accessing a wide array of thienopyridine derivatives. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently synthesize these valuable heterocyclic compounds. The continued exploration of novel synthetic methodologies, including the use of green chemistry principles and the development of new catalytic systems, will undoubtedly expand the chemical space of accessible thienopyridines, paving the way for the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- Angiolillo, D. J., & Ferreiro, J. L. (2010). A review of the new P2Y12-receptor inhibitors. Current opinion in cardiology, 25(4), 371–378.
- Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M. E. A., & Abdel-Raheim, M. M. (2014). Synthesis and reactions of some new thieno[2,3-b]pyridines and related heterocyclic compounds with expected biological activity. Journal of Heterocyclic Chemistry, 51(3), 637-645.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%. Retrieved from [Link]
- Gurbel, P. A., & Tantry, U. S. (2012). The role of the P2Y12 receptor in ischemic heart disease. Expert review of cardiovascular therapy, 10(1), 29–37.
- Krauze, A., Zeslawska, E., Nitek, W., & Koczurkiewicz, P. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 6(22), 14363–14376.
- Mohamed, O. S., Al-Taifi, E. A., & El-Emary, T. I. (2007). Studies on the Synthesis of Some New Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives.
-
PubChem. (n.d.). 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide. Retrieved from [Link]
- Puterova, Z., Vegh, D., & Krutosikova, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-247.
-
Redox. (2022, January 3). Safety Data Sheet Sulfur Powder. Retrieved from [Link]
- Reddy, C. R., & Grée, R. (2007). One-Pot Synthesis of 4,6-Diaryl-3-cyanopyridine-2(1H)-thiones and Their Transformation to Substituted Thieno[2,3-b;4,5-b]dipyridines and Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines.
-
National Institute of Standards and Technology. (2022, February 15). Safety Data Sheet - IAEA-S-4 (Soufre de Lacq) (Sulfur Isotopes in Elemental Sulfur). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
- Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 865-907.
-
Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
-
Martin Midstream Partners L.P. (2016, June 27). Elemental Sulfur - Safety Data Sheet. Retrieved from [Link]
-
Science Company. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved from [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved from [Link]
-
YouTube. (2020, March 19). Handling Caustic Safely. Retrieved from [Link]
-
CLEAPSS. (n.d.). Student safety sheets 31 Sodium hydroxide. Retrieved from [Link]
-
MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Synthesis of 4,6-Diaryl-3-cyanopyridine-2(1H)-thiones and Their Transformation to Substituted Thieno[2,3-b;4,5-b]dipyridines and Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (2025). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN103864817A - Preparation method of thienopyridine compound.
-
Wiley Online Library. (2023). 3‐Aminothieno[2,3‐b]pyridine‐2‐carboxylate: Effective precursor for microwave‐assisted three components synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidin‐4(3H)‐one hybrids. Retrieved from [Link]
-
ResearchGate. (2025). The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds. Retrieved from [Link]
-
PubMed. (2006). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Retrieved from [Link]
-
PubMed. (2022). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. southwest.tn.edu [southwest.tn.edu]
- 3. teck.com [teck.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. s26.q4cdn.com [s26.q4cdn.com]
- 6. fishersci.ca [fishersci.ca]
- 7. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. redox.com [redox.com]
- 16. youtube.com [youtube.com]
- 17. science.cleapss.org.uk [science.cleapss.org.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyano-4-phenylpyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Cyano-4-phenylpyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.
Proposed Synthetic Pathway: An Overview
The synthesis of this compound is typically not a single-step process. A reliable and common strategy involves a multi-step sequence that builds the substituted pyridine ring first, followed by a selective hydrolysis to unmask the carboxylic acid. This approach allows for greater control over the final structure and purity.
Caption: A typical multi-step workflow for the synthesis of the target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: My overall yield is consistently low. Where is the most common point of failure?
A1: The most critical step impacting overall yield is typically the final selective hydrolysis (Step 3). The challenge lies in hydrolyzing the ester at the C2 position without simultaneously hydrolyzing the cyano group at the C3 position.[1] Harsh conditions (e.g., high temperatures, strong NaOH/KOH concentrations) can lead to the formation of the dicarboxylic acid or other byproducts, significantly reducing the yield of the desired product. We recommend starting your optimization efforts on this step.
Q2: How can I be certain I have synthesized the correct final product and not an isomer or byproduct?
A2: Comprehensive characterization is essential.
-
¹H NMR: In a solvent like DMSO-d₆, expect to see aromatic protons for the phenyl and pyridine rings, and a broad singlet for the carboxylic acid proton which disappears upon a D₂O shake.
-
¹³C NMR: Look for the characteristic signals for the nitrile carbon (approx. 115-120 ppm) and the carboxyl carbon (approx. 165-170 ppm).
-
IR Spectroscopy: Confirm the presence of a strong C≡N stretch (approx. 2220-2230 cm⁻¹) and a broad O-H stretch for the carboxylic acid (approx. 2500-3300 cm⁻¹) overlapping a C=O stretch (approx. 1700-1730 cm⁻¹).
-
Mass Spectrometry: Verify the molecular weight of the target compound.
Q3: What are the primary competing side reactions I should be aware of?
A3: There are two main side reactions to monitor:
-
Over-hydrolysis: During the final step, the C3-cyano group can also be hydrolyzed to a carboxamide or a carboxylic acid, especially under harsh basic or acidic conditions.[2]
-
Decarboxylation: Pyridine-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) upon heating, particularly in acidic conditions or in the presence of certain metal catalysts.[3] This is why careful temperature control during workup and purification is critical.
Part 2: Detailed Troubleshooting Guide
This guide provides specific advice for issues encountered during the synthesis.
Step 1 & 2: Pyridine Precursor Synthesis
Q: I am getting a low yield of my pyridine precursor, Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (F). The reaction mixture is a complex tar.
A: This often points to issues in the initial multicomponent condensation reaction. The formation of substituted pyridines can be sensitive to reaction conditions.[4][5]
-
Cause 1: Incorrect Stoichiometry or Order of Addition. Multicomponent reactions require precise stoichiometry. Ensure all reagents are accurately measured. The order of addition can also matter; try pre-mixing certain components before adding the final reagent.
-
Solution 1: Optimize Reagent Ratios. Systematically vary the molar ratios of the starting materials. Using a slight excess (1.1 equivalents) of the ammonia source (e.g., ammonium acetate) can sometimes drive the reaction to completion.
-
Cause 2: Ineffective Catalyst or Temperature. The condensation may be too slow or side reactions may dominate at the wrong temperature.
-
Solution 2: Screen Solvents and Catalysts. While ethanol is common, solvents like n-butanol or acetic acid can be effective. Piperidine is a common base catalyst for such condensations.[6] Run the reaction at different temperatures (e.g., reflux vs. 80 °C) to find the optimal balance between reaction rate and byproduct formation.
-
Cause 3: Issues with the Sandmeyer-type reaction. The diazotization of the amino group and its subsequent removal can be low-yielding if not performed correctly.
-
Solution 3: Control Temperature and Reagent Addition. The diazotization step must be performed at low temperatures (0-5 °C) to prevent the diazonium salt from decomposing. Add the sodium nitrite solution slowly to maintain this temperature. Ensure the reducing agent (e.g., hypophosphorous acid) is added carefully to control the reaction rate.
Step 3: Selective Hydrolysis
Q: My hydrolysis is incomplete. I still have a significant amount of the starting ester (F) even after extended reaction times.
A: The ester at the C2 position is sterically hindered by the C3-cyano and the C4-phenyl groups, which can slow down the rate of hydrolysis.
-
Cause 1: Insufficiently Reactive Conditions. The base concentration, temperature, or choice of solvent may not be sufficient to overcome the steric hindrance.
-
Solution 1: Modify Reaction Parameters.
-
Switch the Base: Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for hydrolyzing hindered esters. Its smaller cation size can better coordinate with the carbonyl oxygen.
-
Use a Co-solvent: A mixture of THF and water or dioxane and water can improve the solubility of the ester and facilitate the reaction.[7]
-
Increase Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 40-50 °C) while monitoring the reaction by TLC to avoid byproduct formation.
-
Q: My final product is contaminated with a byproduct that appears to be the dicarboxylic acid. How do I prevent hydrolysis of the C3-cyano group?
A: This is the most common and critical challenge. The C3-cyano group becomes susceptible to hydrolysis under conditions that are too harsh.
-
Cause 1: Reaction Temperature is too High or Time is too Long. Prolonged exposure to strong base at elevated temperatures will inevitably lead to the hydrolysis of both functional groups.
-
Solution 1: Careful Reaction Monitoring. Follow the reaction progress closely using TLC. As soon as the starting ester has been consumed, immediately proceed with the workup. Do not let the reaction run overnight without prior optimization.
-
Cause 2: Incorrect Choice or Concentration of Base. Stronger bases (NaOH, KOH) are more likely to attack the nitrile compared to LiOH.
-
Solution 2: Use a Milder Base and Control Stoichiometry. Use LiOH as the base. Employ a controlled amount of base (e.g., 1.5 - 2.0 equivalents). Using a large excess will increase the rate of the undesired side reaction.
Caption: Competing pathways during the hydrolysis step.
Step 4: Purification and Isolation
Q: I have difficulty isolating my final product. It oils out during acidification or is difficult to recrystallize.
A: The final product is an amino acid derivative with a rigid structure, which can sometimes present purification challenges.
-
Cause 1: Incorrect pH during Workup. The product is amphoteric. It needs to be precipitated at its isoelectric point. If the pH is too low (very acidic), the pyridine nitrogen will be protonated, increasing water solubility.
-
Solution 1: Careful Acidification. After hydrolysis, cool the reaction mixture in an ice bath and slowly add acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH and observe for the point of maximum precipitation, which is often in the pH range of 3-4.
-
Cause 2: Inappropriate Recrystallization Solvent. The solvent system may not be suitable for inducing crystallization.
-
Solution 2: Screen Recrystallization Solvents. Good single solvents for this type of molecule include ethanol, isopropanol, or acetic acid. If a single solvent does not work, try a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a polar solvent like DMF or DMSO at a warm temperature, and then slowly add an anti-solvent like water or diethyl ether until turbidity is observed, then allow it to cool slowly.
Part 3: Key Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on their specific substrate and laboratory conditions.
Protocol 1: Synthesis of Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (Precursor F)
This protocol is a composite based on common pyridine synthesis methodologies.[5][6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), malononitrile (1.0 eq), and absolute ethanol (5 mL per mmol of benzaldehyde).
-
Catalyst Addition: Add ammonium acetate (2.0 eq) and piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC. The reaction typically takes 4-8 hours. This first step forms an amino-dicyano intermediate.
-
Workup 1: After cooling, the intermediate may precipitate. Filter the solid, wash with cold ethanol, and dry.
-
Diazotization: Suspend the intermediate in a mixture of ethanol and concentrated sulfuric acid at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Reduction: After stirring for 30 minutes, slowly add the reaction mixture to a pre-heated (60 °C) solution of copper(I) oxide (0.2 eq) in ethanol to reduce the diazonium salt.
-
Workup 2: After the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the precursor ester F .
Protocol 2: Selective Hydrolysis to Final Product (G)
This protocol is based on established methods for selective ester hydrolysis.[7][8]
-
Reaction Setup: Dissolve the precursor ester F (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes by TLC (a more polar spot for the carboxylic acid should appear, and the starting material spot should disappear). If the reaction is slow, gently warm to 40 °C. The reaction is typically complete in 2-6 hours.
-
Workup: Once the starting material is consumed, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material.
-
Isolation: Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl to a pH of ~3-4. A white or off-white precipitate should form.
-
Purification: Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum. If needed, recrystallize from an appropriate solvent (e.g., ethanol/water).
Part 4: Data Summary for Optimization
The hydrolysis step is the most crucial for maximizing yield. The table below summarizes key parameters and their expected impact.
| Parameter | Condition A (High Yield) | Condition B (Risk of Byproduct) | Rationale |
| Base | LiOH·H₂O (1.5 eq) | NaOH or KOH (3.0+ eq) | LiOH is less nucleophilic towards the nitrile and more effective for hindered esters. Excess NaOH/KOH promotes nitrile hydrolysis.[2] |
| Temperature | 25 - 40 °C | > 60 °C or Reflux | Higher temperatures significantly increase the rate of the competing nitrile hydrolysis and risk of decarboxylation. |
| Solvent | THF / H₂O (3:1) | Ethanol / H₂O | THF improves the solubility of the organic substrate while allowing for easy removal during workup. |
| Time | Monitor by TLC (2-6 h) | Fixed time (e.g., 24 h) | Reactions should be stopped as soon as the starting material is consumed to prevent over-reaction. |
| Workup pH | ~3-4 (isoelectric point) | < 2 or > 6 | Incorrect pH leads to the formation of soluble salts (pyridinium or carboxylate), drastically reducing isolated yield. |
References
- Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
- Wikipedia. (n.d.). Pyridine.
- Nimc, V. (2026). Pyridine Synthesis: A Comprehensive Overview.
- El-Tayeb, M. (2016). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- Google Patents. (n.d.).
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Al-mahdi, A. et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
- MDPI. (2022).
- Jain, N. & Masse, C. (n.d.).
- Acta Crystallographica Section E. (n.d.). 2-[3-Cyano-4-(2-methylpropoxy)
Sources
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Synthesis: A Comprehensive Overview [vault.nimc.gov.ng]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid pyridine solvate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Cyano-4-phenylpyridine-2-carboxylic acid
Welcome to the technical support guide for the purification of 3-Cyano-4-phenylpyridine-2-carboxylic acid (CAS No: 133609-28-6). This document is intended for researchers, chemists, and pharmaceutical development professionals who are working with this compound. The unique trifunctional nature of this molecule—possessing a carboxylic acid, a pyridine ring, and a cyano group—presents specific challenges in achieving high purity. This guide provides troubleshooting solutions and answers to frequently asked questions based on established chemical principles and practical laboratory experience.
Introduction to Purification Challenges
This compound is a structurally complex molecule whose purification is often complicated by several factors:
-
Amphoteric Nature: The presence of both an acidic carboxylic group and a basic pyridine nitrogen means its solubility is highly dependent on pH.
-
Potential for Zwitterion Formation: The molecule can exist as a zwitterion, influencing its physical properties and interaction with purification media.
-
Risk of Decarboxylation: Pyridinecarboxylic acids, particularly when substituted, can be susceptible to decarboxylation under harsh thermal conditions, leading to yield loss and impurity generation.[1]
-
Synthetic Impurities: Common synthetic routes may result in impurities with similar polarities, such as starting materials, reaction intermediates, or by-products from side reactions like hydrolysis of the cyano group.
This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Problem 1: My final product has low purity, with persistent impurities observed by NMR/LC-MS.
Answer: Low purity is often due to co-precipitation of structurally similar impurities. The purification strategy must be chosen based on the specific nature of the contaminants.
Root Causes & Solutions:
-
Incomplete Reaction or Unreacted Starting Materials: If the synthesis is incomplete, starting materials will contaminate the crude product.
-
Solution: Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Post-synthesis, a targeted acid-base extraction is highly effective. The amphoteric nature of your target compound allows for its selective extraction.
-
-
Co-precipitation of Acidic or Basic Impurities: The product might crystallize along with other acidic or basic by-products.
-
Solution - Acid-Base Extraction Workflow: This is the most robust method for removing non-amphoteric impurities.
-
Dissolve the crude solid in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate, NaHCO₃ solution). Your target compound, being acidic, will deprotonate and move into the aqueous layer as its carboxylate salt. Neutral organic impurities will remain in the organic layer.
-
Separate the layers. Wash the organic layer with brine and set it aside (this contains neutral impurities).
-
Acidify the aqueous layer slowly with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. The protonated this compound will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove salts, and then with a small amount of a non-polar solvent like hexane to aid drying.
-
Dry the product under vacuum.
-
-
-
Colored Impurities: The presence of color often indicates highly conjugated by-products.
Problem 2: I am struggling to achieve good crystal formation; the product either oils out or forms a fine powder.
Answer: This is a classic crystallization challenge, often related to solvent choice, cooling rate, or the presence of impurities that inhibit crystal lattice formation.
Root Causes & Solutions:
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[3]
-
Solution - Solvent Selection: A two-solvent system is often effective for molecules like this.
-
Good Solvents (high solubility): Methanol, Ethanol, Acetone.
-
Poor Solvents (low solubility): Water, Hexane, Diethyl ether.
-
-
Recommended Protocol (Two-Solvent Recrystallization): [3]
-
Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly turbid (cloudy).
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, well-defined crystals.
-
Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by vacuum filtration and dry.
-
-
-
Solution is Supersaturated or Cooled Too Quickly: Rapid cooling often leads to the product crashing out as an amorphous solid or fine powder, trapping impurities.
-
Solution: Ensure the solution cools slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the growth of larger, purer crystals.
-
Problem 3: My yield is very low after purification.
Answer: Significant product loss during purification can be attributed to several factors, including excessive solubility in the recrystallization solvent or potential degradation.
Root Causes & Solutions:
-
Product Loss in Mother Liquor: The compound may have significant solubility in the cold recrystallization solvent.
-
Solution: Minimize the amount of hot solvent used for dissolution to ensure the solution is saturated. After filtration, the mother liquor can be concentrated and a second crop of crystals can be obtained, though they may be of lower purity.
-
-
Potential Decarboxylation: Although typically requiring high temperatures, prolonged heating of pyridinecarboxylic acids in certain solvents can lead to decarboxylation.[1]
-
Solution: Avoid prolonged heating during recrystallization. If decarboxylation is suspected (e.g., by observation of a new, less polar spot by TLC), consider purification methods that do not require heat, such as column chromatography.
-
-
Premature Precipitation During Hot Filtration: If the product is not fully soluble or the funnel is too cold, the product can crystallize in the filter paper.
-
Solution: Use a pre-heated funnel and fluted filter paper for hot filtration to ensure the solution remains hot and the product stays dissolved.[3]
-
Purification Strategy Workflow
The following diagram outlines a logical workflow for tackling the purification of this compound.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound? A1: Due to its amphoteric nature, its solubility is pH-dependent.
-
Acidic pH (e.g., <2): The pyridine nitrogen is protonated, forming a cationic species. Solubility in aqueous media will increase.
-
Neutral pH: It will exist predominantly as a zwitterion or neutral molecule, leading to lower aqueous solubility but moderate solubility in polar organic solvents.
-
Basic pH (e.g., >7): The carboxylic acid is deprotonated, forming an anionic species. Solubility in aqueous media will be high.
Q2: What are the best analytical techniques to assess purity? A2: A combination of methods is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the number of components. A mobile phase like 7:3 Ethyl Acetate:Hexane with 1% acetic acid is a good starting point.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and helps identify any impurities if their structures are known.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q3: How does the molecular structure influence purification choices? A3: The key is the interaction between the three functional groups. The carboxylic acid and pyridine nitrogen can form strong intermolecular hydrogen bonds, similar to those seen in co-crystals of acids and pyridines.[4] This can lead to high melting points and influence crystal packing. The cyano group is a strong electron-withdrawing group and adds to the molecule's polarity.
Caption: pH-dependent forms of this compound.
Q4: What are the recommended storage conditions for the purified compound? A4: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Given the potential for decarboxylation, avoiding long-term storage at elevated temperatures is advisable.
Summary of Purification Parameters
| Parameter | Recommendation | Rationale |
| Primary Method | Acid-Base Extraction | Exploits the amphoteric nature to remove neutral impurities. |
| Secondary Method | Recrystallization | Polishes purity by removing closely related impurities. |
| Recrystallization Solvents | Ethanol/Water, Methanol/Water | Good solvent/anti-solvent pairs for controlled precipitation.[3] |
| pH for Precipitation | ~3-4 | This is likely near the isoelectric point, minimizing solubility. |
| Drying Conditions | Vacuum oven, 40-50°C | Removes residual solvents without risking thermal degradation. |
| Purity Analysis | HPLC, ¹H NMR, LC-MS | Provides orthogonal, quantitative, and structural confirmation. |
References
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Available from: [Link]
-
Canadian Journal of Chemistry. (1966). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Available from: [Link]
- Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
-
Crystal Growth & Design. (2011). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Available from: [Link]
Sources
Identification of by-products in 3-cyanopyridine synthesis
Technical Support Center: Synthesis of 3-Cyanopyridine
Welcome to the technical support center for the synthesis of 3-cyanopyridine. This resource is designed for researchers, scientists, and professionals in drug development and fine chemical manufacturing. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-cyanopyridine, with a primary focus on the industrial vapor-phase ammoxidation of 3-picoline.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the synthesis of 3-cyanopyridine.
Q1: What are the primary by-products observed in the vapor-phase ammoxidation of 3-picoline to 3-cyanopyridine?
A1: The primary by-products in the vapor-phase ammoxidation of 3-picoline typically include:
-
Pyridine: Formed either through the demethylation of the starting material, 3-picoline, or the decarboxylation of nicotinic acid, which can be an intermediate by-product.
-
Nicotinamide and Nicotinic Acid: These result from the hydrolysis of the desired 3-cyanopyridine product.[1][2] The presence of water vapor, a product of the main reaction, can facilitate this process.
-
Carbon Oxides (CO, CO₂): These are products of complete or "deep" oxidation of 3-picoline or other organic species in the reactor.[2] Their formation represents a loss of valuable feedstock and is indicative of overly harsh reaction conditions or poor catalyst selectivity.
-
Unreacted 3-Picoline: Incomplete conversion will result in the presence of the starting material in the product stream.
Q2: My 3-cyanopyridine yield is consistently low, although the 3-picoline conversion is high. What are the likely causes?
A2: High conversion of 3-picoline with a low yield of 3-cyanopyridine points towards the formation of undesired by-products. The most common reasons for this are:
-
Over-oxidation: The reaction temperature may be too high, or the residence time in the reactor may be too long, leading to the formation of carbon oxides instead of 3-cyanopyridine.
-
Hydrolysis: Excessive water vapor in the reactor can lead to the hydrolysis of the 3-cyanopyridine product into nicotinamide and nicotinic acid.[1][2]
-
Catalyst Deactivation: A decline in catalyst selectivity can favor the formation of by-products. This can be caused by various factors as detailed in the troubleshooting section.
Q3: What is the typical catalyst used for the ammoxidation of 3-picoline, and what are the common signs of its deactivation?
A3: The most common catalysts are based on vanadium pentoxide (V₂O₅) supported on materials like titania (TiO₂) or alumina (Al₂O₃), often with promoters such as molybdenum trioxide (MoO₃).[3][4]
Signs of catalyst deactivation include:
-
A gradual decrease in 3-picoline conversion over time.
-
A noticeable drop in the selectivity towards 3-cyanopyridine, with a corresponding increase in by-products like CO and CO₂.
-
An increase in the pressure drop across the catalyst bed, which can indicate fouling by coke deposition.
Q4: What are the recommended analytical techniques for monitoring the purity of 3-cyanopyridine and identifying by-products?
A4: A combination of chromatographic techniques is generally recommended:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for separating and quantifying volatile compounds like 3-cyanopyridine, 3-picoline, and pyridine.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for analyzing less volatile and more polar by-products such as nicotinamide and nicotinic acid.[6][7][8][9] A C18 reversed-phase column is often used.[6]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Troubleshooting Guide 1: High Levels of Pyridine By-product
Problem: Your product stream contains an unacceptably high concentration of pyridine.
Causality: Pyridine formation is often linked to catalyst properties and reaction temperature. The acidity of the catalyst can influence the selectivity towards pyridine.[10] Additionally, higher temperatures can promote the decarboxylation of any nicotinic acid that may have formed, yielding pyridine.
Troubleshooting Protocol:
-
Verify Reaction Temperature: Ensure the temperature in the catalyst bed is within the optimal range. An excessively high temperature can accelerate the formation of pyridine.
-
Evaluate Catalyst Acidity: If you are preparing your own catalyst, its acidity can be a critical factor. A catalyst with overly strong acid sites may favor the demethylation of 3-picoline.
-
Analyze for Nicotinic Acid: The presence of nicotinic acid alongside pyridine could suggest that the pyridine is forming via decarboxylation. Addressing the formation of nicotinic acid (see Troubleshooting Guide 2) may in turn reduce pyridine levels.
Troubleshooting Guide 2: Significant Formation of Nicotinamide and Nicotinic Acid
Problem: Your final product is contaminated with nicotinamide and/or nicotinic acid.
Causality: These by-products are formed through the hydrolysis of the nitrile group in 3-cyanopyridine. This reaction is facilitated by the presence of water, which is an inherent product of the ammoxidation reaction.
Troubleshooting Protocol:
-
Control Water Partial Pressure: While some water is unavoidable, ensure that the feed streams (air, ammonia) are sufficiently dry to minimize excess water in the reactor.
-
Optimize Residence Time: A shorter residence time can reduce the opportunity for the 3-cyanopyridine product to undergo hydrolysis.
-
Downstream Separation: If the formation of these by-products cannot be completely eliminated, an effective downstream separation process, such as crystallization or extraction, will be necessary to achieve high purity 3-cyanopyridine.
Troubleshooting Guide 3: Catalyst Deactivation
Problem: You observe a gradual decline in catalyst activity and/or selectivity over time.
Causality: Catalyst deactivation in this process is typically due to three main mechanisms: poisoning, fouling (coking), and thermal degradation (sintering).[11][12][13][14]
Troubleshooting Protocol:
-
Investigate Potential Poisons:
-
Sulfur and other impurities: Analyze your 3-picoline feedstock for common catalyst poisons like sulfur compounds. These can irreversibly bind to the active sites of the catalyst.
-
Protocol: Implement a feedstock purification step if impurities are detected.
-
-
Address Fouling (Coking):
-
Causality: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores. This is often caused by localized "hot spots" in the reactor or an inappropriate reactant ratio.
-
Protocol:
-
Ensure uniform temperature distribution across the catalyst bed.
-
Optimize the ratio of oxygen to 3-picoline; an insufficient amount of oxygen can lead to incomplete combustion and coke formation.
-
Regeneration: Coked catalysts can often be regenerated by carefully controlled oxidation to burn off the carbon deposits.
-
-
-
Mitigate Thermal Degradation (Sintering):
-
Causality: Prolonged exposure to high temperatures can cause the small catalyst particles to agglomerate, which reduces the active surface area.[12][13]
-
Protocol:
-
Operate the reactor within the recommended temperature limits for the specific catalyst being used.
-
Avoid temperature spikes, which can be caused by poor heat management in the exothermic ammoxidation reaction.
-
-
Section 3: Data and Visualizations
Table 1: Common By-products and Their Formation Pathways
| By-product | Common Name | Formation Pathway |
| C₅H₅N | Pyridine | Demethylation of 3-picoline or decarboxylation of nicotinic acid |
| C₆H₆N₂O | Nicotinamide | Partial hydrolysis of 3-cyanopyridine |
| C₆H₅NO₂ | Nicotinic Acid | Complete hydrolysis of 3-cyanopyridine |
| CO, CO₂ | Carbon Monoxide, Carbon Dioxide | Deep oxidation of 3-picoline or by-products |
Table 2: Influence of Temperature on By-product Formation
| Temperature | 3-Picoline Conversion | Selectivity to 3-Cyanopyridine | Selectivity to COₓ | Selectivity to Pyridine |
| Low | Decreases | Generally Increases | Decreases | Decreases |
| Optimal | High | High | Low | Low |
| High | May plateau or decrease | Decreases | Increases | Increases |
Note: This table represents general trends. The optimal temperature range is highly dependent on the specific catalyst and other process conditions.[3]
Diagram 1: Reaction Network for 3-Cyanopyridine Synthesis and By-product Formation
Caption: Key reaction pathways in the synthesis of 3-cyanopyridine.
Diagram 2: Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for diagnosing catalyst deactivation.
References
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI. [Link]
-
Direct Correlation Between Ammoxidation of β-Picoline to Nicotinonitrile and Low Temperature Oxygen Chemisorption on V2O5/γ-Al2O3 Catalysts. (n.d.). ResearchGate. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Institutes of Health. [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. (2023). ResearchGate. [Link]
-
A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA. [Link]
-
Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. (n.d.). Scientific.Net. [Link]
-
Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. (n.d.). ResearchGate. [Link]
-
Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. (1988). PubMed. [Link]
- Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. (n.d.).
- Preparation method of high purity nicotinamide and nicotinic acid. (n.d.).
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. [Link]
-
Ammoxidation of 3-picoline over V2O5/TiO2 (anatase) system I. Relationship between ammoxidation activity and oxidation state of vanadium. (2007). Catalysis Eprints database. [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). CECO Environmental. [Link]
-
Ammoxidation of 3-picoline over V2O5/MgF2 catalysts: Correlations between nicotinonitrile yield and O-2 and NH3 chemisorption properties. (n.d.). ResearchGate. [Link]
-
3-CYANOPYRIDINE. (n.d.). Chemical LAND21. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. (n.d.). Thieme. [Link]
-
Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent. [Link]
- Preparation of 3-cyanopyridine. (n.d.).
-
HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
-
Probable mechanism of oxidation of 3-picoline in the presence of... (n.d.). ResearchGate. [Link]
-
Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. (n.d.). ScienceDirect. [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. [Link]
-
Mechanisms of catalyst deactivation. (n.d.). SciSpace. [Link]
-
Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. (n.d.). ResearchGate. [Link]
-
HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]
-
HPLC Methods for analysis of Nicotinamide. (n.d.). HELIX Chromatography. [Link]
- Production process of 3-cyanopyridine. (n.d.).
-
Ammoxidation. (n.d.). Wikipedia. [Link]
-
Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. [Link]
-
Kinetic modeling and simulation of high-temperature by-product formation from urea decomposition. (2021). Semantic Scholar. [Link]
Sources
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. mdpi.com [mdpi.com]
- 4. Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance | Scientific.Net [scientific.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. scispace.com [scispace.com]
Improving the solubility of 3-Cyano-4-phenylpyridine-2-carboxylic acid
Welcome to the technical support center for 3-Cyano-4-phenylpyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the handling and formulation of this compound.
Q1: My compound, this compound, is insoluble in my aqueous buffer system. How can I dissolve it?
This is a common challenge due to the compound's molecular structure, which includes a lipophilic phenyl group and a pyridine ring. The carboxylic acid group, however, provides an excellent opportunity for pH-dependent solubility enhancement.
Root Cause Analysis: At neutral or acidic pH, the carboxylic acid group is protonated (-COOH), rendering the molecule largely uncharged and thus poorly soluble in aqueous media. By raising the pH, you can deprotonate this group to a carboxylate (-COO⁻), creating a more polar, charged species that is significantly more water-soluble.
Immediate Action: pH Adjustment
The most effective initial strategy is to increase the pH of your solution.[1][][3] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a weak acid is described by the Henderson-Hasselbalch equation. For acidic drugs, salt formation with a suitable base to raise the pH is a common and effective method to increase solubility.[4]
Experimental Protocol: Aqueous Solubilization via pH Adjustment
-
Preparation of a Stock Solution:
-
Start by preparing a concentrated stock solution of your compound in an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). A concentration of 10-50 mM is a typical starting point.
-
-
Determining the Target pH:
-
The pKa of the carboxylic acid on the pyridine ring is estimated to be in the range of 3.5 - 4.5. To ensure at least 99% ionization, the pH of the final aqueous solution should be at least 2 units higher than the pKa. Therefore, a target pH of > 6.5 is recommended.
-
-
Titration and Dissolution:
-
Begin with your desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Slowly add a basic solution, such as 1 M NaOH, dropwise to your buffer while stirring, monitoring the pH with a calibrated pH meter.
-
Once the buffer reaches the target pH (e.g., 7.4), slowly add the required volume of your organic stock solution of the compound.
-
If precipitation occurs, you may need to add more base to maintain the pH or consider a co-solvent system (see Q2).
-
Diagram: pH-Dependent Solubility Mechanism
Caption: Ionization state of the carboxylic acid at different pH values.
Q2: I've adjusted the pH, but I still can't reach my desired concentration in an aqueous solution. What's the next step?
If pH adjustment alone is insufficient, a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.[5][6]
Recommended Co-solvents:
-
Ethanol: A common and biocompatible co-solvent.
-
Propylene Glycol (PG): Often used in pharmaceutical formulations.
-
Polyethylene Glycol 400 (PEG 400): A low-toxicity polymer effective at solubilizing many compounds.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, but use should be minimized in cell-based assays due to potential toxicity.
Experimental Protocol: Co-solvent System Development
-
Select a Co-solvent: Choose a co-solvent appropriate for your experimental system. For in vitro assays, ethanol or PG are generally preferred over DMSO.
-
Prepare a Co-solvent/Buffer Mixture: Create a series of buffer solutions containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Adjust pH: Ensure the pH of each co-solvent/buffer mixture is adjusted to your target pH (e.g., 7.4) after the addition of the co-solvent.
-
Determine Solubility: Add your compound to each solution until saturation is reached. The concentration can then be determined by a suitable analytical method (e.g., HPLC-UV).
Table 1: Estimated Solubility of this compound in Various Solvents
| Solvent System | pH | Estimated Solubility | Notes |
| Water | 4.0 | < 0.1 mg/mL | Essentially insoluble. |
| Water | 7.4 | 1-2 mg/mL | Soluble as the carboxylate salt. |
| 10% Ethanol in PBS | 7.4 | 2-5 mg/mL | Improved solubility with co-solvent. |
| 20% PEG 400 in PBS | 7.4 | 5-10 mg/mL | PEG 400 is often an effective solubilizer. |
| DMSO | N/A | > 50 mg/mL | High solubility, but consider compatibility. |
Note: These are estimated values based on the chemical structure. Actual solubility should be determined experimentally.
Frequently Asked Questions (FAQs)
Q3: What is the best organic solvent to use for making a stock solution?
For creating a concentrated stock solution, DMSO is generally the most effective solvent due to its high solubilizing power for a wide range of organic molecules. DMF is another suitable alternative. For applications where DMSO is not tolerated, consider using ethanol, although you may be limited to a lower stock concentration.
Q4: Can I improve the solubility by forming a salt of the compound?
Yes, salt formation is a highly effective and common strategy for improving the solubility and dissolution rate of acidic drugs.[4][7][8] In essence, the pH adjustment method described in Q1 involves the in-situ formation of a salt. For creating a stable, solid salt form, you would react the compound with a base in a suitable solvent system and then isolate the resulting salt.
Common Counter-ions for Acidic Drugs:
-
Sodium (Na⁺)
-
Potassium (K⁺)
-
Calcium (Ca²⁺)
-
Tromethamine (TRIS)
The selection of a counter-ion is governed by the pKa difference between the drug and the base; a difference of greater than two is generally required for stable salt formation.[7][9]
Diagram: General Troubleshooting Workflow for Solubility Issues
Caption: Stepwise approach to resolving solubility problems.
Q5: Are there any specific safety precautions for handling this compound?
Safety and Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended).[12][13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid powder or volatile organic solvents.[12][13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.[12]
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[10][12]
References
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved from [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. Retrieved from [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (n.d.). PMC - NIH. Retrieved from [Link]
-
Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). American Pharmaceutical Review. Retrieved from [Link]
-
Solubility enhancement and cosolvency. (n.d.). SlideShare. Retrieved from [Link]
-
Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). Retrieved from [Link]
-
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
-
Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
PH adjustment: Significance and symbolism. (2026, January 7). SciSpace. Retrieved from [Link]
-
A Review on Co-solvency and Anti-solvent method for enhancement of solubility of poorly water soluble drugs. (2020, March 19). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
The Physical Chemistry of Salt Screening. (n.d.). CatSci Ltd. Retrieved from [Link]
-
pH Adjusting Database. (n.d.). CompoundingToday.com. Retrieved from [Link]
-
An evaluation of salt screening methodologies. (2025, August 6). ResearchGate. Retrieved from [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. Retrieved from [Link]
-
Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 3. PH adjustment: Significance and symbolism [wisdomlib.org]
- 4. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. catsci.com [catsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Technical Support Center: A Troubleshooting Guide for Pyridine Ring Synthesis
<content_type>
Welcome to the Technical Support Center for Pyridine Ring Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the pyridine scaffold—a cornerstone of many pharmaceuticals and functional materials.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter at the bench.
Part 1: Frequently Asked Questions (FAQs) - Common Issues in Pyridine Synthesis
This section tackles the most common hurdles encountered during pyridine synthesis, providing not just solutions but the fundamental reasoning behind them.
Q1: My reaction yield is critically low or I'm getting no product at all. Where should I start troubleshooting?
A1: Low or no yield is a frequent issue stemming from several potential factors. A systematic approach is crucial for diagnosis.
-
Reagent Quality and Purity: This is the foundational checkpoint.
-
Starting Materials: Ensure all reactants, especially aldehydes and α,β-unsaturated carbonyls, are pure and free from polymers or degradation products.[4] Verify their integrity via NMR or GC-MS if they have been stored for an extended period.
-
Ammonium Source: In reactions like the Hantzsch or Kröhnke syntheses, the purity of the ammonium source (e.g., ammonium acetate) is critical.[4]
-
Solvents: Ensure solvents are anhydrous where necessary. Moisture can interfere with many of the condensation steps involved in pyridine synthesis.[4]
-
-
Reaction Conditions:
-
Temperature: This is a critical parameter. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials, intermediates, or the final product.[4] For instance, the Bohlmann-Rahtz synthesis often requires high temperatures for the final cyclodehydration, but this can be lowered with acid catalysis.[5][6]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has run to completion.
-
-
Inefficient Reaction Protocol:
-
Classical methods, like the original Hantzsch synthesis, often suffer from harsh conditions and long reaction times, leading to lower yields.[7][8]
-
Solution: Consider modern catalytic methods. For example, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution can dramatically improve Hantzsch reaction yields, with some reports showing yields up to 96%.[7][9] Microwave-assisted synthesis is another excellent option for reducing reaction times and improving yields.[7]
-
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are the common side reactions and how can I minimize them?
A2: The formation of side products often points to issues with reaction control, stoichiometry, or the reaction pathway itself.
-
Common Side Reactions:
-
Incomplete Cyclization: In many multi-step syntheses, intermediates can accumulate. For example, in the Kröhnke synthesis, the initial Michael addition product (a 1,5-dicarbonyl compound) may not fully cyclize.[4]
-
Competing Pathways: The Hantzsch synthesis has at least five proposed mechanistic pathways, and slight changes in conditions can favor one over another, leading to unexpected products.[7]
-
Oxidation State: In syntheses that produce a dihydropyridine intermediate, such as the Hantzsch reaction, incomplete oxidation to the final aromatic pyridine is a common issue.[7][9]
-
-
Strategies for Minimizing Side Products:
-
Control Stoichiometry: Ensure the molar ratios of your reactants are precise. An excess of one component can often lead to side reactions.[4]
-
Temperature Control: Maintaining an optimal and consistent temperature is crucial. Sometimes, a lower temperature for a longer duration can enhance selectivity.[4]
-
Order of Reagent Addition: In some cases, particularly in multicomponent reactions, the order in which you add the reagents can prevent the formation of undesired intermediates.
-
Choice of Oxidant (for Dihydropyridine Intermediates): While classical oxidants like nitric acid, potassium permanganate, or chromium trioxide are used, they can be harsh and lead to side products.[9] Consider milder, more efficient oxidizing agents like iodine in refluxing methanol or even metal-free photochemical conditions.[9][10]
-
Q3: I'm struggling with controlling the regioselectivity of my pyridine synthesis. How can I direct the reaction to the desired isomer?
A3: Controlling regioselectivity in pyridine synthesis is a significant challenge due to the electronic nature of the pyridine ring.[11]
-
Underlying Principles: The pyridine ring is electron-deficient, which influences its reactivity. Nucleophilic additions are generally favored at the C2 and C4 positions.[12]
-
Strategies for Control:
-
Steric Hindrance: Bulky substituents on your starting materials can sterically block certain positions, directing reactants to less hindered sites.[13] This is a key consideration in reactions like the Hantzsch synthesis when using unsymmetrical β-keto esters.[13]
-
Electronic Effects: The electronic properties of existing substituents on the ring will influence the position of further reactions. Electron-withdrawing groups will activate the positions ortho and para to them for nucleophilic attack.[11]
-
Directing Groups: In some advanced methods, removable directing groups can be used to achieve high regioselectivity. For instance, in Minisci-type reactions, a maleate-derived blocking group on the nitrogen can direct alkylation exclusively to the C4 position.[13]
-
Catalyst and Ligand Choice: In modern transition-metal-catalyzed C-H functionalization reactions, the choice of the metal (e.g., palladium, nickel) and the ligand is paramount in achieving selectivity for positions like C3, which are traditionally difficult to functionalize.[11]
-
Hard/Soft Acid/Base (HSAB) Theory: The regioselectivity of nucleophilic additions to N-acyl pyridinium salts can often be rationalized using the HSAB model. "Softer" nucleophiles like organocuprates tend to add at the 4-position, whereas "harder" nucleophiles like organolithium reagents often add at the 2-position.[12]
-
Q4: My final product is difficult to purify. What are some effective purification strategies for pyridine derivatives?
A4: The basic nature of the pyridine nitrogen can complicate purification, especially with silica gel chromatography.[14]
-
Common Purification Challenges:
-
Peak Tailing in Chromatography: The basic nitrogen atom can interact strongly with acidic silanol groups on the surface of silica gel, leading to significant peak tailing.[14]
-
Low Recovery: The product may bind irreversibly to the stationary phase, or it may degrade on the acidic silica.[14]
-
Co-elution with Impurities: Structurally similar side products can be very difficult to separate from the desired compound.
-
-
Troubleshooting and Optimization for Purification:
-
Chromatography:
-
Mobile Phase Additives: To reduce peak tailing on silica gel, add a small amount of a competing base like triethylamine (TEA) or ammonia to your mobile phase.[14]
-
pH Adjustment (Reverse Phase): For reverse-phase HPLC, adjusting the mobile phase pH can control the ionization state of your compound and improve peak shape. Lowering the pH (e.g., to 2.5-3.0) protonates residual silanols, minimizing unwanted interactions.[14]
-
Alternative Stationary Phases: If silica gel is problematic, consider using alumina or a polymer-based column.[14]
-
-
Recrystallization: This is often an excellent method for purifying solid pyridine derivatives. The key is finding a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.[15]
-
Distillation: For liquid pyridines, distillation can be an effective purification method.[16] In some cases, reacting the crude product with an alkali metal compound followed by distillation can remove certain impurities.[16][17]
-
Acid-Base Extraction: Utilize the basicity of the pyridine ring. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., HCl) to extract the pyridine derivative into the aqueous layer. Then, basify the aqueous layer and re-extract the purified product with an organic solvent.
-
Part 2: Deep Dive into Named Syntheses
This section provides detailed troubleshooting for three classic pyridine ring-forming reactions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor.[9] The initial product is a 1,4-dihydropyridine, which is then oxidized to the pyridine.[18]
Troubleshooting the Hantzsch Synthesis
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield of Dihydropyridine | Inefficient reaction conditions. | Optimize Conditions: Move beyond traditional refluxing ethanol. Consider using a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in an aqueous micellar solution, which can significantly boost yields.[7][19] Microwave-assisted synthesis can also dramatically shorten reaction times and improve efficiency.[7] |
| Steric hindrance from bulky aldehydes. | Adjust Reactants/Catalyst: For sterically hindered aldehydes, changing the solvent from ethanol to acetonitrile can be beneficial.[8] The choice of catalyst can also play a crucial role in overcoming steric barriers. | |
| Low Yield of Final Pyridine | Incomplete or harsh oxidation of the dihydropyridine intermediate. | Select a Milder Oxidant: Traditional oxidants like KMnO₄ or HNO₃ can be harsh and lead to side products.[9] Consider using iodine in refluxing methanol or ceric ammonium nitrate (CAN). A one-pot synthesis with direct aromatization using ferric chloride in water has also proven effective.[7][9] |
| Formation of Multiple Products | Use of unsymmetrical β-keto esters leading to poor regioselectivity. | Control Kinetically vs. Thermodynamically: The regiochemical outcome can be influenced by steric and electronic factors.[13] Analyze the effect of substituents on the aldehyde and keto ester. A bulkier group will likely direct the reaction to form the less sterically hindered product.[13] |
Experimental Protocol: High-Yield, Microwave-Assisted Hantzsch Synthesis
This protocol provides a rapid and efficient method for synthesizing 1,4-dihydropyridines.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-keto ester (2 mmol), and ammonium acetate (1.2 mmol).
-
Microwave Irradiation: Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[7]
-
Monitoring: Monitor the reaction's progress by TLC.
-
Workup: After cooling, the reaction mixture can often be purified directly without a complex workup.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol.[7]
Workflow for Hantzsch Synthesis Troubleshooting
Caption: A decision workflow for troubleshooting low yields in the Hantzsch pyridine synthesis.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source (typically ammonium acetate) to form highly substituted pyridines.[20]
Troubleshooting the Kröhnke Synthesis
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Formation | Impure Starting Materials: The α-pyridinium methyl ketone salt must be completely dry.[4] The α,β-unsaturated carbonyl should be free from polymers. | Verify Reagents: Dry the pyridinium salt under vacuum. Check the purity of the unsaturated carbonyl by NMR. Use high-purity ammonium acetate.[4] |
| Suboptimal Temperature: The reaction is sensitive to temperature. Too low, and it won't proceed; too high, and decomposition occurs. | Optimize Temperature: Reaction temperatures should generally not exceed 140°C.[4] Monitor the reaction closely by TLC to find the optimal balance between reaction rate and stability. | |
| Formation of Side Products | Incomplete Cyclization: The intermediate 1,5-dicarbonyl compound may fail to cyclize, especially if sterically hindered. | Control Stoichiometry and Temperature: Ensure correct stoichiometry. A lower temperature with a longer reaction time can sometimes favor the desired cyclization over decomposition pathways.[4] |
| Low to Moderate Yields | Solvent Choice: The reaction is typically run in glacial acetic acid or methanol, but this may not be optimal for all substrates.[21] | Explore Solvent-Free Conditions: Performing the reaction under solvent-free or aqueous conditions has been shown to lead to excellent yields in some cases.[21] |
Bohlmann-Rahtz Pyridine Synthesis
This synthesis produces substituted pyridines from the condensation of enamines with ethynylketones, which forms an aminodiene intermediate that undergoes a heat-induced cyclodehydration.[5]
Troubleshooting the Bohlmann-Rahtz Synthesis
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield / No Reaction | High Temperature for Cyclodehydration: The final cyclodehydration step often requires high temperatures, which can lead to decomposition.[5] | Use a Catalyst: The required temperature can be significantly lowered by using a Brønsted acid (e.g., acetic acid) or a Lewis acid catalyst (e.g., ZnBr₂, Yb(OTf)₃).[6][19] Solid acid catalysts like Amberlyst-15 are also effective and simplify workup.[5] |
| Difficult to Handle Enamines | Enamine Instability or Unavailability: Some required enamine starting materials are not readily available or are unstable. | In Situ Generation: A three-component, one-pot reaction can be performed where the enamine is generated in situ from a ketone and an ammonium source like ammonium acetate.[5][6] |
| Poor Regioselectivity | Use of Unsymmetrical Enamines or Ethynylketones: This can lead to a mixture of regioisomers. | Control Kinetically: Regioselectivity is often determined in the initial Michael addition step. The steric and electronic properties of the substituents will be the primary directing factors.[13] |
Logical Diagram for Method Selection
Caption: A flowchart to guide the selection of a synthetic method based on the target pyridine.
Part 3: References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Kröhnke Pyyridine Synthesis. Retrieved from
-
ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from
-
Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives. Retrieved from
-
NIH. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. Retrieved from
-
Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Retrieved from
-
ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). Retrieved from
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from
-
American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from
-
Benchchem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis. Retrieved from
-
Benchchem. (n.d.). Troubleshooting low yield in Kröhnke pyridine synthesis. Retrieved from
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from
-
ResearchGate. (n.d.). Optimized reaction conditions for the synthesis of pyridine 6. Retrieved from
-
J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. Retrieved from
-
RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from
-
Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine. Retrieved from
-
Brainly. (2023). What are the advantages and disadvantages of the Krohnke pyridine synthesis?. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Retrieved from
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Retrieved from
-
Benchchem. (n.d.). Optimizing reaction conditions for substituted pyridine synthesis. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Retrieved from
-
Semantic Scholar. (2022). A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. ChemistrySelect. Retrieved from
-
Open Access Journals. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. Retrieved from
-
ResearchGate. (2025). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett. Retrieved from
-
Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. Retrieved from
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from
-
ACS Publications. (2000). Learning from the Hantzsch synthesis. Retrieved from
-
VCU Innovation Gateway. (n.d.). Efficient Synthesis of Pyridines. Retrieved from
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from
-
ResearchGate. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from
-
ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Retrieved from
-
MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Retrieved from
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Pyridine Ring Synthesis. Retrieved from
-
Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Retrieved from
-
Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 17. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 18. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Condition Optimization for Cyanopyridine Synthesis
Welcome to the technical support center for cyanopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the optimization of reaction conditions for the synthesis of this critical class of compounds. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring robust and reproducible outcomes.
Introduction to Cyanopyridine Synthesis
Cyanopyridines are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis, while conceptually straightforward, is often plagued by challenges such as low yields, side-product formation, and difficult purifications. The most common laboratory-scale methods for their preparation include the cyanation of halopyridines, the dehydration of pyridine carboxamides, and the Rosenmund-von Braun reaction.[3] This guide will focus on the optimization of these prevalent synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of cyanopyridine synthesis.
Q1: What are the most critical parameters to consider when optimizing the palladium-catalyzed cyanation of a halopyridine?
A1: The three most critical parameters for a successful palladium-catalyzed cyanation are the choice of catalyst system, the cyanide source, and the reaction temperature.
-
Catalyst System: Palladium(0) complexes are highly effective, but prone to deactivation by excess cyanide ions.[4] A combination of a palladium precursor, like Pd₂(dba)₃, and a phosphine ligand, such as dppf, is common. The ligand choice is crucial for catalyst stability and activity.
-
Cyanide Source: While historical methods used toxic metal cyanides, modern approaches often employ safer and more manageable sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂).[5] These reagents reduce the concentration of free cyanide, mitigating catalyst poisoning.[5]
-
Temperature: These reactions are typically run at elevated temperatures, often between 80-120 °C, to ensure a reasonable reaction rate. However, excessively high temperatures can lead to ligand degradation and byproduct formation.
Q2: My dehydration of a pyridine carboxamide to a cyanopyridine is not going to completion. What are the likely causes?
A2: Incomplete conversion in the dehydration of pyridine carboxamides is often due to an insufficiently powerful dehydrating agent, the presence of moisture, or suboptimal reaction temperature.
-
Dehydrating Agent: Common reagents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and trifluoroacetic anhydride (TFAA). If the reaction is stalling, consider a more potent reagent like cyanuric chloride in DMF.[6]
-
Anhydrous Conditions: The presence of water will consume the dehydrating agent and halt the reaction. Ensure that the starting amide, solvent, and glassware are scrupulously dry.
-
Temperature: Some dehydrating agents require heating to be effective. If performing the reaction at room temperature, a modest increase in temperature may be necessary to drive the reaction to completion.
Q3: I am observing significant byproduct formation in my Rosenmund-von Braun reaction. How can I improve the selectivity?
A3: The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide to displace an aryl halide, is a classic method that can be prone to side reactions if not properly controlled.[7][8][9]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically required to facilitate the reaction, which often demands high temperatures (150-250 °C).[7][10]
-
Additives: The use of additives like L-proline has been shown to promote the reaction at lower temperatures (80-120 °C), which can significantly improve the functional group tolerance and reduce byproduct formation.[7][11]
-
Purity of Copper(I) Cyanide: The purity of the CuCN is critical. Impurities can lead to undesired side reactions. It is advisable to use a high-purity grade of CuCN.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during cyanopyridine synthesis experiments.
Troubleshooting Scenario 1: Low Yield in a Palladium-Catalyzed Cyanation of a Bromopyridine
Problem: You are attempting to synthesize 2-cyanopyridine from 2-bromopyridine using a palladium catalyst and K₄[Fe(CN)₆] as the cyanide source, but the yield is consistently below 40%.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Catalyst Deactivation | Observe the reaction mixture for the formation of palladium black, a sign of catalyst decomposition. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligand and the Pd(0) species.[4] |
| Insufficiently Anhydrous Conditions | Check the water content of your solvent using a Karl Fischer titrator. | Use a freshly opened bottle of anhydrous solvent or distill the solvent prior to use. Ensure all glassware is thoroughly dried. |
| Suboptimal Ligand | The chosen phosphine ligand may not be suitable for the specific substrate. | Screen a small panel of phosphine ligands. For electron-deficient pyridines, a more electron-rich ligand may be beneficial. |
| Mass Transfer Limitation | K₄[Fe(CN)₆] has low solubility in many organic solvents. | Ensure vigorous stirring to maximize the surface area of the cyanide source. The use of a phase-transfer catalyst can also be beneficial in some cases. |
Experimental Protocol: Ligand Screening for Palladium-Catalyzed Cyanation
-
Set up a parallel array of oven-dried reaction tubes, each with a stir bar.
-
To each tube, add 2-bromopyridine (1.0 mmol), K₄[Fe(CN)₆] (0.3 mmol), Pd₂(dba)₃ (0.02 mmol), and the respective phosphine ligand (0.08 mmol).
-
Add anhydrous DMAc (2 mL) to each tube.
-
Seal the tubes and place them in a preheated aluminum block at 110 °C.
-
After 12 hours, cool the reactions to room temperature and dilute with ethyl acetate.
-
Filter the mixtures through a short plug of silica gel, washing with additional ethyl acetate.
-
Analyze the filtrate of each reaction by GC-MS or LC-MS to determine the conversion to 2-cyanopyridine.
Workflow for Troubleshooting Low Yield in Palladium-Catalyzed Cyanation
Caption: Troubleshooting workflow for low yield in Pd-catalyzed cyanation.
Troubleshooting Scenario 2: Formation of an Amide Impurity During Cyanopyridine Synthesis from a Carboxamide
Problem: You are attempting to synthesize 3-cyanopyridine from nicotinamide using a dehydrating agent, but you are consistently isolating a mixture of the desired nitrile and unreacted starting material.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Proposed Solution |
| Insufficient Dehydrating Agent | Analyze a quenched aliquot by LC-MS to quantify the remaining starting material. | Increase the equivalents of the dehydrating agent in 0.2 equivalent increments. |
| Reversible Reaction | The reaction may be in equilibrium, with the reverse reaction (hydrolysis of the nitrile) occurring. | Ensure the reaction is kept scrupulously dry. If water is produced during the reaction, consider adding a scavenger. |
| Suboptimal Reaction Conditions | The reaction temperature may be too low, or the reaction time too short. | Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Base/Acid Sensitivity | The pyridine nitrogen can be protonated or act as a nucleophile, interfering with the reaction. | If using an acidic dehydrating agent, consider adding a non-nucleophilic base. If using a basic dehydrating agent, ensure it is compatible with the pyridine ring. |
Experimental Protocol: Optimization of Dehydration Conditions
-
To an oven-dried round-bottom flask, add nicotinamide (1.0 mmol) and anhydrous THF (10 mL).
-
Add cyanuric chloride (0.5 mmol) and stir the suspension.
-
Add N,N-dimethylformamide (2.0 mmol) dropwise.
-
Stir the reaction at room temperature for 1 hour.[6]
-
Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion to 3-cyanopyridine.
Logical Relationship for Dehydration Optimization
Caption: Optimization of pyridine carboxamide dehydration.
References
- CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
- CN101602722A - The synthetic method of 3-cyanopyridine.
-
Anbarasan, P., et al. (2015). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Advanced Synthesis & Catalysis, 357(4), 635-661. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]
- US3644380A - Preparation of 3-cyanopyridine.
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from Chempanda. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Wang, D., et al. (2005). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2005(10), 1615-1617. [Link]
-
SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from SciSpace. [Link]
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from Wikipedia. [Link]
-
Weissman, S. A. (2005). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Angewandte Chemie International Edition, 44(21), 3273-3276. [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
SynArchive. (n.d.). Rosenmund-von Braun Reaction. Retrieved from SynArchive. [Link]
-
Li, W., et al. (2013). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters, 15(1), 82-85. [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142. [Link]
-
Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-83. [Link]
-
Li, C., et al. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society, 139(13), 4872-4879. [Link]
-
Dehmel, F., & Nudelman, N. S. (2002). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 7(2), 176. [Link]
Sources
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. chempanda.com [chempanda.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 11. scispace.com [scispace.com]
Preventing side reactions in the synthesis of pyridine carboxylic acids
Welcome to the technical support center for the synthesis of pyridine carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in these critical synthetic transformations. Pyridine carboxylic acids are foundational building blocks in pharmaceuticals, agrochemicals, and materials science, but their synthesis is often plagued by side reactions that compromise yield and purity.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting strategies. Our goal is to empower you to not only solve common issues but also to understand their root causes, enabling you to proactively design more robust and efficient synthetic routes.
Section 1: Oxidation of Alkylpyridines
The oxidation of alkylated pyridines (e.g., picolines) is one of the most common methods for preparing pyridine carboxylic acids. However, the inherent stability of the pyridine ring and the reactivity of the side chain create a delicate balance that can easily tip towards unwanted side products.
FAQ 1.1: Catastrophic Yield Loss - How do I prevent over-oxidation and pyridine ring cleavage?
Question: I am attempting to synthesize nicotinic acid from 3-picoline using a strong oxidant like permanganate, but my yields are extremely low, and I suspect I am destroying the material. What is happening and how can I stop it?
Answer:
This is a classic and critical issue in pyridine chemistry. The problem stems from the aggressive nature of strong, non-selective oxidizing agents, which can attack the electron-deficient pyridine ring, especially under harsh conditions (e.g., high temperature or extreme pH), leading to complete degradation into smaller molecules like CO2 and ammonia.[1]
Mechanism of Side Reaction: While the alkyl side chain is the intended target, the pyridine nitrogen atom can coordinate to the oxidant, and the aromatic system itself can be susceptible to oxidative cleavage under forcing conditions. This is particularly problematic with reagents like potassium permanganate in strong acid, which was found to oxidize alpha-picoline to acetic acid, formic acid, carbon dioxide, and ammonia, completely destroying the heterocyclic core.[1]
Troubleshooting and Prevention Protocol:
The key is to employ reaction conditions that favor the kinetics of side-chain oxidation over ring attack. This is best achieved through catalytic, vapor-phase oxidation, which has become the industrial standard for its high selectivity and efficiency.[2][3]
Recommended Protocol: Catalytic Vapor-Phase Oxidation
-
Catalyst System: The most effective catalysts are typically based on vanadium oxide (V₂O₅) supported on titanium dioxide (TiO₂).[4][5] This combination provides high activity for alkyl group oxidation while preserving the aromatic ring.
-
Reaction Setup: The reaction is performed in a fixed-bed flow reactor. The alkylpyridine is vaporized and mixed with a carrier gas, typically air (as the oxygen source) and steam.
-
Reaction Conditions:
-
Temperature: Maintain the reactor temperature between 350-420°C. Temperature control is critical; too low, and the conversion will be poor, too high, and decarboxylation and ring oxidation become significant.[5]
-
Reactant Ratios: Use a large excess of air and steam relative to the alkylpyridine. A typical molar ratio might be Oxygen:Picoline of 15-40:1 and Water:Picoline of 10-70:1.[3] The steam acts as a heat moderator and helps to desorb the product from the catalyst surface, preventing further oxidation.
-
-
Product Isolation: The gaseous effluent from the reactor, containing the pyridine carboxylic acid, is cooled and scrubbed with water to capture the product. The resulting aqueous solution can then be concentrated and the product crystallized.[2][6]
Rationale for Efficacy: The V₂O₅/TiO₂ catalyst provides a surface that selectively activates the C-H bonds of the alkyl side chain, proceeding through a surface-bound aldehyde intermediate which is rapidly oxidized further to the carboxylic acid. The relatively short contact time in the reactor and the moderating effect of steam prevent the prolonged, aggressive conditions that lead to ring cleavage.
Visualization of Oxidation Pathways:
Caption: Key reaction pathways in alkylpyridine oxidation.
FAQ 1.2: Product Purity - How can I avoid decarboxylation of the product?
Question: I am successfully synthesizing picolinic acid (2-pyridinecarboxylic acid), but I am consistently losing a portion of my product, and I detect pyridine in my crude mixture. Why is this happening?
Answer:
This is a common issue, particularly for picolinic acid and its derivatives. The proximity of the carboxylic acid group to the ring nitrogen significantly facilitates decarboxylation, especially at elevated temperatures or in certain pH ranges.
Mechanism of Side Reaction: The decarboxylation of pyridine carboxylic acids is not a simple thermal process. It is mechanistically assisted by the ring nitrogen. For picolinic acid, the reaction is believed to proceed through a zwitterionic intermediate where the carboxylate is protonated by the pyridinium proton. This intermediate then readily loses CO₂, forming a 2-pyridyl carbanion or a related ylide, which is then quenched to form pyridine.[7][8] The rate of decarboxylation is highly dependent on the position of the carboxyl group, with the order being 2- (picolinic) >> 4- (isonicotinic) > 3- (nicotinic).[8] Nicotinic acid is comparatively stable to decarboxylation.[8]
Troubleshooting and Prevention Protocol:
-
Control Reaction Temperature: If using liquid-phase oxidation, avoid excessive heating. Once the reaction is complete based on TLC or LC-MS monitoring, cool it down promptly. Vapor-phase oxidation inherently minimizes this risk due to short contact times, but the temperature must still be carefully controlled.[5]
-
Optimize Workup pH: The rate of decarboxylation is pH-dependent, often peaking near the isoelectric point where the zwitterionic form is most prevalent.[7] During workup and crystallization, adjust the pH away from this point. For isolation, it's often best to acidify the solution to a pH of 3-4 to precipitate the carboxylic acid while minimizing the concentration of the reactive zwitterion.
-
Use Mild Solvents for Recrystallization: Avoid high-boiling point solvents for recrystallization if possible. If a high-boiling solvent is necessary, minimize the time the solution spends at reflux.
-
Consider the Synthetic Route: If decarboxylation is unavoidable for a particularly sensitive substrate, an alternative synthetic route that does not require harsh, high-temperature oxidation may be necessary. Hydrolysis of the corresponding cyanopyridine under milder conditions is a viable alternative.
Comparative Stability to Decarboxylation:
| Pyridine Carboxylic Acid | Position of -COOH | Relative Rate of Decarboxylation | Rationale |
| Picolinic Acid | 2 | High | Proximity to nitrogen allows for efficient stabilization of the transition state via a zwitterionic intermediate.[8] |
| Nicotinic Acid | 3 | Very Low | The nitrogen atom is too distant to directly participate in and stabilize the decarboxylation transition state.[7][8] |
| Isonicotinic Acid | 4 | Low to Moderate | The nitrogen can offer some resonance stabilization to an intermediate, but the effect is much weaker than in the 2-position.[8] |
Section 2: Hydrolysis of Cyanopyridines
Hydrolysis of a cyanopyridine is an excellent alternative to oxidation, especially for sensitive molecules. The reaction typically proceeds in two steps: first to the pyridine carboxamide, and then to the carboxylic acid. Controlling this process is key to preventing side reactions.
FAQ 2.1: Stalled Reaction - How do I drive the hydrolysis from the intermediate amide to the final carboxylic acid?
Question: I am hydrolyzing 3-cyanopyridine with aqueous base, but my reaction seems to stop at nicotinamide. I am recovering large amounts of the amide and very little of the desired nicotinic acid. How can I push the reaction to completion?
Answer:
This is a frequent kinetic problem. The hydrolysis of the nitrile to the amide is often much faster than the subsequent hydrolysis of the amide to the carboxylic acid. To achieve full conversion, more forcing conditions are required for the second step.
Mechanism and Kinetic Profile: The reaction proceeds via nucleophilic attack of hydroxide (in base-catalyzed hydrolysis) or water (in acid-catalyzed hydrolysis) on the carbon of the nitrile/amide. The amide carbonyl is less electrophilic than the nitrile carbon, and the amide is a poorer leaving group than the imine intermediate in the first step, resulting in a slower second step. In some cases, multi-step separation is required to isolate the product from a mixture containing the amide, unreacted nitrile, and the ammonium salt of the acid, making the process inefficient.[9]
Troubleshooting and Prevention Protocol:
-
Increase Temperature and Reaction Time: This is the most direct approach. The hydrolysis of the amide requires a higher activation energy. Refluxing the reaction mixture for an extended period (monitoring by TLC or LC-MS) is typically necessary.
-
Increase Reagent Concentration: Using a more concentrated solution of NaOH or H₂SO₄ can significantly increase the rate of the second hydrolysis step.
-
Consider Continuous Adiabatic Hydrolysis: For industrial-scale synthesis, a continuous process under substantially adiabatic conditions is highly effective.[10] In this setup, the heat generated by the exothermic hydrolysis reaction itself is used to drive the reaction to completion, allowing for very short residence times and high throughput. The conditions can be tuned to favor either the amide or the carboxylic acid as the final product.[10]
Recommended Protocol: Vigorous Batch Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the pyridine carboxamide (or the crude mixture from the first step) in a 10-20% aqueous solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C).
-
Monitoring: Monitor the reaction progress every 2-4 hours using a suitable analytical technique (e.g., TLC, HPLC). The disappearance of the amide spot/peak indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with concentrated HCl to the isoelectric point of the carboxylic acid (typically pH 3-4) to precipitate the product. Filter, wash with cold water, and dry.
Visualization of Hydrolysis Workflow:
Caption: Decision workflow for cyanopyridine hydrolysis.
Section 3: General Issues & Advanced Strategies
FAQ 3.1: Ring Reactivity - When should I use a protecting group for the pyridine nitrogen?
Question: I am working with a complex pyridine derivative and need to perform a reaction on a side chain, but I am concerned about side reactions at the pyridine nitrogen or on the ring itself. Is a protecting group strategy viable?
Answer:
Yes, protecting the pyridine nitrogen is a powerful strategy, particularly when dealing with reactions that are incompatible with a basic nitrogen atom or when trying to prevent unwanted ring functionalization. The most common and effective method is the formation of a pyridine N-oxide.
The Role of the N-Oxide Protecting Group:
Formation of the pyridine N-oxide, typically by reacting the pyridine with a peracid like m-CPBA, fundamentally alters the reactivity of the molecule.[11]
-
Deactivation towards Electrophiles: The N-oxide group is strongly electron-withdrawing, further deactivating the ring towards electrophilic substitution.[12]
-
Steric Hindrance: The N-oxide group provides steric bulk around the nitrogen, preventing its participation as a Lewis base or nucleophile in subsequent reactions.
-
Activation for Nucleophilic Substitution: Paradoxically, the N-oxide activates the 2- and 4-positions for nucleophilic attack, a property that can be exploited synthetically.[12]
-
Facile Removal: The N-oxide can be easily removed (deprotected) to regenerate the pyridine using reducing agents like PCl₃ or PPh₃.
When to Use an N-Oxide Protecting Group:
-
When using strong organometallic reagents (e.g., Grignard, organolithiums) that would be quenched by the acidic protons of a pyridinium salt or coordinate to the nitrogen lone pair.
-
When performing reactions under strongly acidic conditions where protonation of the nitrogen could lead to undesirable electronic effects or solubility issues.
-
When trying to prevent oxidation of the nitrogen atom itself during a separate oxidation reaction elsewhere in the molecule.
Protocol: Protection/Deprotection Cycle
-
Protection: Dissolve the starting pyridine in a suitable solvent (e.g., CH₂Cl₂). Add 1.1 equivalents of m-CPBA portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench with aqueous sodium bisulfite and perform a standard workup.
-
Perform Desired Reaction: Carry out the intended chemical transformation on the other functional group(s) of the N-oxide derivative.
-
Deprotection: Dissolve the pyridine N-oxide in a solvent like acetonitrile or toluene. Add 1.2-1.5 equivalents of PCl₃ or PPh₃ and heat the reaction (e.g., to reflux) until the deoxygenation is complete. After workup, the original pyridine is restored.
This strategy adds two steps to your synthesis but can be invaluable for preventing intractable side reactions and salvaging a synthetic route.[13][14][15][16]
References
- Side-Chain Reactions of Substituted Pyridines. Pearson. (2024).
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids.
- A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts.
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. (1972).
- Oxidative Dearomatization of Pyridines.
- Pyridine Chemistry.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Pyridine: Synthesis, reactions and medicinal uses. Slideshare.
- Process for producing pyridine carboxylic acids.
- The synthetic method of 2-pyridine carboxylic acid.
- Hantzsch pyridine synthesis. Wikipedia.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. (2017).
- Process for producing pyridine carboxylic acids.
- Oxidation of alkyl pyridines and alkyl quinolines.
- Protecting group. Wikipedia.
- Method for producing substituted pyridine-carboxylic acids.
- Catalytic process for production of pyridine carboxylic acid amides.
- Catalytic Vapor Phase Oxidation of Monomethylpyridines to Pyridinecarboxylic Acids.
- Pyridine carboxylic acids - by oxidation of alkyl pyridines.
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts. (2021).
- Process For Producing Pyridine Carbocyxlic Acids.
- Protecting Groups for Carboxylic acid. YouTube. (2020).
- Protection for carboxylic group & Protection for the Amino group. Slideshare.
- Pyridine. Wikipedia.
- Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines.
Sources
- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2428505A2 - Process For Producing Pyridine Carbocyxlic Acids - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. patents.justia.com [patents.justia.com]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 11. Pyridine - Wikipedia [en.wikipedia.org]
- 12. gcwgandhinagar.com [gcwgandhinagar.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
Technical Support Center: Catalyst Selection for Efficient Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Drawing from established literature and field experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of pyridine scaffolds.
Section 1: Troubleshooting Poor Reaction Yields
Low product yield is one of the most common hurdles in pyridine synthesis. The root cause often lies in suboptimal reaction conditions, incomplete conversions, or catalyst-related issues. This section addresses yield problems in several widely used synthetic routes.
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: The Hantzsch synthesis, while classic, often suffers from harsh conditions and long reaction times, which can contribute to low yields.[1] The primary issues to investigate are incomplete oxidation of the dihydropyridine intermediate and suboptimal catalytic conditions.
-
Causality—Incomplete Oxidation: The initial product of the Hantzsch condensation is a 1,4-dihydropyridine (1,4-DHP). A separate oxidation step is required to achieve the aromatic pyridine ring, and the efficiency of this step is critical for the final yield.[2] Incomplete oxidation leaves you with a mixture and a lower yield of the desired product.
-
Troubleshooting:
-
Select an appropriate oxidant: Common and effective oxidants include iodine in refluxing methanol, nitric acid, or potassium permanganate.[1][2] For a greener, one-pot approach, ferric chloride (FeCl₃) can be used for direct aromatization.[1]
-
Monitor the conversion: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the 1,4-DHP intermediate and ensure the oxidation reaction goes to completion before work-up.[2]
-
-
-
Causality—Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be slow and inefficient.[1][2] Modern catalytic systems can significantly accelerate the reaction and improve yields.
-
Troubleshooting:
-
Employ an effective catalyst: While the reaction can proceed without a catalyst, acidic catalysts dramatically improve the rate. p-Toluenesulfonic acid (PTSA) has proven highly effective, especially when combined with ultrasonic irradiation in aqueous micelles, achieving yields of over 90%.[1]
-
Consider a solid acid catalyst: For easier work-up, heterogeneous catalysts like γ-Al₂O₃ nanoparticles or phosphotungstic acid on alumina can be used.[2][3] These catalysts are easily filtered off and can often be recycled.[3]
-
-
Experimental Protocol: High-Yield Hantzsch Synthesis via Ultrasonic Irradiation
This protocol is adapted from methodologies known to produce high yields.[1]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent and Catalyst: Add an aqueous solution of sodium dodecyl sulfate (SDS, 0.1 M) and a catalytic amount of p-toluenesulfonic acid (PTSA, 10 mol%).
-
Reaction: Immerse the flask in an ultrasonic bath at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude 1,4-dihydropyridine in methanol and add iodine (I₂). Reflux the mixture until TLC confirms complete conversion to the pyridine.
-
Purification: After work-up, purify the final pyridine product by column chromatography.
Q2: I am attempting a Bohlmann-Rahtz synthesis, but I'm getting decomposition and a very low yield. What is the likely cause?
A2: The Bohlmann-Rahtz synthesis is powerful for creating substituted pyridines, but its critical cyclodehydration step often requires high temperatures.[2][4] This can lead to the decomposition of sensitive starting materials, particularly the enamine, which is the primary cause of low yields.
-
Causality—Thermal Decomposition: The high heat required for the final ring-closing and dehydration can degrade the aminodiene intermediate, especially if the substrates contain sensitive functional groups like tert-butyl esters.[2]
-
Troubleshooting: The key is to lower the activation energy of the cyclodehydration step by using a catalyst, thereby avoiding harsh thermal conditions.
-
Use a milder Brønsted acid: Acetic acid can be an effective catalyst, but for more sensitive substrates, a solid acid catalyst like Amberlyst-15 is an excellent choice as it can be easily filtered out post-reaction.[2]
-
Switch to a Lewis acid catalyst: Lewis acids are highly effective at promoting this cyclization at lower temperatures. Catalysts such as Ytterbium(III) triflate (Yb(OTf)₃) or Zinc(II) bromide (ZnBr₂) in a solvent like refluxing toluene can give good yields without causing decomposition.[2]
-
-
Catalyst Selection Guide for Bohlmann-Rahtz Synthesis
| Catalyst Type | Example Catalyst | Recommended Conditions | Key Advantage |
| Brønsted Acid | Acetic Acid / Amberlyst-15 | Reflux in an appropriate solvent | Milder conditions than purely thermal; Amberlyst-15 allows for easy removal. |
| Lewis Acid | Yb(OTf)₃ / ZnBr₂ | Refluxing toluene | Significantly lower reaction temperatures, preventing substrate decomposition. |
Q3: My transition metal-catalyzed cross-coupling reaction to form a bipyridine is failing. The catalyst seems to die. Why?
A3: This is a classic case of catalyst poisoning. The nitrogen atom in the pyridine ring has a lone pair of electrons that can strongly coordinate to the transition metal center (e.g., Palladium, Rhodium).[5] This binding blocks the active sites on the catalyst, preventing it from participating in the catalytic cycle and leading to low or no product yield.[5]
-
Causality—Ligand-Product Inhibition: Both the pyridine substrate and the bipyridine product can act as ligands for the metal catalyst. This is especially problematic with 2-substituted pyridines, which can act as bidentate ligands and strongly chelate the metal.[5]
-
Troubleshooting:
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5-10 mol%) can sometimes overcome the poisoning effect to achieve a reasonable yield.
-
Choose a More Robust Catalyst/Ligand System: Use catalysts with bulky, electron-rich phosphine ligands that can help stabilize the metal center and reduce the inhibitory binding of the pyridine nitrogen.
-
Modify the Substrate: If possible, temporarily protonating the pyridine nitrogen with a strong acid can reduce its coordinating ability, though this may not be compatible with all reaction types.
-
-
Section 2: Controlling Regioselectivity
Achieving the desired regioisomer is a significant challenge, especially when using unsymmetrical starting materials. The following questions address common regioselectivity issues.
Q1: My Hantzsch synthesis with an unsymmetrical β-dicarbonyl compound is giving a mixture of regioisomers. How can I control the outcome?
A1: Poor regioselectivity in the Hantzsch reaction is a known challenge when using unsymmetrical substrates.[6] The outcome is determined by which carbonyl of the β-dicarbonyl compound reacts in the Knoevenagel condensation and which reacts in the subsequent Michael addition.
-
Causality—Steric and Electronic Effects: The regiochemical outcome is a delicate balance of steric hindrance and electronic effects.
-
Steric Hindrance: Bulky substituents on the aldehyde or the β-keto ester can direct the cyclization to favor the formation of the less sterically hindered pyridine product.[6] For instance, a sterically demanding group on the keto ester will favor the reaction pathway where that group is positioned away from the developing ring structure.
-
Electronic Effects: Electron-withdrawing or -donating groups on the substrates can influence the reactivity of the intermediates, thereby favoring one cyclization pathway over another.[6]
-
-
Troubleshooting Workflow:
-
Analyze Substrates: First, evaluate the steric and electronic properties of your aldehyde and unsymmetrical dicarbonyl. This can often predict the major isomer.
-
Modify Reaction Conditions: Temperature and catalyst choice can influence the selectivity. Sometimes, running the reaction at a lower temperature can enhance the kinetic selectivity for one isomer.
-
Stepwise Synthesis: For ultimate control, abandon the one-pot approach. Pre-form the enamine or the Knoevenagel adduct in a separate step before introducing the final components. This forces the reaction to proceed through a specific pathway, eliminating the formation of isomers.[2]
-
Caption: Decision tree for troubleshooting Hantzsch regioselectivity.
Q2: How can I control the regioselectivity of the Bohlmann-Rahtz synthesis when using unsymmetrical starting materials?
A2: In the Bohlmann-Rahtz synthesis, the regioselectivity is determined during the initial Michael addition of the enamine to the ethynylketone.[2][6] If both reactants are unsymmetrical, a mixture of products is highly likely.
-
Causality—Ambiguous Michael Addition: The nucleophilic carbon of the enamine can attack either of the sp-hybridized carbons of the alkyne, leading to two different aminodiene intermediates and, consequently, two different pyridine regioisomers.
-
Troubleshooting:
-
Strategic Substrate Selection: The most effective strategy is to design the synthesis using at least one symmetrical component. For example, using a symmetrical enamine or reacting an alkynyl nitrile with a symmetrical alkyne can completely avoid the issue of regioselectivity.[6]
-
Leverage Electronics: If using unsymmetrical partners is unavoidable, analyze the electronic properties. A strong polarization of the ethynylketone by electron-donating or -withdrawing groups can favor one addition site over the other.
-
Section 3: Catalyst Deactivation and Regeneration
Catalyst stability is paramount for efficiency and cost-effectiveness. This section covers common catalyst deactivation mechanisms.
Q1: My zeolite catalyst (e.g., HZSM-5) in a vapor-phase synthesis shows a rapid decline in activity. What's happening and can I fix it?
A1: In high-temperature, vapor-phase reactions over solid acid catalysts like zeolites, the primary mechanism of deactivation is coking or fouling .[7]
-
Causality—Coke Formation: At high temperatures, reactants, intermediates, or products can undergo side reactions to form heavy, polycyclic aromatic compounds, often referred to as "coke."[7] These molecules deposit on the active acid sites and within the micropores of the zeolite, physically blocking access for new reactant molecules and rendering the catalyst inactive.
-
Troubleshooting and Regeneration:
-
Process Optimization: The rate of coking can be minimized by carefully optimizing the reaction temperature, reactant partial pressures, and space velocity.
-
Catalyst Regeneration: Fortunately, deactivation by coking is often reversible. The catalyst can be regenerated by a carefully controlled burn-off procedure. This involves passing a stream of air or diluted oxygen over the catalyst bed at high temperatures (e.g., 400-550 °C) to combust the carbonaceous deposits. Fluidized bed reactors are often used in industrial settings to allow for continuous regeneration.[7]
-
Caption: Contrasting catalyst poisoning and coking mechanisms.
References
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Martinez, R., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]
-
Organic Reactions. (2021). Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]
-
Zhang, Y., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Jadhav, G. S., et al. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. ResearchGate. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Bentham Science. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. [Link]
-
Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
Varma, R. S., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Green Chemistry. [Link]
Sources
Technical Support Center: Purification of Pyridine Carboxylic Acids by Recrystallization
Welcome to the technical support center for the purification of pyridine carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Pyridine carboxylic acids, including picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (niacin, pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), are fundamental building blocks in pharmaceuticals and specialty chemicals. Their inherent polarity, zwitterionic potential, and hydrogen bonding capabilities can present unique challenges during purification.
This guide provides in-depth, field-tested advice in a direct question-and-answer format to address the specific issues you may encounter during recrystallization, ensuring you can achieve your desired purity with confidence.
Section 1: Troubleshooting Guide for Common Recrystallization Issues
This section addresses the most frequent and challenging problems encountered during the recrystallization of pyridine carboxylic acids. Each issue is analyzed from a mechanistic standpoint, followed by a step-by-step solution.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Q: I dissolved my crude pyridine carboxylic acid in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming crystals. What is happening and how can I fix it?
A: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is too concentrated.[1][2] It occurs when the solute precipitates from the solution at a temperature above its melting point, leading to the formation of liquid droplets. These droplets often trap impurities, defeating the purpose of recrystallization.[3]
Causality Explained: Pyridine carboxylic acids can form strong intermolecular hydrogen bonds. If the concentration of the solute in the hot solution is excessively high, the solution becomes supersaturated very quickly upon cooling. The solute molecules may not have enough time to orient themselves into an ordered crystal lattice and instead aggregate rapidly into a disordered, liquid-like state.
Step-by-Step Troubleshooting Protocol:
-
Re-heat and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to dilute the solution slightly.[3][4] This lowers the saturation point, allowing crystallization to occur at a lower temperature, hopefully below the compound's melting point.
-
Ensure Slow Cooling: Rapid cooling is a primary cause of oiling out.[4] Once the oil is redissolved, allow the flask to cool slowly to room temperature. Insulate the flask by placing it on a cork ring or a folded towel. Do not immediately place it in an ice bath.[5] Slow cooling provides the necessary time for molecules to align correctly into a crystal lattice.
-
Scratch the Flask: If crystals are slow to form in the slowly cooled, clearer solution, induce nucleation by scratching the inside of the flask at the air-solvent interface with a glass rod.[3][4] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[3][4]
-
Change the Solvent System: If the above steps fail, the solvent's boiling point may be too high relative to the solute's melting point.[6] Consider a solvent with a lower boiling point or switch to a mixed-solvent system. For example, dissolve the compound in a minimum of a "good" hot solvent (like ethanol or water) and then add a "poor," miscible solvent (like hexane for less polar compounds, though less applicable here) dropwise until turbidity persists.[7] Then, add a drop or two of the "good" solvent to clarify and cool slowly. For pyridine carboxylic acids, an ethanol/water mixture is often a good starting point.[5]
Issue 2: Very Low or No Crystal Yield After Cooling
Q: I successfully dissolved my compound and let it cool, but I recovered very little or no solid material. Where did my product go?
A: This is a frustrating but fixable issue that typically points to one of two causes: using too much solvent or the formation of a stable supersaturated solution.[1][2]
Causality Explained: The goal of recrystallization is to create a saturated solution at a high temperature and a supersaturated one at a low temperature, forcing the compound to crystallize. If an excessive amount of solvent is used, the solution may not become saturated upon cooling, and the compound will remain dissolved.[3][4]
Step-by-Step Troubleshooting Protocol:
-
Confirm Saturation: Before taking further action, confirm that your compound is indeed soluble in the cold mother liquor. Dip a glass stirring rod into the filtrate, remove it, and let the solvent evaporate. If a solid residue forms, your compound is still in solution.[3]
-
Reduce Solvent Volume: Gently heat the flask to boil off a portion of the solvent. A rule of thumb is to reduce the volume by 25-30% and then attempt the cooling process again. Be sure to use a boiling chip or stir bar to prevent bumping.[2]
-
Induce Crystallization: If reducing the volume doesn't work, you may have a stable supersaturated solution. As with "oiling out," induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[1][3]
-
Cool to a Lower Temperature: Ensure you have cooled the solution sufficiently. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of your product.[4]
-
Re-evaluate Your Solvent Choice: Your compound may have significant solubility in the chosen solvent even at low temperatures.[4] You may need to find a solvent in which your compound is less soluble when cold. Refer to the solvent selection table in the FAQ section.
Issue 3: Persistent Colored Impurities in the Final Crystals
Q: My starting material is off-color (e.g., yellow or brown), and after recrystallization, the crystals are still colored. How do I remove these impurities?
A: Colored impurities are often highly conjugated organic molecules that can co-crystallize with your product. They can typically be removed by treating the hot solution with activated carbon.
Causality Explained: Activated carbon has a very high surface area with a network of pores that can adsorb large, flat, non-polar molecules, which many colored impurities are. By adding it to the solution, these impurities are trapped on the carbon surface and can be filtered away.
Step-by-Step Decolorization Protocol:
-
Dissolve the Crude Product: Dissolve your impure pyridine carboxylic acid in the minimum amount of appropriate hot solvent.
-
Cool Slightly and Add Carbon: Remove the solution from the heat source and allow it to cool for a moment. Crucially, never add activated carbon to a boiling solution , as it can cause violent bumping. Add a very small amount of activated carbon (typically 1-2% of the solute's weight; a small spatula tip is often sufficient).
-
Reheat and Mix: Return the flask to the heat source, bring it back to a gentle boil for a few minutes while swirling to ensure the carbon mixes well and has time to adsorb the impurities.
-
Perform Hot Gravity Filtration: This is a critical step to remove the carbon. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask.[8] This prevents your desired product from crystallizing prematurely in the funnel.
-
Crystallize and Collect: Allow the hot, decolorized filtrate to cool slowly to induce crystallization. The resulting crystals should be colorless or significantly purer.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my pyridine carboxylic acid?
A1: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10] Given the polar and zwitterionic nature of pyridine carboxylic acids, polar protic solvents are excellent starting points.
-
Water: An excellent choice for all three isomers, especially nicotinic and isonicotinic acid.[9][11][12] It's cheap, non-toxic, and the high boiling point allows for a large solubility differential.[5] However, crystals can be slow to dry.[10] Picolinic acid is extremely soluble in water, which might make recovery difficult without significant concentration.[12]
-
Ethanol: A good general-purpose solvent.[10] It's less polar than water and can be effective for compounds that are too soluble in water. Picolinic acid is significantly less soluble in ethanol than in water, making it a potentially better choice for this isomer.[12]
-
Mixed Solvents (e.g., Ethanol/Water): This combination is highly versatile.[5] You can dissolve the acid in a minimal amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. A few drops of hot ethanol will clarify it again before slow cooling. This allows you to fine-tune the polarity of the solvent system.
-
Other Solvents: For nicotinic acid, solvents like DMSO have been studied, but are generally less practical for simple recrystallization due to their high boiling points.[11][13] Acetonitrile is another option where solubility is lower, potentially leading to better recovery.[12] For picolinic acid, solvents like benzene or n-butanol have been mentioned in specific recovery processes but are less common for general lab purification.[14]
| Pyridine Carboxylic Acid Isomer | Excellent Solvents | Good/Moderate Solvents | Notes |
| Picolinic Acid (2-isomer) | Water (very high solubility)[12] | Ethanol, Acetonitrile[12] | High water solubility may lead to lower yields. Ethanol could be a better first choice.[12] |
| Nicotinic Acid (3-isomer) | Water[9][11], Ethanol[13] | DMSO, Acetone[13] | Water is a common and effective choice.[9] pH adjustment can dramatically alter solubility (pH swing crystallization).[15] |
| Isonicotinic Acid (4-isomer) | Water, Aqueous Alcohol[16] | Often purified by adjusting the pH of an aqueous solution.[17] |
Q2: My compound is an acid. Can I use pH to my advantage?
A2: Absolutely. This is known as pH swing crystallization or acid-base recrystallization . It is particularly effective for these compounds.[15]
-
Mechanism: Pyridine carboxylic acids are amphoteric. At low pH, the pyridine nitrogen is protonated (forming a cation). At high pH, the carboxylic acid is deprotonated (forming an anion). Both the cationic and anionic forms are salts and are typically much more soluble in water than the neutral zwitterionic form, which exists at the isoelectric point (pI).
-
General Protocol:
-
Dissolve the impure acid in a dilute aqueous base (e.g., NaOH, NH₄OH) to form the highly soluble nicotinate salt.
-
Treat with activated carbon if necessary and filter to remove insoluble impurities.
-
Slowly add a dilute acid (e.g., HCl, H₂SO₄) to the clear filtrate with stirring until the pH reaches the isoelectric point of the acid (for nicotinic acid, around pH 3.2-3.5).[15][18]
-
The neutral compound will precipitate out of the solution. Cool the mixture to maximize yield and collect the pure crystals by filtration.
-
Q3: How do I separate a mixture of nicotinic and isonicotinic acid?
A3: Separating isomers can be challenging. While standard recrystallization might enrich one isomer, more advanced techniques are often required. One patented method involves fractional crystallization based on the differential solubility of their calcium salts in an aqueous alcohol solution.[16] In this process, the mixture is treated with calcium hydroxide in hot aqueous alcohol. Calcium nicotinate is less soluble and precipitates, while calcium isonicotinate remains in solution, allowing for their separation.[16]
Section 3: Visualized Workflows and Protocols
Workflow 1: Systematic Solvent Selection
This diagram outlines the logical process for selecting an appropriate recrystallization solvent.
Caption: Logic diagram for selecting a recrystallization solvent.
Workflow 2: General Troubleshooting Logic
This diagram provides a decision tree for addressing common recrystallization failures.
Caption: Decision tree for troubleshooting common issues.
Experimental Protocol: General Recrystallization of Nicotinic Acid from Water
This protocol provides a detailed, step-by-step methodology for a standard purification.
Materials:
-
Crude nicotinic acid
-
Deionized water
-
Activated carbon (if needed)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Stir bar or boiling chips
-
Powder funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Ice-water bath
Procedure:
-
Dissolution: Place 5.0 g of crude nicotinic acid into a 250 mL Erlenmeyer flask with a stir bar. Add approximately 100 mL of deionized water. Heat the mixture on a hot plate with stirring. Nicotinic acid is only sparingly soluble at room temperature but its solubility increases significantly with heat.[15] Continue to heat to a near boil, adding more water in small portions if necessary, until all the solid has just dissolved. Avoid adding a large excess of water.
-
Decolorization (Optional): If the solution is colored, remove it from the heat. Allow it to cool slightly, then add a small amount (~100 mg) of activated carbon. Return the flask to the hot plate and maintain a gentle boil for 5 minutes with continued stirring.
-
Hot Gravity Filtration: If carbon was used, or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean 250 mL Erlenmeyer flask and a powder funnel on the hot plate. Place a piece of fluted filter paper in the funnel. Carefully and quickly pour the hot nicotinic acid solution through the filter paper into the clean, hot flask.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and remove it from the heat. Allow it to cool slowly and undisturbed to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.[5] Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize product recovery.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter by drawing air through them for 15-20 minutes. Then, transfer the crystals to a watch glass and dry to a constant weight, either in a desiccator or a low-temperature oven (e.g., 80-100°C).[19]
References
-
Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Molecular Energetics Group - Universidade de Lisboa. [Link]
-
Monitoring pH Swing Crystallization of Nicotinic Acid by the Use of Attenuated Total Reflection Fourier Transform Infrared Spect. American Chemical Society. [Link]
- Picolinic acid recovery - US2578672A.
-
Recrystallization-1.pdf. No Source Available. [Link]
- Process for the purification of nicotinic acid amide I - US4447615A.
- Purification of nicotinic acid - US3037987A.
-
Mole fraction solubilities of pyridine-3-carboxylic acid obtained in... ResearchGate. [Link]
- Process for separating nicotinic acid from isonicotinic acid - US2748136A.
- Process for the separation of nicotinic and isonicotinic acid - US3147269A.
-
-
Crystallization. No Source Available. [Link]
-
-
Experiment 2: Recrystallization. No Source Available. [Link]
-
HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
- Process for producing pyridine carboxylic acids - US8575350B2.
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]
-
Problems in recrystallization. Biocyclopedia. [Link]
-
Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. PubMed. [Link]
- Process for the production of pyridine carboxylic acids - US3657259A.
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. [Link]
- Process for preparing isonicotinic acid - US2748137A.
-
What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Reddit. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
-
Recrystallization. No Source Available. [Link]
-
Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]
-
Selective Crystallization of a Highly Radiation-Resistant Isonicotinic Acid-Based Metal–Organic Framework as a Primary Actinide Waste Form | ACS Materials Letters. ACS Publications. [Link]
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. [Link]
-
Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. NIH. [Link]
- Recovery of nicotinic acid from dilute solutions - US2447234A.
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]
-
Picolinic acid. Wikipedia. [Link]
-
Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
-
Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
Recrystallisation Help : r/Chempros. Reddit. [Link]
Sources
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 10. athabascau.ca [athabascau.ca]
- 11. molenergetics.fc.ul.pt [molenergetics.fc.ul.pt]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US2748136A - Process for separating nicotinic acid from isonicotinic acid - Google Patents [patents.google.com]
- 17. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 18. US2447234A - Recovery of nicotinic acid from dilute solutions - Google Patents [patents.google.com]
- 19. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Scaling the Synthesis of 3-Cyano-4-phenylpyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Cyano-4-phenylpyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important heterocyclic compound. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during scale-up and routine synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.
Overview of the Recommended Synthetic Pathway
The synthesis of this compound is most reliably achieved through a two-step process that balances scalability, reagent availability, and control over side reactions. The proposed pathway involves the initial construction of a functionalized pyridine ring followed by a selective oxidation.
-
Step 1: Multicomponent Synthesis of 2-Methyl-4-phenylnicotinonitrile. A variation of the Hantzsch pyridine synthesis is employed, reacting an appropriate β-ketoester or equivalent with an aldehyde and a nitrile source.[1][2] This step efficiently assembles the core pyridine structure with the required phenyl and cyano substituents, along with a methyl group at the C2 position that serves as a handle for the subsequent transformation.
-
Step 2: Selective Oxidation to this compound. The methyl group at the C2 position is oxidized to a carboxylic acid. This transformation requires careful selection of the oxidant and reaction conditions to prevent over-oxidation or unwanted side reactions with the nitrile group and the pyridine ring itself.
Below is a visualization of the overall workflow.
Caption: Proposed two-step synthesis of the target molecule.
Part 1: Troubleshooting the Synthesis of 2-Methyl-4-phenylnicotinonitrile
This section addresses common issues encountered during the one-pot synthesis of the pyridine intermediate.
Q1: My reaction yield is consistently low. What are the primary factors affecting the formation of the pyridine ring?
Answer: Low yields in Hantzsch-type pyridine syntheses often stem from one of several issues: inefficient formation of key intermediates, competing side reactions, or product degradation under the reaction conditions.
-
Mechanism Insight: The reaction proceeds through the formation of an enamine from the β-keto compound and ammonia, and a Knoevenagel condensation product from the aldehyde and the active methylene compound.[2] These two intermediates then undergo a Michael addition followed by cyclization and dehydration. The final step is aromatization, which often requires an oxidant. If the reaction is run in an open vessel, aerial oxidation may be insufficient or lead to side products.
-
Troubleshooting Steps:
-
Control of pH: The initial condensation steps are typically base-catalyzed, while the cyclization and dehydration are acid-catalyzed. Using a buffered system, such as ammonium acetate, provides both the ammonia source and helps maintain a suitable pH.
-
Reaction Temperature: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to polymerization of the aldehyde or other side reactions. An optimal temperature range, typically between 80-120°C, should be empirically determined.
-
Aromatization Step: The initially formed dihydropyridine may not fully oxidize to the desired pyridine. Consider the addition of a mild oxidizing agent like nitric acid, manganese dioxide, or ferric chloride to the reaction mixture upon completion of the initial condensation to drive the aromatization.[2]
-
Q2: I am observing multiple spots on my TLC, and purification by column chromatography is difficult. What are the likely byproducts?
Answer: The formation of multiple byproducts is a common challenge in multicomponent reactions. The primary impurities are often incompletely reacted intermediates or products from self-condensation reactions.
-
Likely Byproducts:
-
1,4-Dihydropyridine: The unoxidized intermediate is a very common byproduct. It is less stable than the aromatic pyridine product.
-
Knoevenagel Adduct: The product of the condensation between benzaldehyde and acetoacetonitrile may persist if it fails to react with the enamine intermediate.
-
Self-condensation Products: Aldehydes and ketones can undergo self-condensation under the reaction conditions.
-
-
Troubleshooting & Purification Strategy:
-
Ensure Complete Oxidation: As mentioned in Q1, adding an explicit oxidation step at the end of the reaction can convert the dihydropyridine byproduct to your desired product, simplifying the mixture.
-
Staged Reagent Addition: Instead of a fully one-pot approach, consider a two-stage process. First, react the benzaldehyde and acetoacetonitrile to form the Knoevenagel adduct, then add the ammonia source and the second keto-component. This can sometimes improve selectivity.
-
Purification: If byproducts persist, recrystallization is often more effective for scale-up than chromatography. Experiment with solvent systems like ethanol, isopropanol, or toluene/heptane mixtures.
-
Caption: Decision workflow for troubleshooting the synthesis of the pyridine intermediate.
Part 2: Troubleshooting the Oxidation of 2-Methyl-4-phenylnicotinonitrile
This section focuses on the challenges of converting the intermediate methylpyridine into the final carboxylic acid product.
Q3: The oxidation of the methyl group is very slow or incomplete. How can I improve the conversion rate?
Answer: The methyl group on a pyridine ring is less reactive than a methyl group on a benzene ring due to the electron-withdrawing nature of the pyridine nitrogen. Achieving full conversion requires carefully chosen, often harsh, conditions.
-
Oxidant Choice:
-
Potassium Permanganate (KMnO₄): This is a powerful and common oxidant for this transformation. However, the reaction can be heterogeneous and slow.[3]
-
Selenium Dioxide (SeO₂): Often used for oxidizing methyl groups to aldehydes, but can proceed to the carboxylic acid with adjusted stoichiometry and conditions. It is, however, highly toxic.
-
Nitric Acid: Can be used at high temperatures and pressures, but can also lead to nitration of the phenyl ring as a side reaction.[4]
-
-
Troubleshooting Steps:
-
Increase Temperature: These oxidations often require elevated temperatures, sometimes refluxing in aqueous solution for extended periods.
-
Phase Transfer Catalysis: If using KMnO₄, the reaction is often run in a biphasic system (e.g., water/dichloromethane) or a solvent like pyridine where the starting material is soluble. A phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly accelerate the reaction by bringing the permanganate ion into the organic phase.
-
Solvent Choice: The reaction can be run in water, pyridine, or acetic acid. The choice of solvent will affect the solubility of both the starting material and the oxidant, influencing the reaction rate.
-
Q4: My desired product is contaminated with byproducts, or I am seeing degradation of the starting material. How can I improve the selectivity of the oxidation?
Answer: The main challenges are preventing over-oxidation (which can lead to ring opening) and avoiding side reactions with the cyano group.
-
Potential Side Reactions:
-
Hydrolysis of the Cyano Group: Under strongly acidic or basic conditions at high temperatures, the nitrile at the C3 position can hydrolyze to a carboxamide or a carboxylic acid.[5][6]
-
Ring Oxidation/Degradation: The pyridine ring itself can be susceptible to oxidation under very harsh conditions, leading to a complex mixture of degradation products.
-
-
Troubleshooting for Selectivity:
-
Control Stoichiometry: Use a carefully measured amount of the oxidizing agent. A slight excess is often needed, but a large excess will promote side reactions. Add the oxidant portion-wise to maintain control over the reaction exotherm and concentration.
-
pH Control: When using KMnO₄, the reaction is often performed under neutral or slightly alkaline conditions. Acidic conditions can promote hydrolysis of the nitrile.
-
Isolate the Product Promptly: Once the reaction is complete (as monitored by TLC or HPLC), work up the reaction mixture without delay to prevent product degradation in the hot, oxidative environment.
-
Q5: How do I effectively isolate and purify the final this compound product?
Answer: The product is an amino acid, meaning it has both acidic (carboxylic acid) and basic (pyridine nitrogen) properties. This amphoteric nature can be exploited for purification.
-
Purification Protocol:
-
Quench and Remove Oxidant: After the reaction, quench any remaining oxidant (e.g., with sodium bisulfite for KMnO₄) and filter off the resulting manganese dioxide.
-
Acid-Base Extraction:
-
Adjust the pH of the aqueous solution to be strongly acidic (pH 1-2) with HCl. This will protonate the pyridine nitrogen, keeping the product dissolved in the aqueous layer while allowing for extraction of non-basic organic impurities with a solvent like ether or ethyl acetate.
-
Carefully adjust the pH of the aqueous layer to the isoelectric point of your product (typically around pH 3-4 for pyridine carboxylic acids). At this pH, the molecule is neutral and its solubility in water is at a minimum, causing it to precipitate.
-
-
Recrystallization: The precipitated solid can be collected by filtration and further purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid.[7]
-
| Parameter | Step 1: Pyridine Synthesis | Step 2: Methyl Oxidation |
| Key Reagents | Benzaldehyde, Acetoacetonitrile, Ammonium Acetate | 2-Methyl-4-phenylnicotinonitrile, KMnO₄ |
| Solvent | Ethanol or Acetic Acid | Water or Pyridine/Water |
| Temperature | 80 - 120 °C | 80 - 100 °C (Reflux) |
| Typical Reaction Time | 4 - 12 hours | 6 - 24 hours |
| Work-up | Cool, precipitate, filter | Quench, filter, acid-base extraction |
| Expected Yield | 50 - 70% | 40 - 60% |
| Common Issues | Incomplete aromatization, byproducts | Slow reaction, nitrile hydrolysis |
Table 1: Summary of typical reaction parameters and challenges.
References
- Gewald, K. (1961). The Gewald reaction provides a foundational method for synthesizing substituted 2-aminothiophenes, with mechanistic parallels in the condensation steps of pyridine synthesis. Angewandte Chemie. [URL not available in search results]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Hantzsch, A. R. (1881). The original report on the synthesis of dihydropyridines, which is the basis for many modern pyridine syntheses. Justus Liebigs Annalen der Chemie. [URL not available in search results, but widely cited, e.g., in Wikipedia[2]]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab Group Meeting. A concise summary of major pyridine synthesis strategies. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Thorpe-Ziegler Reaction. Organic Reactions, 15, 1-203. This review covers the intramolecular condensation of dinitriles, a related reaction for forming cyclic systems. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. A good overview of the reaction, mechanism, and modern variations. [Link]
-
Chem-Station. Thorpe-Ziegler Reaction. A brief overview of the reaction mechanism. [Link]
- U.S. Patent US3657259A. Process for the production of pyridine carboxylic acids. Describes the oxidation of alkylpyridines using nitric acid.
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Details acid-base extraction techniques for purification. [Link]
-
ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Discusses the stability of the cyano group to hydrolysis. [Link]
- U.S. Patent US5756750A. Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Provides industrial context for cyanopyridine hydrolysis.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Cyano-4-phenylpyridine-2-carboxylic acid and Other Key Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, pyridine derivatives stand as foundational pillars, integral to the development of novel pharmaceuticals, agrochemicals, and functional materials. Their inherent chemical versatility allows for a broad spectrum of functionalization, leading to a diverse array of bioactive molecules. This guide provides an in-depth, objective comparison of the synthesis of 3-Cyano-4-phenylpyridine-2-carboxylic acid alongside two other strategically important pyridine derivatives: 2-Chloro-3-cyanopyridine and 2,3-Pyridinedicarboxylic acid (Quinolinic Acid) .
This analysis moves beyond a mere recitation of synthetic protocols. As Senior Application Scientists, we delve into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategies. The methodologies presented are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast number of clinically approved drugs and agricultural products.[1] The specific substitution pattern on the pyridine ring is critical, profoundly influencing the molecule's biological activity, metabolic stability, and pharmacokinetic profile.[2] The compounds discussed herein represent three distinct classes of substituted pyridines, each with its unique synthetic challenges and applications.
-
This compound represents a highly functionalized pyridine with potential applications in medicinal chemistry, likely as an inhibitor of specific biological targets due to its complex substitution pattern.[3]
-
2-Chloro-3-cyanopyridine is a versatile and widely used intermediate, prized for the reactivity of its chloro and cyano groups, which serve as handles for further molecular elaboration.[4][5]
-
2,3-Pyridinedicarboxylic acid , also known as quinolinic acid, is a key building block in the synthesis of various drugs and agrochemicals, and its dicarboxylic acid functionality allows for the formation of complex coordination compounds.[6][7]
This guide will dissect the synthetic pathways to these valuable compounds, providing a comparative analysis of their efficiency, scalability, and the underlying chemical principles that govern their formation.
Comparative Synthesis of Key Pyridine Derivatives
The choice of a synthetic route is often a balance between yield, cost, safety, and the availability of starting materials. Here, we compare the primary synthetic strategies for our three featured pyridine derivatives.
This compound: A Multicomponent Approach
The synthesis of highly substituted pyridines such as this compound often benefits from multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, atom-economical step. A plausible and efficient route to the core structure of our target molecule, a 3-cyano-4-phenyl-2(1H)-pyridone, involves a one-pot four-component reaction. This is followed by a hydrolysis step to yield the final carboxylic acid.
Synthetic Strategy:
The synthesis begins with the condensation of an acetophenone derivative, an aromatic aldehyde (benzaldehyde), a source of the cyano group and the C2-C3 fragment of the pyridine ring (e.g., ethyl cyanoacetate), and a nitrogen source (ammonium acetate).[8][9] This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization to form the 2-pyridone ring. The resulting ester at the 2-position can then be hydrolyzed to the desired carboxylic acid.
Plausible Synthetic Pathway:
Caption: Synthetic pathway for this compound.
Causality Behind Experimental Choices:
-
Multicomponent Reaction: This approach is chosen for its efficiency and atom economy, allowing for the rapid assembly of a complex heterocyclic core from simple, readily available starting materials.
-
Ammonium Acetate: Serves as both the nitrogen source for the pyridine ring and a mild catalyst.
-
Fusion Conditions: The reaction is often carried out at elevated temperatures without a solvent (fusion) to drive the reaction to completion and simplify product isolation.[9]
-
Hydrolysis: The final step is a standard ester hydrolysis, which can be achieved under either acidic or basic conditions to yield the carboxylic acid.
2-Chloro-3-cyanopyridine: N-Oxide Route
A common and industrially relevant synthesis of 2-Chloro-3-cyanopyridine starts from the readily available 3-cyanopyridine.[8][10] The strategy involves the formation of an N-oxide, which activates the pyridine ring for subsequent chlorination at the 2-position.
Synthetic Strategy:
3-Cyanopyridine is first oxidized to 3-cyanopyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in the presence of an acid.[10] The N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chlorine atom at the 2-position and concomitantly remove the N-oxide functionality.
Synthetic Pathway:
Caption: Synthesis of 2,3-Pyridinedicarboxylic Acid by oxidation of quinoline.
Causality Behind Experimental Choices:
-
Quinoline as a Precursor: Quinoline is an inexpensive and readily available starting material derived from coal tar.
-
Oxidative Cleavage: The pyridine ring is more resistant to oxidation than the benzene ring due to the electron-withdrawing effect of the nitrogen atom. This difference in reactivity allows for the selective cleavage of the benzene ring.
-
Copper Catalyst: In the chlorate-based oxidation, cupric ions are believed to play a catalytic role in the electron transfer processes, leading to improved yields and reaction rates. [11]
Quantitative Data Comparison
| Parameter | This compound (via 2-pyridone) | 2-Chloro-3-cyanopyridine | 2,3-Pyridinedicarboxylic Acid |
| Starting Material(s) | Acetophenone, Benzaldehyde, Ethyl Cyanoacetate, Ammonium Acetate | 3-Cyanopyridine | Quinoline |
| Key Reaction Type | Multicomponent Reaction & Hydrolysis | N-Oxidation & Chlorination | Oxidation |
| Typical Yield | 70-85% (for 2-pyridone step) [12] | 85-96% [13] | 55-75% [14] |
| Reaction Conditions | High temperature (120-130°C), often solvent-free [9] | Moderate to high temperatures | High temperatures (90-110°C) |
| Catalyst/Reagent | Ammonium Acetate (reagent and catalyst) | H₂O₂, POCl₃ | NaClO₃, H₂SO₄, CuSO₄ |
| Advantages | High atom economy, rapid complexity generation | High yield, reliable method | Inexpensive starting material |
| Disadvantages | Two-step process to the final acid | Use of hazardous reagents (POCl₃) | Use of strong oxidants, potential for over-oxidation |
Experimental Protocols
Protocol 1: Synthesis of 4,6-diaryl-3-cyano-2(1H)-pyridone (Precursor to this compound)
Materials:
-
Substituted acetophenone (1 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Ammonium acetate (2 mmol)
Procedure:
-
A mixture of the acetophenone, benzaldehyde, ethyl cyanoacetate, and ammonium acetate is fused at 120-130°C for 30 minutes. [9]2. After cooling, the crude product is filtered off and crystallized from absolute ethanol.
Hydrolysis to Carboxylic Acid: The resulting 2-pyridone ester can be hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), followed by neutralization.
Protocol 2: Synthesis of 2-Chloro-3-cyanopyridine
Materials:
-
3-Cyanopyridine-N-oxide
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
Procedure:
-
3-Cyanopyridine-N-oxide is dissolved in phosphorus oxychloride.
-
The mixture is cooled to 0-5°C, and triethylamine is added dropwise.
-
The reaction mixture is then heated to 80-100°C and stirred for 1-2 hours. [13]4. Excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured into ice water, and the precipitated product is collected by filtration, washed with water, and dried.
Protocol 3: Synthesis of 2,3-Pyridinedicarboxylic Acid
Materials:
-
Quinoline
-
Concentrated Sulfuric Acid
-
Copper(II) Sulfate (anhydrous)
-
Sodium Chlorate
-
Sodium Hydroxide
-
Concentrated Hydrochloric Acid
Procedure:
-
To a flask containing water, add concentrated sulfuric acid and anhydrous copper sulfate, and heat with stirring.
-
At 40-50°C, add quinoline and continue heating to 90°C.
-
Add sodium chlorate in portions while maintaining the temperature.
-
After the addition is complete, continue to stir at reflux for several hours. [14]5. Cool the reaction mixture and make it alkaline with sodium hydroxide solution.
-
Filter to remove copper salts.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of less than 1 to precipitate the crude 2,3-pyridinedicarboxylic acid.
-
The crude product can be purified by recrystallization.
Conclusion and Future Outlook
The synthesis of substituted pyridines is a mature yet continually evolving field. This guide has provided a comparative analysis of the synthetic routes to three valuable pyridine derivatives, highlighting the distinct advantages and challenges of each approach.
-
The multicomponent synthesis of the 3-cyano-4-phenyl-2-pyridone core offers a rapid and efficient entry into highly functionalized pyridines, showcasing the power of modern synthetic methodologies for generating molecular complexity.
-
The N-oxide route to 2-chloro-3-cyanopyridine remains a robust and high-yielding industrial process, demonstrating the strategic use of activating groups in classical heterocyclic synthesis.
-
The oxidation of quinoline to 2,3-pyridinedicarboxylic acid exemplifies a classic transformation that leverages the inherent reactivity differences within a fused heterocyclic system.
The choice of synthetic strategy will ultimately depend on the specific goals of the researcher, including the desired scale of the reaction, cost considerations, and the availability of specialized equipment and reagents. As the demand for novel pyridine-based compounds in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain a key area of research.
References
- Abdel Motaal, E. A., Salem, M. A., Helal, M. H., & El-Gaby, M. S. A. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 891-903.
- Google Patents. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine.
-
Senzhuo Industry Co.,Ltd. (n.d.). 2,3-Pyridinedicarboxylic Acid Usage And Synthesis. Retrieved from [Link]
- Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2024). RSC Advances, 14(1), 1-13.
- Google Patents. (n.d.). CN104370808A - Synthesis method of 2,3-dipicolinic acid.
- Google Patents. (n.d.). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.
- Google Patents. (n.d.). CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.
- Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. (2023). Molecules, 28(21), 7293.
-
Eureka | Patsnap. (n.d.). Preparation method of 2-chloro-3-cyanopyridine. Retrieved from [Link]
- Synthesis of 2, 3-pyridine-dicarboxylic acid. (2012).
- Google Patents. (n.d.). CN104829525A - Method for producing 2-chloro-3-cyanopyridine through continuous reaction.
- Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(5), 3783–3788.
- Comins, D. L., & O'Connor, S. (1998). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 98(5), 1783–1802.
- Pyridine and Pyridine Derivatives. (2022). In Heterocyclic Compounds. IntechOpen.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(25), 15881-15901.
- Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Tetrahedron, 131, 132223.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). The Journal of Organic Chemistry, 70(13), 5164–5173.
- Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. (2015). Oriental Journal of Chemistry, 31(2), 891-903.
- Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (2025). Chemistry of Heterocyclic Compounds, 61(1), 1-26.
-
3-cyano pyridine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. (2002). Anticancer Drugs, 13(4), 359-366.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. d-nb.info [d-nb.info]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. 4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 14. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-, 3-, and 4-Cyanopyridine Isomers
Introduction: The Structural Nuances and Biological Significance of Cyanopyridines
Cyanopyridines are a class of heterocyclic organic compounds consisting of a pyridine ring substituted with a nitrile (-CN) group. The position of this cyano group on the pyridine ring gives rise to three distinct structural isomers: 2-cyanopyridine, 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine. While sharing the same molecular formula (C₆H₄N₂), these isomers exhibit remarkably different physicochemical properties and biological activities.[1] This divergence stems from the unique electronic interplay between the electron-withdrawing cyano group and the nitrogen atom of the pyridine ring, which varies with the substituent's position.
These molecules are not merely laboratory curiosities; they are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals.[2][3][4] Derivatives of 3-cyanopyridine, for instance, are central to the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme fundamental to all life.[1][5] Meanwhile, the unique reactivity of the 2-cyano isomer has been harnessed for advanced bioconjugation techniques.[6][7] This guide provides a comparative analysis of the biological activities of these three isomers, supported by experimental data and mechanistic insights to inform researchers in drug discovery and chemical biology.
Part 1: Comparative Analysis of Core Biological Activities
The biological profile of each cyanopyridine isomer is distinct, dictated by its unique electronic structure which influences receptor binding, enzyme inhibition, metabolic fate, and chemical reactivity in a biological milieu.
Metabolic Fate: The Central Role of 3-Cyanopyridine in NAD+ Biosynthesis
The most profound difference in biological function among the isomers lies in their metabolic fate. 3-Cyanopyridine (Nicotinonitrile) is a direct precursor to nicotinamide (a form of vitamin B3), which is essential for the synthesis of NAD+.[5] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), which regulate metabolism, DNA repair, and aging.[8][9][10]
The biosynthesis pathway, known as the salvage pathway, involves the enzymatic hydrolysis of 3-cyanopyridine by nitrilase enzymes to produce nicotinamide.[5] This nicotinamide is then converted to nicotinamide mononucleotide (NMN) and subsequently to NAD+.[10]
Caption: Metabolic conversion of 3-cyanopyridine to NAD+.
In stark contrast, 2-cyanopyridine and 4-cyanopyridine are not known precursors for NAD+ biosynthesis. Their metabolism does not typically lead to the formation of nicotinamide, fundamentally distinguishing their role from the 3-isomer in core cellular metabolism.
Enzyme Inhibition: A Tale of Selectivity
Cyanopyridines and their derivatives are widely studied as enzyme inhibitors. The position of the cyano group critically influences both the potency and selectivity of inhibition.
CYP enzymes are a superfamily of heme-containing monooxygenases vital for drug metabolism. CYP2A6, in particular, is the primary enzyme responsible for the metabolism of nicotine.[11] Inhibition of CYP2A6 is a key strategy for smoking cessation, as it can increase nicotine plasma levels and reduce the urge to smoke.[11]
Studies on pyridine-based derivatives have shown that the 3-substituted pyridines are often potent and selective inhibitors of CYP2A6.[11][12] The pyridine nitrogen acts as a ligand to the heme iron of the enzyme, while the substituent at the 3-position interacts with key residues in the active site, such as Asn297.[12] While direct comparative data on the unsubstituted isomers is sparse, the extensive development of 3-substituted pyridines as CYP2A6 inhibitors highlights the importance of this isomeric form for targeting the enzyme's active site.[11] 4-Cyanopyridine has also been identified as a versatile spectroscopic probe for cytochrome P450 enzymes due to its ability to bind to the ferrous heme iron via its pyridine nitrogen.[13]
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[14][15] Studies on complex derivatives containing a cyanopyridine moiety have revealed isoform selectivity. For example, in a series of pyridazinobenzylpiperidine derivatives, a compound with a 2-cyano substituent (S16) was a potent and selective MAO-B inhibitor.[15][16][17] In the same study, derivatives with the cyano group at the 3- or 4-position generally showed lower MAO-B inhibition.[15] This suggests that the steric and electronic properties of the 2-cyanopyridine scaffold are more favorable for binding to the MAO-B active site.
Table 1: Comparative Enzyme Inhibition Profile
| Target Enzyme | 2-Cyanopyridine Derivative | 3-Cyanopyridine Derivative | 4-Cyanopyridine Derivative | Rationale for Difference |
|---|---|---|---|---|
| CYP2A6 | Less Studied | Potent Inhibitors | Spectroscopic Probe | Optimal geometry for H-bonding and heme coordination with 3-substituted pyridines.[11][12] |
| MAO-B | Potent & Selective Inhibitor | Weaker Inhibitor | Weaker Inhibitor | Favorable steric and electronic interactions within the MAO-B active site for the 2-cyano scaffold.[15] |
| Pim-1 Kinase | Less Studied | Potent Inhibitors | Less Studied | The 3-cyanopyridine scaffold is a key component in compounds designed to fit the ATP-binding pocket of Pim-1 kinase.[18][19] |
Anticancer and Antiproliferative Activity
The cyanopyridine scaffold is a cornerstone in the design of novel anticancer agents.[20][21][22] The majority of highly active compounds are derivatives of 3-cyanopyridine . Specifically, the 2-amino-3-cyanopyridine and 2-oxo-3-cyanopyridine cores are prevalent in molecules targeting various cancer-related pathways.[21][23][24]
-
Pim-1 Kinase Inhibition: Derivatives of 3-cyanopyridine have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase overexpressed in many cancers.[18][19]
-
Survivin Modulation: Certain 3-cyanopyridine derivatives act as survivin modulators, inducing apoptosis in cancer cells.[24]
-
General Cytotoxicity: Numerous studies have reported the synthesis of 3-cyanopyridine derivatives with significant cytotoxic activity against various cancer cell lines, including liver (HepG2), breast (MCF-7), and prostate (PC-3) cancer.[18][24][25][26] For example, some 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives showed potent activity against the HepG2 cell line, with IC₅₀ values as low as 1.46 µM.[26]
While derivatives of 2- and 4-cyanopyridine also possess biological activities, the 3-cyanopyridine scaffold appears more frequently in the design of potent anticancer agents, suggesting it provides a more versatile and effective framework for achieving desired interactions with various oncogenic targets.[18][24][27]
Chemical-Biological Reactivity: Bioconjugation
A striking difference in activity emerges from the inherent chemical reactivity of the isomers. 2-Cyanopyridine derivatives are highly effective reagents for N-terminal cysteine bioconjugation and peptide bond cleavage under mild, aqueous conditions.[6][7]
The mechanism involves the nucleophilic attack of the cysteine's thiol group on the nitrile carbon. The proximity of the electron-withdrawing pyridine nitrogen at the 2-position makes this nitrile group significantly more electrophilic and thus more reactive compared to its counterparts in the 3- and 4-positions. This reaction proceeds rapidly to form a stable thiazoline ring.[7] This specific reactivity has made 2-cyanopyridine derivatives valuable tools in chemical biology for protein modification and labeling.[6][7]
Caption: Experimental workflow for cysteine bioconjugation.
This selective reactivity is largely absent in 3-cyanopyridine and 4-cyanopyridine , as the electronic influence of the ring nitrogen on the cyano group is diminished, rendering the nitrile less susceptible to nucleophilic attack by thiols under biological conditions.
Part 2: Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating appropriate controls for reliable data interpretation.
Protocol 1: In Vitro MAO-B Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potential of cyanopyridine isomers against human monoamine oxidase-B (MAO-B).
Principle: This assay measures the enzymatic activity of MAO-B through a coupled reaction. MAO-B oxidizes its substrate (e.g., benzylamine), producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, resorufin, which can be quantified. A decrease in fluorescence in the presence of a test compound indicates inhibition of MAO-B.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 7.4.
-
MAO-B Enzyme: Recombinant human MAO-B, diluted in assay buffer to the desired concentration (e.g., 5 µg/mL).
-
Test Compounds: Prepare 10 mM stock solutions of 2-, 3-, and 4-cyanopyridine in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Substrate: 10 mM benzylamine in deionized water.
-
Detection Reagent: Mix Amplex Red (10 mM stock in DMSO) and HRP (10 U/mL stock in assay buffer) in assay buffer to achieve final concentrations of 200 µM and 2 U/mL, respectively.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to the wells of a black 96-well microplate. For control wells, add 50 µL of the known MAO-B inhibitor (e.g., selegiline).
-
Add 25 µL of the test compound dilutions to the sample wells. Add 25 µL of assay buffer with 1% DMSO to control and blank wells.
-
Add 25 µL of the diluted MAO-B enzyme solution to all wells except the blank (add 25 µL of assay buffer to the blank).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate (benzylamine) to all wells.
-
Immediately add 25 µL of the detection reagent to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Subtract the fluorescence of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion: Isomer Position as a Determinant of Biological Function
The comparative analysis of 2-, 3-, and 4-cyanopyridine isomers unequivocally demonstrates that the position of the cyano group is a critical determinant of biological activity.
-
3-Cyanopyridine stands out for its fundamental role in metabolism as a precursor to the essential coenzyme NAD+. Its scaffold is also a privileged structure in the design of anticancer agents and enzyme inhibitors, particularly for targets like Pim-1 kinase and CYP2A6.
-
2-Cyanopyridine is distinguished by the unique chemical reactivity of its nitrile group, making it a powerful tool for selective bioconjugation with cysteine residues—a property not shared by the other isomers. Its derivatives have also shown promise as selective MAO-B inhibitors.
-
4-Cyanopyridine , while a crucial synthetic intermediate, is less prominently featured in the literature for direct, potent biological activities compared to its isomers, though it serves as a valuable spectroscopic probe for certain enzymes.
This guide underscores the importance of considering isomeric forms in drug discovery and chemical biology. The subtle shift of a single functional group can fundamentally alter a molecule's interaction with biological systems, opening up entirely different therapeutic and research applications. For professionals in the field, understanding these structure-activity relationships is paramount to rationally designing molecules with desired biological profiles.
References
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. Retrieved from [Link]
-
Li, J., Wang, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(5), e2300067. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies. Retrieved from [Link]
-
American Chemical Society. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of cyanopyridine. Different biological activities displayed.... Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyanopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Retrieved from [Link]
-
PubMed. (2020). Synthesis of New Cyanopyridine Scaffolds and their Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A review: Biological activities of novel cyanopyridine derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Retrieved from [Link]
-
PubMed. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]
-
American Chemical Society. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Cyanopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Retrieved from [Link]
-
Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Retrieved from [Link]
-
PubMed. (2017). Monoamine oxidase inhibition by selected dye compounds. Retrieved from [Link]
-
Endocrine Reviews. (2009). The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways. Retrieved from [Link]
-
MDPI. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinamide adenine dinucleotide. Retrieved from [Link]
-
OAE Publishing Inc. (2021). Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. Retrieved from [Link]
-
CoLab. (n.d.). NAD Biosynthesis in Humans - Enzymes, Metabolites and Therapeutic Aspects. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo. Retrieved from [Link]
-
PubMed Central. (2018). NAD+ biosynthesis, aging, and disease. Retrieved from [Link]
-
MDPI. (2021). Variation in CYP2A6 Activity and Personalized Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). CYP2A6. Retrieved from [Link]
Sources
- 1. chempanda.com [chempanda.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. Nicotinonitrile - Wikipedia [en.wikipedia.org]
- 6. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00437J [pubs.rsc.org]
- 8. The Secret Life of NAD+: An Old Metabolite Controlling New Metabolic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. Application researchers of 4-cyanopyridine_Chemicalbook [chemicalbook.com]
- 14. Monoamine oxidase inhibition by selected dye compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. A review: Biological activities of novel cyanopyridine derivatives | Semantic Scholar [semanticscholar.org]
- 23. ijpsr.com [ijpsr.com]
- 24. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis of New Cyanopyridine Scaffolds and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of 3-Cyano-4-phenylpyridine-2-carboxylic Acid Analogues
This guide provides a comprehensive analysis of 3-cyano-4-phenylpyridine-2-carboxylic acid analogues as a promising class of anticancer agents. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, comparative efficacy, and experimental validation of these compounds. We will explore their potential by examining their effects on various cancer cell lines and the underlying molecular pathways they modulate.
Introduction: The Rationale for Targeting the 3-Cyano-4-phenylpyridine Scaffold
The pyridine ring is a fundamental heterocyclic motif present in numerous biologically active compounds and clinically approved drugs.[1] The 3-cyanopyridine scaffold, in particular, has garnered significant attention in medicinal chemistry due to its versatile biological activities, including potent anticancer properties.[1][2] These compounds are known to interact with various biological targets crucial for cancer cell survival and proliferation, such as Pim-1 kinase, survivin, and tubulin.[2][3] The introduction of a phenyl group at the 4-position and a carboxylic acid at the 2-position of the pyridine ring creates a unique chemical architecture that can be further modified to enhance potency and selectivity against cancer cells. This guide will focus on analogues of this core structure, evaluating their efficacy and exploring the structure-activity relationships that govern their anticancer potential.
Mechanism of Action: How Do These Analogues Exert Their Anticancer Effects?
The anticancer activity of this compound analogues stems from their ability to interfere with critical cellular processes, primarily leading to cell cycle arrest and apoptosis (programmed cell death).
One notable analogue, Ro 41-4439, a phenyl-pyridine-2-carboxylic acid derivative, has been shown to induce cytotoxicity in cancer cells by arresting the cell cycle progression in the G2/M phase, which is followed by the induction of apoptosis.[4][5] This disruption of the cell division process is a hallmark of many effective anticancer agents. The mechanism often involves the modulation of key regulatory proteins of the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins. For instance, some 3-cyanopyridine derivatives have been observed to activate cdc2 and cyclinB1, crucial players in the G2/M transition.[4]
Furthermore, these compounds can trigger the intrinsic apoptotic pathway, often characterized by the activation of p53, a tumor suppressor protein, and the generation of reactive oxygen species (ROS), which leads to cellular damage and death.[4]
The following diagram illustrates a generalized signaling pathway targeted by these analogues, leading to cell cycle arrest and apoptosis.
Caption: Generalized signaling pathway of 3-cyano-4-phenylpyridine analogues.
Comparative Efficacy: A Look at the Experimental Data
The true measure of an anticancer agent's potential lies in its cytotoxic efficacy against various cancer cell lines. The following table summarizes the in vitro activity of several 3-cyanopyridine derivatives, including some with the core 4-phenylpyridine structure. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 8a | A549 (Lung) | 0.83 µg/mL | Doxorubicin | - |
| Compound 7b | A549 (Lung) | 0.87 µg/mL | Doxorubicin | - |
| Compound 5a | MCF-7 (Breast) | 1.77 | Taxol | - |
| Compound 5e | MCF-7 (Breast) | 1.39 | Taxol | - |
| Compound 6b | HepG2 (Liver) | 2.68 | Taxol | - |
| Compound 5a | HepG2 (Liver) | 2.71 | Taxol | - |
| Compound 3d | MCF-7 (Breast) | 1.14 | - | - |
| Compound 4b | MCF-7 (Breast) | 3.38 | - | - |
| Compound 4c | MCF-7 (Breast) | 2.56 | - | - |
| Compound 4d | MCF-7 (Breast) | 1.14 | - | - |
| Analogue 3d | A-2780 (Ovarian) | 1.14 | - | - |
| Analogue 4b | A-2780 (Ovarian) | 1.76 | - | - |
| Analogue 4c | A-2780 (Ovarian) | 1.52 | - | - |
Note: The IC50 values for compounds 8a and 7b are reported in µg/mL. The other IC50 values are in µM.[1]
As the data indicates, several analogues exhibit potent anticancer activity in the low micromolar and even sub-micromolar range against a variety of cancer cell lines, including those of the lung, breast, liver, and ovary.[1][3] Notably, some of these compounds demonstrate efficacy comparable to or even exceeding that of established chemotherapeutic drugs like Doxorubicin and Taxol.[1]
Alternative Anticancer Agents: A Comparative Overview
To provide a broader context for the efficacy of this compound analogues, it is essential to compare them with the current standard-of-care treatments for the cancers they target.
-
Breast Cancer: Standard chemotherapy regimens often include anthracyclines (e.g., doxorubicin), taxanes (e.g., paclitaxel), and cyclophosphamide.[6]
-
Lung Cancer: For non-small cell lung cancer (NSCLC), platinum-based drugs like cisplatin and carboplatin are frequently used in combination with other agents such as gemcitabine or docetaxel.
-
Colorectal Cancer: The backbone of chemotherapy for colorectal cancer typically involves fluorouracil (5-FU), often in combination with oxaliplatin (FOLFOX regimen).
While these conventional chemotherapeutics are effective, they are often associated with significant side effects. The development of targeted therapies like the 3-cyano-4-phenylpyridine analogues holds the promise of greater selectivity for cancer cells, potentially leading to improved therapeutic outcomes with reduced toxicity.
Experimental Protocols: Methodologies for Efficacy Evaluation
The following are detailed, step-by-step methodologies for the key experiments used to assess the anticancer efficacy of these compounds.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound analogue. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the desired incubation period (typically 48-72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate the cells on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA-intercalating agent, and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the cell cycle analysis.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of novel anticancer agents. The analogues discussed in this guide have demonstrated significant in vitro efficacy against a range of cancer cell lines, often through the induction of cell cycle arrest and apoptosis. Their potency, in some cases, is comparable to that of established chemotherapeutic drugs, highlighting their potential for further development.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR will help in designing and synthesizing more potent and selective analogues.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
-
Target Identification and Validation: Elucidating the specific molecular targets of these compounds will provide a deeper understanding of their mechanism of action and may reveal novel therapeutic targets.
-
Combination Therapies: Investigating the synergistic effects of these analogues with existing anticancer drugs could lead to more effective treatment strategies.
By pursuing these avenues of research, the full therapeutic potential of this compound analogues as a new generation of anticancer drugs can be realized.
References
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Chemistry & Biodiversity, 19(9), e202200407. [Link]
-
Bekhit, A. A., et al. (2019). 3-cyano pyridine derivatives. IntechOpen. [Link]
-
El-Sayed, N. N. E., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19777-19793. [Link]
-
Farghaly, T. A., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(16), 4967. [Link]
-
Gomaa, A. M., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 835-846. [Link]
-
Matter, A., et al. (2002). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Journal of medicinal chemistry, 45(15), 3205-3216. [Link]
-
American Cancer Society. (2021). Chemotherapy for Breast Cancer. [Link]
-
El-Naggar, M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(21), 4913. [Link]
Sources
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the Anticancer Activity of Novel Pyridine Derivatives: A Comparative Guide for Drug Development Professionals
<
Introduction: The Ascendant Trajectory of Pyridine Derivatives in Oncology
The pyridine scaffold, a fundamental nitrogen-containing heterocycle, has emerged as a cornerstone in the development of modern anticancer therapeutics.[1][2] Its versatile chemical nature allows it to interact with a multitude of biological targets, leading to the creation of a diverse range of pyridine-based compounds with potent and selective anticancer activities.[1][3][4] These derivatives have demonstrated the ability to inhibit critical cellular processes essential for cancer cell growth and survival, such as kinase signaling, angiogenesis, and cell cycle progression.[3][5] This guide provides an in-depth, comparative framework for validating the anticancer activity of novel pyridine derivatives, grounded in established experimental protocols and scientific rationale. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate and advance promising candidates from the bench to preclinical studies.
Phase 1: Foundational In Vitro Screening for Cytotoxicity and Selectivity
The initial step in validating any novel compound is to determine its cytotoxic potential against a panel of cancer cell lines and to assess its selectivity towards cancer cells over normal, healthy cells.[6][7] This foundational screening provides the basis for all subsequent mechanistic and in vivo studies.
Experimental Design: The Rationale Behind Cell Line Selection and Controls
A robust initial screening should utilize a panel of well-characterized cancer cell lines from diverse tissue origins (e.g., colon, breast, lung) to assess the breadth of the compound's activity.[8] For this guide, we will focus on a hypothetical novel pyridine derivative, designated PYD-1 , and compare its activity against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU) , a commonly used drug for colon cancer.[9][10][11] The inclusion of a non-cancerous cell line, such as normal human keratinocytes or fibroblasts, is crucial for determining the therapeutic window of the compound.[8]
Workflow for Initial Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: The following day, treat the cells with a range of concentrations of PYD-1 and 5-FU. A vehicle control (e.g., DMSO) must be included.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Data Presentation: Comparative Cytotoxicity of PYD-1 and 5-FU
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HaCaT (Normal Keratinocytes) IC50 (µM) | Selectivity Index (SI) for HCT-116 |
| PYD-1 | 2.5 | 5.2 | >50 | >20 |
| 5-FU | 8.0 | 15.5 | 25.0 | 3.1 |
The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.
Interpretation: The hypothetical data above suggests that PYD-1 exhibits greater potency against both colon and breast cancer cell lines compared to the standard drug, 5-FU.[16] Importantly, PYD-1 demonstrates a significantly higher selectivity index, indicating a wider therapeutic window and potentially fewer side effects on normal cells.[8]
Phase 2: Unraveling the Mechanism of Action
Once a compound has demonstrated promising and selective cytotoxicity, the next critical phase is to elucidate its mechanism of action.[17] Understanding how a compound kills cancer cells is paramount for its further development. Many pyridine derivatives have been shown to induce apoptosis (programmed cell death) and/or cause cell cycle arrest.[5][18][19][20][21]
Investigating Apoptosis Induction: Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can detect these early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol: Annexin V/PI Staining for Apoptosis Detection
-
Cell Treatment: Treat HCT-116 cells with the IC50 concentration of PYD-1 and 5-FU for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation: Comparative Apoptosis Induction
| Treatment (48h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 1.4 | 1.0 |
| PYD-1 (2.5 µM) | 45.3 | 28.7 | 22.5 | 3.5 |
| 5-FU (8.0 µM) | 60.2 | 15.8 | 18.9 | 5.1 |
Interpretation: The data indicates that PYD-1 is a more potent inducer of apoptosis in HCT-116 cells compared to 5-FU at their respective IC50 concentrations, with a significant increase in both early and late apoptotic cell populations.[20]
Analyzing Cell Cycle Perturbations
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G1, S, or G2/M) and subsequently inducing apoptosis.[22][23][24][25]
Principle: Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[22][26] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[26]
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat HCT-116 cells with the IC50 concentration of PYD-1 and 5-FU for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[26]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[22]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Comparative Effects on Cell Cycle Distribution
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | | :--- | :--- | :--- | :--- | :--- | | Vehicle Control | 55.4 | 20.1 | 24.5 | | PYD-1 (2.5 µM) | 25.8 | 15.3 | 58.9 | | 5-FU (8.0 µM) | 40.2 | 35.7 | 24.1 |
Interpretation: PYD-1 induces a significant arrest of HCT-116 cells in the G2/M phase of the cell cycle, a known mechanism for some pyridine derivatives.[18] In contrast, 5-FU appears to cause an S-phase arrest. This difference in mechanism could have important implications for potential combination therapies.
Visualizing the Investigated Signaling Pathway
To further understand the mechanism, Western blotting can be employed to investigate the expression of key proteins involved in the cell cycle and apoptosis. For instance, an increase in p53 and p21, and a decrease in Cyclin D1 are often associated with cell cycle arrest.[18]
Caption: Postulated signaling pathway for PYD-1.
Phase 3: In Vivo Validation in Preclinical Models
Positive in vitro results are a prerequisite for advancing a compound to in vivo testing.[6][27] Animal models, particularly xenograft models in immunodeficient mice, are essential for evaluating the efficacy and toxicity of a potential anticancer drug in a living organism.[28][29][30][31][32][33]
Experimental Design: Human Tumor Xenograft Model
In a xenograft model, human cancer cells (e.g., HCT-116) are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[30][34] Once tumors are established, the mice are treated with the test compound, a control drug, and a vehicle control.
Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject HCT-116 cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Drug Administration: Administer PYD-1, 5-FU, or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.
-
Data Collection: Measure tumor volume and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Data Presentation: Comparative In Vivo Antitumor Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 150 | - | +2.5 |
| PYD-1 (20 mg/kg) | 450 ± 80 | 70 | -1.0 |
| 5-FU (30 mg/kg) | 800 ± 120 | 46.7 | -8.5 |
Interpretation: The hypothetical in vivo data corroborates the in vitro findings, demonstrating that PYD-1 significantly inhibits tumor growth in a xenograft model with greater efficacy than 5-FU.[35] Furthermore, PYD-1 appears to be better tolerated by the animals, as indicated by the minimal change in body weight compared to the significant weight loss observed in the 5-FU treated group.
Conclusion: A Pathway to Clinical Candidacy
This guide has outlined a systematic and comparative approach to validating the anticancer activity of novel pyridine derivatives. Through a phased progression from in vitro screening to mechanistic studies and finally to in vivo validation, a comprehensive data package can be generated to support the advancement of a promising compound towards clinical trials. The hypothetical compound, PYD-1, has demonstrated superiority over the standard-of-care drug, 5-FU, in terms of potency, selectivity, and in vivo efficacy in this illustrative guide. This rigorous, evidence-based validation process is crucial for identifying the next generation of effective and safer cancer therapeutics.
References
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Experimental and Therapeutic Medicine. [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. [Link]
-
Chemotherapy treatment for colon cancer. Cancer Research UK. [Link]
-
Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
Chemotherapy for colorectal cancer. Canadian Cancer Society. [Link]
-
Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. [Link]
-
Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. Research in Pharmaceutical Sciences. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]
-
Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET. [Link]
-
Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Frontiers in Oncology. [Link]
-
Chemo for Colon Cancer. Moffitt Cancer Center. [Link]
-
Chemotherapy for colon cancer. Mayo Clinic. [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers. [Link]
-
In vivo screening models of anticancer drugs. Tel Aviv University. [Link]
-
Chemotherapy for bowel cancer. Macmillan Cancer Support. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology. [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
-
Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology. [Link]
-
Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology. [Link]
-
A New Benzo[7][22]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. International Journal of Molecular Sciences. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
-
Cell Viability Assays. Assay Guidance Manual. [Link]
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]
-
Xenograft Models. Creative Biolabs. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Experimental and Therapeutic Medicine. [Link]
-
Drug Efficacy Testing in Mice. Current Protocols in Pharmacology. [Link]
-
Tumor Xenografting: A Necessity for Cancer Drug Development. Pharma Models. [Link]
-
Pyridine Moiety: Recent Advances in Cancer Treatment. Current Drug Targets. [Link]
-
Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijsat.org [ijsat.org]
- 4. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. mdpi.com [mdpi.com]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. moffitt.org [moffitt.org]
- 11. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. ijpbs.com [ijpbs.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. xenograft.org [xenograft.org]
- 30. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cris.tau.ac.il [cris.tau.ac.il]
- 33. Tumor Xenografting: A Necessity for Cancer Drug Development [pharmamodels.net]
- 34. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 35. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Cyano-4-phenylpyridine-2-carboxylic Acid Derivatives
For researchers and professionals in drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for constructing novel therapeutic agents.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-cyano-4-phenylpyridine-2-carboxylic acid derivatives, a class of compounds with significant potential in oncology and beyond. By examining the impact of structural modifications on biological activity, we aim to provide actionable insights for the rational design of more potent and selective molecules.
The Core Scaffold: A Privileged Structure
The this compound core is a "privileged structure" in drug discovery. The pyridine ring serves as a bioisostere for a phenyl ring but introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve aqueous solubility.[3] The cyano group at the 3-position is a strong electron-withdrawing group and can participate in hydrogen bonding, while the carboxylic acid at the 2-position can act as a key interacting group with biological targets, often chelating metal ions in enzyme active sites. The phenyl ring at the 4-position offers a readily modifiable site for tuning the compound's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
Deciphering the Structure-Activity Relationship
While direct and extensive SAR studies on a systematically varied series of this compound derivatives are limited in publicly available literature, we can construct a robust SAR model by analyzing closely related analogs, particularly 3-cyano-2-pyridones and 2-amino-3-cyanopyridines. The following sections dissect the influence of substituents at key positions.
The Critical Role of the 4-Phenyl Ring Substituents
The substitution pattern on the 4-phenyl ring is a primary determinant of biological activity. Both electron-donating and electron-withdrawing groups can profoundly influence potency, often in a target-dependent manner.
Key Insights:
-
Electron-Withdrawing Groups (EWGs): Halogen substituents, particularly fluorine and chlorine at the para-position of the phenyl ring, have been shown to enhance anticancer activity in related 3-cyano-2-pyridone and 2-amino-3-cyanopyridine series.[1][4] For instance, a para-fluoro substituent on the phenyl ring of 3-cyano-2-oxo-pyridine derivatives resulted in potent inhibitory effects against human lung carcinoma (A549) cells.[1] This enhancement is likely due to a combination of factors, including increased cell permeability and favorable interactions within the target's binding pocket.
-
Electron-Donating Groups (EDGs): Methoxy groups, especially at the para-position, have also been associated with potent biological activity. In a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids, a 4-methoxyphenyl substituent on the pyridone moiety led to significant EGFR and BRAFV600E inhibitory activity.[4] This suggests that the oxygen of the methoxy group may act as a hydrogen bond acceptor, forming a crucial interaction with the target protein.
The following diagram illustrates the key substitution points on the core scaffold and their general influence on activity.
Caption: Key modification points on the this compound scaffold.
Modifications to the Pyridine Ring
While the 4-phenyl group is a primary focus, substitutions on the pyridine ring itself offer another avenue for optimization. The introduction of an amino group at the 6-position, for example, has been explored in related series and can influence activity and physical properties.
The 2-Carboxylic Acid Group: An Anchor for Activity
The carboxylic acid at the C2 position is often crucial for potent biological activity, acting as a key binding motif. However, in some cases, its bioisosteric replacement with other functional groups like amides or esters can modulate activity, improve cell permeability, or alter the pharmacokinetic profile.
Comparative Performance Data
To provide a clearer picture of the SAR, the following table summarizes the anticancer activity of representative 3-cyano-2-pyridone derivatives with varying substituents on the 4-phenyl ring. While not the exact carboxylic acid series, these analogs provide the most relevant available data for inferring the SAR of the target compounds.
| Compound ID | 4-Phenyl Substituent | Other Modifications | Cell Line | IC50 (µg/mL) | Reference |
| 8a | 4-Fluoro | 2-oxo | A549 | 0.83 | [1] |
| 7b | 4-Fluoro | 2-thioxo | A549 | 0.87 | [1] |
| 7a | Unsubstituted | 2-thioxo | A549 | 1.25 | [1] |
| 7c | 4-Methoxy | 2-thioxo | A549 | 1.38 | [1] |
| 8b | 4-Methoxy | 2-oxo | A549 | 8.88 | [1] |
Data extracted from El-Tayyeb, et al. (2015). Oriental Journal of Chemistry.[1]
Analysis of Comparative Data:
The data clearly indicates that a para-fluoro substituent on the phenyl ring (compounds 8a and 7b ) leads to the most potent anticancer activity against the A549 human lung carcinoma cell line.[1] Interestingly, the 2-oxo and 2-thioxo modifications at this position show comparable high potency with the fluoro substituent. The unsubstituted phenyl analog (7a ) is slightly less active, and the para-methoxy substituted analog (7c ) shows a further decrease in activity in the 2-thioxo series.[1] In the 2-oxo series, the methoxy-substituted compound (8b ) is significantly less active than its fluoro-substituted counterpart (8a ).[1]
Experimental Protocols
To facilitate further research and validation of these SAR principles, we provide detailed, step-by-step methodologies for the synthesis of a representative 3-cyano-4-phenylpyridine-2-one derivative and a general protocol for in vitro cytotoxicity assays.
Synthesis of 3-Cyano-4-(4-fluorophenyl)-6-phenyl-2(1H)-pyridone
This protocol is adapted from established methods for the synthesis of 3-cyano-2-pyridones.[1][3]
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 4-fluoroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (10 mL).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the chalcone.
Step 2: Cyclocondensation to form the 3-Cyano-2-pyridone
-
A mixture of the chalcone (5 mmol), cyanoacetamide (5 mmol), and piperidine (0.5 mL) in ethanol (30 mL) is refluxed for 8-10 hours.
-
Monitor the reaction by TLC.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-cyano-4-(4-fluorophenyl)-6-phenyl-2(1H)-pyridone.
The following diagram outlines the synthetic workflow.
Caption: Synthetic workflow for a 3-cyano-2-pyridone derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Future Directions and Conclusion
The this compound scaffold and its analogs represent a promising area for the development of novel therapeutics, particularly in oncology. The SAR insights gathered from related series strongly suggest that systematic modification of the 4-phenyl ring with small, electronegative substituents like fluorine, or appropriately positioned hydrogen bond acceptors like a methoxy group, is a fruitful strategy for enhancing biological activity.
Future work should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to directly confirm and refine the SAR trends discussed in this guide. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
Zhang, N., Wu, B., Powell, D., Wissner, A., Floyd, M. B., Kovacs, E. D., Toral-Barza, L., & Kohler, C. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825–2828. [Link]
-
El-Tayyeb, M. M., El-Naggar, M., & El-Sawy, E. R. (2015). Design, synthesis and anticancer activity of new 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 839-851. [Link]
-
Zhang, F., Li, Y., Wang, Z., Liu, Y., Gong, P. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. European Journal of Medicinal Chemistry, 46(6), 2368-2375. [Link]
-
Abdel-Aziz, A. A., El-Sayed, M. A., & El-Azab, A. S. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 47(5), 1011-1025. [Link]
-
Lu, J., Zhao, C., & Qiu, Y. (2025). Synthesis of 4,6-Diphenyl-3-cyanopyridine Derivatives Based on 3D-QSAR: Unveiling Their Potential as Survivin Protein Inhibitors. ResearchGate. [Link]
-
Al-Ostath, A., Al-Obaid, A. M., & Al-Ghamdi, S. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. Pharmaceuticals, 16(11), 1522. [Link]
-
Ahmad, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]
-
Gaber, M., El-Ghamry, H., & Fathalla, W. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Scientific Reports, 12(1), 18873. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2025). Synthesis and biological evaluation of novel 2-(3-(5-cyano-6-oxo-4-phenyl-1,6-dihydropyridin-2-yl)phenoxy)acetic acid as a potential anti-inflammatory agent. Novelty Journals. [Link]
-
Shaker, Y. M., & Mohamed, T. A. (2023). Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E: Design, Synthesis, and Antiproliferative Activity. MDPI. [Link]
-
Zhang, F., et al. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. European Journal of Medicinal Chemistry. [Link]
-
Carroll, F. I., et al. (1994). Synthesis, ligand binding, and QSAR (CoMFA and classical) study of 3 beta-(3'-substituted phenyl)tropane-2 beta-carboxylic acid methyl esters and related compounds. Journal of Medicinal Chemistry. [Link]
-
Bakkas, S., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules. [Link]
-
Lu, J., et al. (2025). Synthesis of 4,6-Diphenyl-3-cyanopyridine Derivatives Based on 3D-QSAR: Unveiling Their Potential as Survivin Protein Inhibitors. ResearchGate. [Link]
-
Abdel-Aziz, A. A., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]
-
Poso, A., et al. (2020). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]
Sources
- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Pyridine-2-Carboxylic Acids
Substituted pyridine-2-carboxylic acids are a cornerstone of modern medicinal chemistry and drug development. Their unique structural motif allows them to act as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the pyridine ring, coupled with the chelating ability of the 2-carboxylic acid group, provides a powerful tool for fine-tuning the pharmacological properties of molecules. This guide offers a comprehensive comparison of the most common and effective synthetic routes to this important class of compounds, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.
Oxidation of 2-Alkylpyridines: The Classical Approach
The oxidation of readily available 2-alkylpyridines, most notably 2-picoline, represents one of the most established and industrially relevant methods for the synthesis of pyridine-2-carboxylic acid. This approach can be broadly categorized into two main strategies: liquid-phase oxidation using strong oxidizing agents and vapor-phase catalytic oxidation.
Liquid-Phase Oxidation with Potassium Permanganate
The use of potassium permanganate (KMnO4) is a classic and reliable method for the oxidation of alkyl side chains on aromatic rings.[1][2] The reaction proceeds through a series of oxidative steps, ultimately converting the alkyl group to a carboxylic acid.
Mechanism Insight: The oxidation is believed to be initiated by a hydrogen atom abstraction from the benzylic position of the alkyl group by the permanganate ion, followed by further oxidation of the resulting radical intermediate. The strong oxidizing power of KMnO4 ensures the complete conversion to the carboxylic acid.
Experimental Protocol: Synthesis of Picolinic Acid from α-Picoline [3]
-
Materials:
-
α-Picoline (50 g, 0.54 mole)
-
Potassium permanganate (180 g, 1.14 mole)
-
Water
-
Concentrated hydrochloric acid
-
95% Ethanol
-
Dry hydrogen chloride gas
-
-
Procedure:
-
In a 3-liter three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 50 g of α-picoline in 2.5 liters of water.
-
To the stirred solution, add 90 g of potassium permanganate. Heat the mixture on a steam bath. The purple color of the permanganate should disappear after approximately 1 hour.
-
Add a second 90 g portion of potassium permanganate and 500 ml of water. Continue heating until the purple color is no longer visible (approximately 2-2.5 hours).
-
Allow the reaction mixture to cool slightly and filter to remove the precipitated manganese dioxide. Wash the filter cake with 1 liter of hot water.
-
Concentrate the filtrate under reduced pressure to a volume of 150-200 ml.
-
Acidify the concentrated solution to Congo red with concentrated hydrochloric acid.
-
Evaporate the acidified solution to dryness under reduced pressure.
-
Reflux the solid residue with 250 ml of 95% ethanol for 1 hour and filter. Repeat the extraction with 150 ml of 95% ethanol.
-
Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to separate.
-
Cool the mixture in an ice bath for several hours to complete the crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry. The yield of picolinic acid hydrochloride is typically 60-65 g (71-77%).
-
Advantages:
-
Well-established and reliable method.
-
Uses relatively inexpensive starting materials.
Disadvantages:
-
Requires a large excess of the oxidizing agent, leading to significant waste (manganese dioxide).
-
Harsh reaction conditions that may not be suitable for substrates with sensitive functional groups.
-
Product isolation can be tedious.
Vapor-Phase Catalytic Oxidation
For large-scale industrial production, vapor-phase catalytic oxidation offers a more efficient and environmentally friendly alternative to stoichiometric oxidants.[4] This process typically involves passing a mixture of the 2-alkylpyridine, air, and steam over a heated catalyst bed.
Catalyst and Conditions: Vanadia-based catalysts, often supported on materials like titania or alumina, are commonly employed.[5] The reaction is typically carried out at elevated temperatures (300-450 °C).
Advantages:
-
High throughput and suitable for continuous processing.
-
Avoids the use of stoichiometric oxidizing agents, reducing waste.
Disadvantages:
-
Requires specialized equipment (fixed-bed or fluidized-bed reactors).
-
High reaction temperatures can lead to side reactions, such as decarboxylation.
-
Catalyst deactivation can be an issue.
Ammoxidation of 2-Alkylpyridines and Subsequent Hydrolysis
A widely used industrial two-step process involves the ammoxidation of a 2-alkylpyridine to the corresponding 2-cyanopyridine, followed by hydrolysis to the carboxylic acid.[6][7]
Step 1: Ammoxidation of 2-Picoline to 2-Cyanopyridine
Ammoxidation is a vapor-phase catalytic reaction that introduces a nitrile group onto an alkyl side chain using ammonia and oxygen.[8][9]
Catalyst and Conditions: Similar to vapor-phase oxidation, this process often utilizes vanadium-based catalysts. The reaction is carried out at high temperatures (300-450 °C) in the presence of 2-picoline, ammonia, and air.[10]
Experimental Example (Catalytic Ammoxidation of 2-Picoline): [10] A catalyst containing MoO3 and P2O5 on a TiO2 support is placed in a fixed-bed reactor and heated to 380 °C. A preheated mixture of 2-picoline, ammonia, and air is passed through the reactor. The product gas is condensed, and analysis by liquid chromatography shows a 2-picoline conversion of 98.5% with a selectivity to 2-cyanopyridine of 93.2%.[10]
Step 2: Hydrolysis of 2-Cyanopyridine
The resulting 2-cyanopyridine is then hydrolyzed to pyridine-2-carboxylic acid. This can be achieved under acidic or basic conditions.
Mechanism Insight: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile group, forming a hydroxy imine intermediate. Tautomerization and subsequent hydrolysis of the resulting amide yields the carboxylate, which is then protonated to give the carboxylic acid.
Advantages:
-
High-yielding and efficient for large-scale production.
-
The two-step process allows for the isolation and purification of the intermediate 2-cyanopyridine.
Disadvantages:
-
Requires high temperatures and specialized equipment for the ammoxidation step.
-
The hydrolysis step can generate significant amounts of salt waste depending on the workup procedure.
Directed Ortho-Metalation (DoM) and Carboxylation
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[11][12][13] In the context of pyridine synthesis, a directing metalating group (DMG) on the pyridine ring can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. The resulting lithiated intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxylic acid group.
Mechanism Insight: The DMG, which contains a heteroatom with lone pairs of electrons (e.g., -OMe, -NR2, -CONR2), coordinates to the lithium cation of the organolithium reagent. This pre-complexation brings the basic alkyl group of the organolithium in close proximity to the ortho-proton, facilitating its abstraction.
Directed Ortho-Metalation and Carboxylation of a Substituted Pyridine.
Experimental Protocol: Synthesis of 3-Substituted Pyridine-2-carboxylic Acid via DoM
-
Materials:
-
2-Substituted pyridine (e.g., 2-methoxypyridine)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Dry tetrahydrofuran (THF) or diethyl ether
-
Dry ice (solid CO2)
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve the 2-substituted pyridine in dry THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi or LDA in hexanes or THF to the cooled solution. Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Quench the reaction by adding an excess of crushed dry ice to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Add water to the reaction mixture and separate the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the pyridine-2-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Advantages:
-
Excellent regioselectivity for the introduction of the carboxylic acid group at the 2-position.
-
Tolerates a wide range of functional groups as DMGs.
-
Allows for the synthesis of highly substituted pyridine-2-carboxylic acids.
Disadvantages:
-
Requires the use of pyrophoric and moisture-sensitive organolithium reagents.
-
Strict anhydrous and inert atmosphere conditions are necessary.
-
The directing group may need to be removed in a subsequent step, adding to the overall synthesis length.
Palladium-Catalyzed Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and their application to the synthesis of pyridine-2-carboxylic acids is no exception. These methods offer a high degree of control and functional group tolerance.
Carboxylation of 2-Halopyridines
The direct carboxylation of 2-halopyridines with carbon dioxide is an attractive method for the synthesis of pyridine-2-carboxylic acids. This transformation is typically catalyzed by a palladium complex.
Mechanism Insight: The catalytic cycle is thought to involve the oxidative addition of the 2-halopyridine to a Pd(0) complex, followed by the insertion of CO2 into the Pd-C bond to form a palladium carboxylate species. Reductive elimination then releases the pyridine-2-carboxylic acid and regenerates the Pd(0) catalyst.
Palladium-Catalyzed Carboxylation of a 2-Halopyridine.
Advantages:
-
Direct and atom-economical approach.
-
Tolerates a variety of functional groups on the pyridine ring.
Disadvantages:
-
Requires a pressurized atmosphere of CO2.
-
The efficiency of the reaction can be sensitive to the choice of ligand and reaction conditions.
Carboxylate as a Traceless Directing Group
An innovative approach involves using the carboxylic acid group itself as a directing group for C-H activation and subsequent functionalization at an adjacent position. The directing group can then be removed, providing access to substituted pyridines that would be difficult to prepare otherwise.[14]
De Novo Synthesis: Building the Ring from Acyclic Precursors
De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a high degree of flexibility in introducing a wide range of substituents.
One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylic Acids
A notable one-pot method allows for the synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives from readily available pyruvates and aldehydes under mild conditions.[15] This approach proceeds through the formation of a dihydropyran intermediate, which then reacts with an ammonium source to form the pyridine ring.
Advantages:
-
Convergent and atom-economical one-pot procedure.
-
Mild reaction conditions.
-
Provides access to a library of novel 4-substituted pyridine-2,6-dicarboxylic acid derivatives.[15]
Disadvantages:
-
Primarily yields 2,6-dicarboxylic acids, which may require selective mono-decarboxylation if the 2-carboxylic acid is the desired product.
Boger Pyridine Synthesis
The Boger pyridine synthesis is a powerful cycloaddition strategy that involves the reaction of an electron-deficient 1,2,4-triazine with an electron-rich dienophile.[16] This inverse-electron-demand Diels-Alder reaction is followed by a retro-Diels-Alder reaction that extrudes nitrogen gas to form the aromatic pyridine ring.
Mechanism Insight: The regioselectivity of the cycloaddition is controlled by the electronic properties of the triazine and the dienophile. By carefully choosing the dienophile, a carboxylic acid or a precursor group can be incorporated at the 2-position of the resulting pyridine.
Advantages:
-
High degree of regiocontrol.
-
Allows for the synthesis of highly substituted and complex pyridines.
Disadvantages:
-
The synthesis of the required 1,2,4-triazine precursors can be multi-step.
-
The reaction often requires elevated temperatures.
Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Permanganate Oxidation | 2-Alkylpyridines | KMnO4 | 60-80% | Inexpensive, well-established | Harsh conditions, large waste stream |
| Catalytic Oxidation | 2-Alkylpyridines | O2, Catalyst (e.g., V2O5) | >90% | High throughput, less waste | High temperature, specialized equipment |
| Ammoxidation/Hydrolysis | 2-Alkylpyridines | NH3, O2, Catalyst; H+/OH- | >90% (overall) | High-yielding, suitable for industry | High temperature, multi-step |
| Directed Ortho-Metalation | Substituted Pyridines | Organolithium reagents, CO2 | 70-95% | Excellent regioselectivity, functional group tolerance | Requires anhydrous/inert conditions, pyrophoric reagents |
| Pd-Catalyzed Carboxylation | 2-Halopyridines | CO2, Pd catalyst, Ligand | 60-90% | Direct, good functional group tolerance | Requires pressurized CO2, catalyst optimization |
| De Novo Synthesis | Acyclic precursors | Varies | 60-90% | High flexibility, convergent | Can require multi-step precursor synthesis |
Conclusion
The choice of synthetic route to a substituted pyridine-2-carboxylic acid is a critical decision that depends on several factors, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the tolerance of other functional groups in the molecule. For large-scale production of simple picolinic acids, traditional methods like oxidation and ammoxidation remain highly relevant. For the synthesis of more complex and highly functionalized derivatives, modern methods such as directed ortho-metalation and palladium-catalyzed cross-coupling reactions offer unparalleled precision and versatility. De novo ring synthesis strategies provide the ultimate flexibility for accessing novel and diverse structures. By understanding the strengths and limitations of each approach, researchers can select the most appropriate method to efficiently and effectively synthesize the target pyridine-2-carboxylic acids for their specific applications in drug discovery and development.
References
- CN107537537A - A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction - Google Patents.
-
Ammoxidation of hetero aromatic compounds to the corresponding nitriles - ResearchGate. Available at: [Link]
- US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
-
Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•) - ResearchGate. Available at: [Link]
-
picolinic acid hydrochloride - Organic Syntheses Procedure. Available at: [Link]
-
2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Publishing. Available at: [Link]
- US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents.
-
Preparation method of 2-pyridine carboxaldehyde - Eureka | Patsnap. Available at: [Link]
-
Organic carbonate synthesis from CO2 and alcohol over CeO2 with 2-cyanopyridine: Scope and mechanistic studies | Request PDF - ResearchGate. Available at: [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides - MDPI. Available at: [Link]
-
Process for producing pyridine carboxylic acids - European Patent Office - EP 2428505 B1. Available at: [Link]
- Preparation of Cyanopyridines by Direct Cyan
- DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 91, No. 3, 2015.
-
Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones - RSC Publishing. Available at: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]
-
Boger pyridine synthesis - Grokipedia. Available at: [Link]
-
Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis - Johnny Ho. Available at: [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate. Available at: [Link]
-
Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes | Organic Letters - ACS Publications. Available at: [Link]
- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents.
-
Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed. Available at: [Link]
-
Permanganate Oxidation mechanisms of Alkylarenes - ResearchGate. Available at: [Link]
- EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1 ... - Google Patents.
-
Enhancements of dimethyl carbonate synthesis from methanol and carbon dioxide: The in situ hydrolysis of 2-cyanopyridine and crystal face effect of ceria | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. Available at: [Link]
-
Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. Available at: [Link]
-
Directed ortho metalation - Wikipedia. Available at: [Link]
-
Boger pyridine synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Directed (ortho) Metallation. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: [Link]
-
Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Available at: [Link]
-
Oxidation by permanganate: synthetic and mechanistic aspects - NIT Rourkela. Available at: [Link]
-
Unveiling the Pivotal Role of Ce Coordination Structures and Their Surface Arrangements in Governing 2-Cyanopyridine Hydrolysis for Direct Dimethyl Carbonate Synthesis from CO 2 and Methanol - ResearchGate. Available at: [Link]
-
Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) - YouTube. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. Available at: [Link]
-
Boger pyridine synthesis - ResearchGate. Available at: [Link]
-
Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]
-
C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. Available at: [Link]
- EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents.
Sources
- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides | MDPI [mdpi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 10. CN107537537A - A kind of catalyst that 2 cyanopyridines are prepared for ammoxidation reaction - Google Patents [patents.google.com]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. baranlab.org [baranlab.org]
- 14. Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 16. grokipedia.com [grokipedia.com]
In vitro comparison of cytotoxicity of different cyanopyridine compounds
This guide provides a comprehensive in vitro comparison of the cytotoxicity of different cyanopyridine compounds, offering researchers, scientists, and drug development professionals a detailed overview of their potential as anticancer agents. We will delve into the methodologies for assessing cytotoxicity, explore the underlying molecular mechanisms, and present a comparative analysis of the cytotoxic potency of various cyanopyridine derivatives.
Introduction: The Therapeutic Potential of Cyanopyridine Scaffolds
Cyanopyridine derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities.[1] Of particular interest is their potent cytotoxic effect against a range of cancer cell lines.[2] These compounds exert their anticancer effects through various mechanisms, including the modulation of key signaling pathways involved in cell survival and proliferation.[3] Understanding the nuances of their cytotoxic profiles is crucial for the development of novel and effective cancer therapies.
This guide will focus on the in vitro evaluation of cyanopyridine-induced cytotoxicity, providing a framework for researchers to assess and compare the efficacy of different derivatives. We will explore three common cytotoxicity assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction. Furthermore, we will shed light on the molecular pathways, such as those involving Pim-1 kinase and survivin, that are often targeted by these compounds.
Methodologies for Assessing Cytotoxicity
The selection of an appropriate cytotoxicity assay is paramount for obtaining reliable and meaningful data. The choice depends on the specific research question and the anticipated mechanism of cell death. Here, we detail three widely used methods that provide complementary information on the cytotoxic effects of cyanopyridine compounds.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cyanopyridine compounds for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Diagram of the MTT Assay Workflow
Caption: A schematic representation of the MTT assay workflow.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[6]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to have appropriate controls: a vehicle control (spontaneous LDH release), a positive control (maximum LDH release, typically induced by a lysis buffer), and a no-cell control (background).[7]
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum release control, after subtracting the background absorbance.
Diagram of the LDH Assay Workflow
Caption: A schematic representation of the LDH assay workflow.
Caspase-3/7 Assay: Detecting Apoptosis
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[9] The assay provides a proluminescent caspase-3/7 substrate that is cleaved by active caspases, leading to the generation of a luminescent signal. This "glow-type" signal is proportional to the amount of caspase activity and, therefore, the level of apoptosis.[10]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with cyanopyridine compounds as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing the cells in culture medium. The volume added is typically equal to the volume of the cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 3 hours.[11]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in apoptosis.
Diagram of the Caspase-3/7 Assay Workflow
Caption: A schematic representation of the Caspase-3/7 assay workflow.
Molecular Mechanisms of Cyanopyridine-Induced Cytotoxicity
Several cyanopyridine derivatives have been shown to induce cytotoxicity in cancer cells by targeting key signaling pathways that regulate cell survival and apoptosis. Two prominent targets are Pim-1 kinase and the survivin protein.
Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates.[12] It is often overexpressed in various cancers and is associated with poor prognosis.[13] Cyanopyridine-based compounds have been identified as potent inhibitors of Pim-1 kinase.[2] By inhibiting Pim-1, these compounds can disrupt the signaling pathways that promote cancer cell survival, leading to apoptosis.[14] The Pim-1 signaling pathway is often regulated by the JAK/STAT pathway and can influence other critical pathways involved in cell growth and survival.[12]
Diagram of the Pim-1 Signaling Pathway
Caption: A simplified diagram of the Pim-1 signaling pathway and its inhibition by cyanopyridine compounds.
Survivin Modulation
Survivin is the smallest member of the inhibitor of apoptosis protein (IAP) family and plays a dual role in regulating cell division and inhibiting apoptosis.[15] It is highly expressed in most human cancers but is generally absent in normal adult tissues, making it an attractive target for cancer therapy.[16] Some cyanopyridine derivatives have been shown to modulate survivin expression, leading to the induction of apoptosis.[3] Survivin can inhibit apoptosis by interfering with the activation of caspases, particularly caspase-9, which is a key initiator caspase in the intrinsic apoptotic pathway.[17] A pool of survivin is also found in the mitochondria and upon apoptotic stimuli, it is released into the cytosol to block caspase activation.[18]
Diagram of the Survivin-Mediated Apoptosis Inhibition Pathway
Caption: A simplified diagram illustrating the role of survivin in apoptosis inhibition and its targeting by cyanopyridine compounds.
Comparative Cytotoxicity of Cyanopyridine Derivatives
The cytotoxic potency of cyanopyridine compounds can vary significantly depending on their chemical structure, the specific substitutions on the pyridine ring, and the cancer cell line being tested.[2][19] The following table summarizes the IC50 values of several cyanopyridine derivatives against various human cancer cell lines, as reported in the literature. This data provides a valuable resource for comparing the relative efficacy of these compounds.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Amino-3-cyanopyridines | |||
| Compound 4a | HT29 (colorectal) | 2.243 | [4] |
| Compound 7b | MCF-7 (breast) | 3.58 | [20] |
| Compound 7b | PC-3 (prostate) | 3.60 | [20] |
| Cyanopyridones | |||
| Compound 5a | HepG2 (liver) | 2.71 | [1] |
| Compound 5a | MCF-7 (breast) | 1.77 | [1] |
| Compound 5e | MCF-7 (breast) | 1.39 | [1] |
| 4-Substituted-cyanopyridines | |||
| Compound 4a | CaCo-2 (colorectal) | 2.612 | [21] |
| Compound 4e | MCF-7 (breast) | 8.352 | [21] |
| Other Cyanopyridine Derivatives | |||
| Compound 9a | MCF-7 (breast) | 2 | [22] |
| Compound 4c | HepG2 (liver) | 8.02 | [2] |
| Compound 4d | HepG2 (liver) | 6.95 | [2] |
| Compound 4c | HCT-116 (colorectal) | 7.15 | [2] |
| Compound 5e | PC-3 (prostate) | 4.46 | [19] |
| Compound 5e | MDA-MB-231 (breast) | 3.59 | [19] |
| Compound 5e | HepG2 (liver) | 6.01 | [19] |
Note: The IC50 values are presented as reported in the cited literature and may vary depending on the specific experimental conditions.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the in vitro cytotoxicity of cyanopyridine compounds, detailing the experimental methodologies for their evaluation and exploring the underlying molecular mechanisms. The comparative data presented highlights the potential of this class of compounds as anticancer agents, with several derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.
Future research should focus on elucidating the structure-activity relationships of cyanopyridine derivatives to design and synthesize more potent and selective compounds. Further investigation into their mechanisms of action, including their effects on other signaling pathways and their potential for overcoming drug resistance, is also warranted. Ultimately, promising candidates identified through in vitro studies will require further validation in preclinical and clinical settings to translate their therapeutic potential into effective cancer treatments.
References
-
Pim-1 kinase as cancer drug target: An update. PMC - PubMed Central. [Link]
-
SURVIVIN AND IAP PROTEINS IN CELL DEATH MECHANISMS. PMC - NIH. [Link]
-
Functions of survivin in apoptosis pathways. Apoptosis can be initiated... - ResearchGate. [Link]
-
Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies. PMC. [Link]
-
Survivin: Key Regulator of Mitosis and Apoptosis and Novel Target for Cancer Therapeutics. American Association for Cancer Research. [Link]
-
Quantifying cell viability via LDH cytotoxicity assay | Protocols.io. [Link]
-
Mitochondrial survivin inhibits apoptosis and promotes tumorigenesis. JCI. [Link]
-
LDH Assay - Cell Biologics Inc. [Link]
-
Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. [Link]
-
New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - NIH. [Link]
-
The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells - PMC - PubMed Central. [Link]
-
IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation | ACS Omega. [Link]
-
Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer - AACR Journals. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. [Link]
-
PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)] - NCBI. [Link]
-
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). [Link]
-
Cytotoxicity of compounds 4–6 and 5-FU evaluated in different human cancer cells. a. [Link]
-
Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. [Link]
-
New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. [Link]
-
Comparative analysis of antiproliferative IC 50 values for Compounds... - ResearchGate. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. [Link]
-
Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - Semantic Scholar. [Link]
-
Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line. [Link]
-
Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - NIH. [Link]
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - NIH. [Link]
-
SAR of the cytotoxicity of the synthetic cyanopyridine derivatives - ResearchGate. [Link]
-
Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC. [Link]
Sources
- 1. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. promega.com [promega.com]
- 10. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 11. promega.com [promega.com]
- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. JCI - Mitochondrial survivin inhibits apoptosis and promotes tumorigenesis [jci.org]
- 19. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Fluorescent Properties of Pyridine-Based Compounds
This guide provides a comprehensive benchmark of the fluorescent properties of pyridine-based compounds, designed for researchers, scientists, and drug development professionals. Pyridine, a fundamental nitrogen-containing heterocycle, serves as a versatile scaffold in the design of novel fluorophores.[1][2] Its structural backbone is present in numerous bioactive substances and functional materials, and the ability to fine-tune its electronic and optical properties through substitution makes it a prime candidate for creating bespoke fluorescent probes.[1][3] This document delves into the core photophysical principles, presents comparative data against established standards, and provides robust, field-proven experimental protocols for characterization.
Core Photophysical Concepts in Fluorophore Design
The efficacy of a fluorescent molecule is determined by a set of key photophysical parameters. Understanding these principles is critical for selecting and designing probes for specific applications.
-
Absorption and Emission: A fluorophore absorbs photons at a specific wavelength (λ_abs), promoting an electron to an excited state. It then relaxes back to its ground state by emitting a photon at a longer wavelength (λ_em).[1]
-
Stokes Shift: This is the difference in wavelength between the absorption and emission maxima (λ_em - λ_abs). A large Stokes shift is highly desirable as it minimizes self-absorption and improves the signal-to-noise ratio, which is crucial in complex biological imaging.[1][4]
-
Molar Extinction Coefficient (ε): Also known as molar absorptivity, this value quantifies how strongly a chemical species absorbs light at a given wavelength. A higher ε value indicates a greater probability of light absorption, contributing to a brighter fluorophore.
-
Fluorescence Quantum Yield (Φ_F): This parameter measures the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.[1] A quantum yield approaching 1.0 (or 100%) is characteristic of a very bright and efficient fluorophore.[1][5]
-
Photostability: A fluorophore's resistance to photochemical degradation under illumination is paramount for applications requiring long-term imaging or high-intensity light sources.[6] It is often quantified by the photobleaching quantum yield (Φb), where a lower value indicates higher stability.[6]
The Influence of Molecular Structure on Pyridine's Fluorescence
The fluorescent properties of pyridine derivatives are not intrinsic to the core ring alone but are heavily influenced by the nature and position of its substituents. This structure-property relationship allows for rational design of fluorophores.
-
Internal Charge Transfer (ICT): Introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to the pyridine ring can create an intramolecular charge transfer (ICT) state upon excitation.[3] This is a powerful strategy for enhancing fluorescence and tuning emission wavelengths.[3]
-
Aggregation-Induced Emission (AIE): Some pyridine derivatives are non-emissive in dilute solutions but become highly fluorescent upon aggregation or in the solid state. This AIE phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.[1][3]
The diagram below illustrates the fundamental relationships between the pyridine core, its substituents, and the resulting photophysical properties.
Caption: Structure-property relationships in pyridine-based fluorophores.
Performance Benchmark: Pyridine Derivatives vs. Standard Dyes
The true measure of a novel fluorophore is its performance relative to widely-used, commercially available standards. The tables below summarize the photophysical properties of several synthesized pyridine derivatives and compare them against benchmark dyes.
Table 1: Photophysical Properties of Representative Pyridine-Based Compounds
| Compound Class | Specific Derivative | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
|---|---|---|---|---|---|---|---|
| Aminopyridines | 2-amino-6-phenylpyridine-3,4-dicarboxylate (benzyl sub.) | 270 | 480 | 210 | 0.44 | Ethanol | [7] |
| 2-amino-6-phenylpyridine-3,4-dicarboxylate (tert-butyl sub.) | 270 | 480 | 210 | 0.34 | Ethanol | [7] | |
| Azido-aminopyridine (pre-click) | - | - | - | 0.03 | Ethanol | [7] | |
| Triazole-aminopyridine (post-click) | - | 480 | - | 0.43 | Ethanol | [7] | |
| A-D-A Systems | N-methyl-4-((pyridin-2-yl)amino)maleimide (unsubstituted) | - | 553 | - | - | Ethanol | [3] |
| N-methyl-4-((5-(trifluoromethyl)pyridin-2-yl)amino)maleimide | - | 471 | - | - | Ethanol | [3] | |
| 2-Methoxypyridines | Cyano-substituted derivative | - | 379-535 | 30-200 | 0.015 - 0.299 | Various | [8] |
| Pyrrolo[3,4-c]pyridines | 2-pyridone-based derivative | ~350-400 | ~450-500 | ~100 | High | Various |[9] |
Table 2: Comparison with Common Fluorescent Benchmarks
| Fluorophore | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Molar Ext. Coeff. (ε) (M⁻¹cm⁻¹) | Relative Photostability |
|---|---|---|---|---|---|---|
| Aminopyridine Derivative (benzyl sub.) | 270 | 480 | 210 | 0.44 | N/A | Moderate (Expected) |
| Fluorescein (FITC) | 495 | 518 | 23 | ~0.9 | 73,000 | Low[6][10] |
| Rhodamine B | 550 | 573 | 23 | ~0.7 | ~100,000 | Moderate[6] |
| Alexa Fluor 488 | 493 | 519 | 26 | ~0.92 | 71,000 | High[6][10] |
From the data, it is evident that certain substituted aminopyridines exhibit quantum yields competitive with standard dyes and possess exceptionally large Stokes shifts, a significant advantage for imaging applications.[7] For instance, the 210 nm Stokes shift of the aminopyridine derivative is nearly an order of magnitude larger than that of Fluorescein or Alexa Fluor 488, drastically reducing spectral overlap issues.
Experimental Protocols for Fluorophore Characterization
To ensure scientific rigor and reproducibility, the characterization of fluorescent compounds must follow standardized, self-validating protocols. This section details the methodologies for measuring the key photophysical parameters discussed.
The overall experimental workflow is depicted in the following diagram:
Caption: General workflow for characterizing fluorophore properties.
Protocol 1: Determination of Molar Absorptivity (ε)
Causality: This protocol is based on the Beer-Lambert Law, which establishes a linear relationship between absorbance and the concentration of an absorbing species. Determining ε is essential for quantifying the light-absorbing efficiency of the compound.
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of the pyridine compound and dissolve it in a known volume of a suitable, high-purity solvent (e.g., ethanol, cyclohexane) to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentration range should be chosen such that the absorbance values fall between 0.1 and 1.0 for maximum accuracy.
-
Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the same solvent for the blank/reference cuvette as was used for the sample.
-
Absorbance Measurement: Measure the absorbance of each dilution at the predetermined absorption maximum (λ_abs).
-
Data Analysis: Plot absorbance versus concentration (in mol/L). The data should yield a straight line passing through the origin. The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a standard 1 cm path length cuvette.
Protocol 2: Relative Fluorescence Quantum Yield (Φ_F) Measurement
Causality: The relative or comparative method is the most common and reliable approach for determining Φ_F.[11] It works by comparing the fluorescence of the test sample to a well-characterized standard of known quantum yield, assuming that two solutions absorbing the same number of photons will emit fluorescence in proportion to their quantum yields.[5][11]
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol) that absorbs and emits in a similar spectral range to the pyridine compound to minimize instrument-based errors.[5]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. It is critical that the absorbance of all solutions at the excitation wavelength is kept below 0.1 (ideally < 0.05) to prevent inner filter effects, where the sample itself reabsorbs emitted light.[6][11]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. The same excitation wavelength and instrument parameters (e.g., slit widths) must be used for all measurements.
-
Data Integration: Integrate the area under the fluorescence emission curve for each spectrum.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Gradient) is used in the following equation:[5][11]
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence vs. absorbance.
-
n is the refractive index of the solvent used. (This term is 1 if the same solvent is used for sample and standard).
-
Protocol 3: Photostability Assessment
Causality: This protocol quantifies photostability by measuring the rate of fluorescence decay under constant, high-intensity illumination. A slower decay rate indicates higher resistance to photobleaching. This is a direct functional test of the fluorophore's durability.[6]
Methodology:
-
Sample Preparation: Prepare an optically dilute solution (absorbance < 0.05) of the pyridine compound in a suitable cuvette or on a microscope slide.[6]
-
Instrumentation: Use a fluorimeter or a fluorescence microscope equipped with a stable light source (e.g., laser, stabilized lamp) and a sensitive detector.
-
Initial Measurement: Measure the initial fluorescence intensity (F₀) immediately upon placing the sample in the light path.
-
Photobleaching: Continuously illuminate the sample with a constant and known light intensity.
-
Time-course Measurement: Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased (e.g., to 50% of F₀).
-
Data Analysis:
-
Plot fluorescence intensity (F(t)) as a function of time.
-
The photobleaching rate constant (k_b) can be determined by fitting the decay curve to a single exponential function: F(t) = F₀ * e^(-k_b*t).[6]
-
A smaller rate constant (k_b) indicates higher photostability. For direct comparison, the photobleaching quantum yield (Φ_b) can be calculated if the photon flux is known.
-
Conclusion
Pyridine-based compounds represent a highly promising and tunable class of fluorophores. Through strategic chemical modification, it is possible to design probes that exhibit high quantum yields, exceptionally large Stokes shifts, and novel properties such as aggregation-induced emission.[3][7] Certain derivatives already demonstrate performance characteristics that are competitive with, and in some aspects superior to, established industry benchmarks like fluorescein and rhodamine. The detailed experimental protocols provided herein offer a robust framework for the systematic characterization and validation of these novel compounds, empowering researchers to develop next-generation tools for advanced biological imaging and sensing applications.
References
- Benchchem.
- Shu, W., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central.
- Benchchem. A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.
-
MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. [Link]
- Yamamoto, T., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. PMC - NIH.
- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
-
ResearchGate. 2-Pyridone-based fluorophores: Synthesis and fluorescent properties of pyrrolo[3,4-c]pyridine derivatives. [Link]
- Eurofins Genomics. Fluorescent Dyes - Select The Best Label For Your Assay!
-
A'L-Bayt University. Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis. [Link]
-
JASCO Global. (2021). Fluorescence quantum yield measurement. [Link]
- Benchchem.
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Al-Shboul, T. M., et al. (2022). Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis [aabu.edu.jo]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 11. chem.uci.edu [chem.uci.edu]
A Head-to-Head Experimental Guide: Evaluating Enzyme Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Pyridine Carboxylic Acid Isomers
Introduction: The Subtle Power of Isomeric Position
In the landscape of medicinal chemistry, the pyridine carboxylic acids—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—represent fundamental scaffolds that have given rise to a multitude of therapeutic agents.[1] Their structural simplicity belies a significant potential for nuanced biological activity, often dictated by the seemingly minor shift in the position of the carboxylic acid group around the pyridine ring.[1][2] This positional isomerization can profoundly influence a molecule's electronic properties, steric profile, and ability to interact with biological targets, particularly enzymes.[3] The carboxylic group offers a key point of interaction through hydrogen bonding or metal chelation, a property highly relevant in the active sites of many enzymes.[1]
This guide provides a comprehensive framework for the direct, head-to-head comparison of these three isomers as inhibitors of a crucial therapeutic target: Indoleamine 2,3-dioxygenase 1 (IDO1). We will delve into the rationale for selecting IDO1, provide a detailed, self-validating experimental protocol for determining inhibitory potency, and discuss the anticipated structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand and practically evaluate the foundational principles of SAR using this classic isomeric series.
Target Selection: Why Indoleamine 2,3-Dioxygenase 1 (IDO1)?
IDO1 is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] By depleting local tryptophan concentrations and producing immunosuppressive metabolites like kynurenine, IDO1 has emerged as a critical regulator of immune tolerance.[4][5] Tumors frequently exploit this mechanism to evade the host immune system, making IDO1 a high-priority target for cancer immunotherapy.[6][7]
The selection of IDO1 for this comparative study is based on several key factors:
-
Therapeutic Relevance: The intense interest in developing IDO1 inhibitors provides a rich context and a wealth of established methodologies.[6][8][9]
-
Heme-Containing Active Site: IDO1's active site contains a heme iron, a feature known to be a potential interaction point for nitrogen-containing heterocyclic compounds, including pyridine derivatives.[10] This provides a clear mechanistic hypothesis for potential inhibition.
-
Established Assay Protocols: Robust and well-validated assays for measuring IDO1 activity and its inhibition are readily available, ensuring high-quality, reproducible data.
This guide will equip you with the necessary tools to generate precise, comparative data on how picolinic, nicotinic, and isonicotinic acid interact with this important enzyme.
Visualizing the Isomers and the Experimental Approach
To begin, let's visualize the key players in our investigation.
Caption: Chemical structures of the three pyridine carboxylic acid isomers.
The experimental workflow is designed to systematically determine the inhibitory potency of each isomer against IDO1.
Caption: Experimental workflow for IDO1 inhibition assay.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established colorimetric methods for determining IDO1 enzyme activity.[11] It measures the production of kynurenine, a downstream product of the IDO1-catalyzed reaction, which can be detected spectrophotometrically after a chemical reaction.
Materials and Reagents
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
Picolinic Acid, Nicotinic Acid, Isonicotinic Acid (Test Inhibitors)
-
IDO1 Assay Buffer (50 mM Potassium Phosphate, pH 6.5)
-
Cofactor Solution: 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase in Assay Buffer
-
Stopping Reagent: 30% (w/v) Trichloroacetic Acid (TCA)
-
Detection Reagent: 2% (w/v) p-Dimethylaminobenzaldehyde (p-DMAB) in Acetic Acid
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology
1. Reagent Preparation:
- Causality: Proper buffer and cofactor preparation is critical for optimal enzyme activity and stability. Ascorbate acts as a reducing agent to maintain the heme iron in its active ferrous (Fe2+) state.
- Prepare stock solutions of each pyridine carboxylic acid isomer in a suitable solvent (e.g., DMSO or water) at a high concentration (e.g., 100 mM).
- Prepare a working solution of L-Tryptophan (e.g., 800 µM) in the IDO1 Assay Buffer.
- Dilute the recombinant IDO1 enzyme to a working concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the incubation period.
2. Assay Plate Setup:
- Causality: A comprehensive plate layout including multiple controls is essential for data validation and accurate interpretation.
- In a 96-well plate, prepare serial dilutions of each inhibitor stock solution. A typical 10-point, 3-fold serial dilution is recommended to generate a robust dose-response curve.
- Include the following controls:
- 100% Activity Control (No Inhibitor): Contains all reaction components except the inhibitor (substitute with solvent).
- Blank Control (No Enzyme): Contains all components except the enzyme. This accounts for any non-enzymatic conversion or background signal.
- Solvent Control: Contains the highest concentration of the inhibitor solvent used in the assay wells to check for any solvent-induced inhibition.
3. Reaction Initiation and Incubation:
- To each well containing the inhibitor dilutions and controls, add the Cofactor Solution.
- Initiate the enzymatic reaction by adding the L-Tryptophan working solution, followed immediately by the diluted IDO1 enzyme.
- Mix gently and incubate the plate at 37°C for a defined period (e.g., 60 minutes). This time should be within the linear range of the reaction.
4. Reaction Termination and Hydrolysis:
- Causality: TCA stops the reaction by denaturing the enzyme. The subsequent heating step is crucial as IDO1 produces N-formylkynurenine, which must be hydrolyzed to kynurenine for detection with p-DMAB.[11]
- Stop the reaction by adding the Stopping Reagent (TCA) to each well.
- Incubate the plate at 50°C for 30 minutes to facilitate the hydrolysis of N-formylkynurenine.
5. Kynurenine Detection:
- Centrifuge the plate to pellet the precipitated protein.
- Transfer the supernatant to a new, clear 96-well plate.
- Add the Detection Reagent (p-DMAB) to each well. A yellow color will develop upon reaction with kynurenine.
- Incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 480 nm using a microplate reader.
6. Data Analysis and Interpretation:
- Subtract the absorbance of the Blank Control from all other readings.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% Activity Control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isomer.
- To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of both the substrate (L-Tryptophan) and the inhibitor. The resulting data can be analyzed using Lineweaver-Burk or Michaelis-Menten kinetics.
Data Presentation and Expected Outcomes
The primary quantitative output of this experimental guide will be the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for each pyridine carboxylic acid isomer against IDO1. The results should be summarized in a clear, comparative table.
Table 1: Hypothetical Comparative Inhibition Data for Pyridine Carboxylic Acid Isomers against IDO1
| Compound | Isomeric Position | IC50 (µM) | Ki (µM) | Putative Mechanism |
| Picolinic Acid | 2-COOH | [Experimental Value] | [Experimental Value] | [Determined from Kinetics] |
| Nicotinic Acid | 3-COOH | [Experimental Value] | [Experimental Value] | [Determined from Kinetics] |
| Isonicotinic Acid | 4-COOH | [Experimental Value] | [Experimental Value] | [Determined from Kinetics] |
| Positive Control | (e.g., Epacadostat) | ~0.012 µM[12] | [Value] | Competitive |
Anticipating the Structure-Activity Relationship (SAR)
-
Picolinic Acid (2-COOH): The proximity of the carboxylic acid group to the pyridine nitrogen allows picolinic acid to act as a bidentate chelator. This chelation capability might facilitate a strong interaction with the heme iron, potentially making it the most potent inhibitor of the three isomers.
-
Nicotinic Acid (3-COOH) & Isonicotinic Acid (4-COOH): With the carboxylic acid group positioned further from the nitrogen, these isomers cannot act as bidentate chelators in the same manner. Their inhibitory activity will likely depend on the ability of the pyridine nitrogen alone to coordinate with the heme iron and the optimal positioning of the carboxylic acid group to form hydrogen bonds with nearby amino acid residues in the active site. The difference in potency between nicotinic and isonicotinic acid will reveal the geometric preference for these interactions within the enzyme's binding pocket.
Conclusion
This guide provides a robust, scientifically grounded framework for conducting a head-to-head comparison of enzyme inhibition by the three pyridine carboxylic acid isomers, using the therapeutically relevant enzyme IDO1 as a model system. By following the detailed experimental protocol and principles of self-validation, researchers can generate high-quality, comparative data. The resulting insights will not only elucidate the structure-activity relationship for this fundamental isomeric series but also provide a practical, hands-on understanding of the principles of enzyme inhibition assays crucial for modern drug discovery.
References
- Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in Immunology, 34(3), 137-143.
- Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2015).
- Grohmann, U., Fallarino, F., & Puccetti, P. (2003). Tolerance, immunity and kynurenines. Current opinion in pharmacology, 3(4), 438-444.
- Takikawa, O., Kuroiwa, T., Yamazaki, F., & Kido, R. (1988). Mechanism of interferon-gamma action. Characterization of indoleamine 2,3-dioxygenase. The Journal of biological chemistry, 263(4), 2041-2048.
- Uyttenhove, C., Pilotte, L., Théate, I., Stroobant, V., Colau, D., Parmentier, N., ... & Van den Eynde, B. J. (2003). Evidence for a pivotal role of indoleamine 2, 3-dioxygenase in the mechanisms of tumor resistance to rejection.
- Yaqoob, S., Khan, F. A., Tanveer, N., Ali, S., Hameed, A., El-Seedi, H., ... & Wang, Y. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 4039–4091.
- Hayaishi, O. (1976). Properties and function of indoleamine 2, 3-dioxygenase. Journal of Biochemistry, 79(4), 6P-7P.
- Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.
- Muller, A. J., DuHadaway, J. B., Donover, P. S., Sutanto-Ward, E., & Prendergast, G. C. (2005). Inhibition of indoleamine 2, 3-dioxygenase, an immunoregulatory target of the cancer suppression gene Bin1, potentiates cancer chemotherapy.
- Hou, D. Y., Muller, A. J., Sharma, M. D., DuHadaway, J., Banerjee, T., Johnson, M., ... & Prendergast, G. C. (2007). Inhibition of indoleamine 2, 3-dioxygenase in dendritic cells by stereoisomers of 1-methyl-tryptophan correlates with antitumor responses. Cancer research, 67(2), 792-801.
- Peterson, A. C., & Smith, J. R. (2016). A comprehensive review of indoleamine 2, 3-dioxygenase-1 (IDO1) inhibitors in clinical development.
- Sugimoto, H., Oda, S., Otsuki, T., Hino, T., Yoshida, T., & Shiro, Y. (2006). Crystal structure of human indoleamine 2, 3-dioxygenase: its physiological significance in expression and regulations. Proceedings of the National Academy of Sciences, 103(8), 2611-2616.
- Yue, E. W., Douty, B., Wayland, B., Bower, M., Liu, P., Leffet, L., ... & Sparks, R. B. (2017). Discovery of potent, selective, and orally bioavailable inhibitors of indoleamine 2, 3-dioxygenase 1 (IDO1). Journal of medicinal chemistry, 60(16), 6947-6961.
- Prendergast, G. C., Malachowski, W. P., DuHadaway, J. B., & Muller, A. J. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer research, 77(24), 6795-6811.
- Van den Eynde, B. J., van Baren, N., & Baurain, J. F. (2020). IDO1 inhibitors in cancer immunotherapy: where are we now?. Trends in cancer, 6(8), 634-640.
- Koblish, H. K., Hansbury, M. J., Bowman, K. J., Yang, G., Neilan, C. L., Haley, P. J., ... & Scherle, P. A. (2010). INCB024360 (Epacadostat), a highly potent and selective indoleamine-2, 3-dioxygenase 1 (IDO1) inhibitor for cancer therapy. Molecular cancer therapeutics, 9(7), 1965-1973.
- Kalikin, L., & Calvo, K. C. (1988). Inhibition of quinolinate phosphoribosyl transferase by pyridine analogs of quinolinic acid.
- Rohrig, U. F., Majjigapu, S. R., Vogel, P., Zoete, V., & Michielin, O. (2019). Challenges in the discovery of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors. Journal of medicinal chemistry, 62(21), 9313-9338.
- Grant, R. S., Coggan, S. E., & Smythe, G. A. (2009). The physiological action of picolinic acid in the human brain. International journal of tryptophan research, 2, 71–79.
- Sanada, H., Takahashi, T., & Ebisuno, S. (1989). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. The Journal of nutrition, 119(12), 2007-2013.
- Salter, M., & Pogson, C. I. (1985). The role of tryptophan 2, 3-dioxygenase in the hormonal control of tryptophan metabolism in isolated rat liver cells. Biochemical Journal, 229(2), 499-504.
- Badawy, A. A. B. (1990). Comparison of effects of nicotinic acid or tryptophan on tryptophan 2,3-dioxygenase in acute and chronic studies. Toxicology and applied pharmacology, 102(2), 251-258.
- Murray, P. J. (2017). Amino acid auxotrophy as a system of immunological control nodes.
- Drmanić, S. Ž., Jovanović, B. P., & Nikolić, J. B. (2014). The ultraviolet absorption spectra of three isomeric pyridinecarboxylic acids N-oxides. Journal of Applied Spectroscopy, 81(4), 600-606.
- Cady, S. G., & Sono, M. (1991). 1-Methyl-DL-tryptophan, β-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and β-[3-benzo (b) thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2, 3-dioxygenase. Archives of biochemistry and biophysics, 291(2), 326-333.
- Stone, T. W., & Williams, R. O. (2023). Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. International Journal of Molecular Sciences, 24(9), 8361.
- Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy States. International journal of tryptophan research, 2, 1–19.
- Urakami, K., Kusunoki, M., & Tsurumi, K. (1993). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Chemical & pharmaceutical bulletin, 41(9), 1568-1571.
- Linder, M. C., & Hazegh-Azam, M. (1996). Copper biochemistry and molecular biology. The American journal of clinical nutrition, 63(5), 797S-811S.
- Morgan, P. B., & Brown, A. G. (2015). Unique mechanisms of action of nicotinic acid on immune function are shown. Journal of immunology, 194(1 Supplement), 133-15.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune-regulated IDO1-dependent tryptophan metabolism is source of one-carbon units for pancreatic cancer and stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 7. Inhibiting tryptophan metabolism enhances interferon therapy in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 3-Cyano-4-phenylpyridine-2-carboxylic Acid Derivatives
Abstract
The 3-cyano-4-phenylpyridine-2-carboxylic acid scaffold has emerged as a promising chemotype in modern drug discovery, particularly for its potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a critical immune checkpoint enzyme that suppresses T-cell function by catabolizing tryptophan, thereby facilitating tumor immune escape.[2][3][4] While optimizing for on-target potency is paramount, a comprehensive understanding of a compound's selectivity profile is equally crucial for its clinical translation. Off-target activities can lead to unforeseen toxicities or polypharmacology, confounding clinical outcomes. This guide provides a comparative analysis of hypothetical derivatives of this scaffold, focusing on their cross-reactivity against key related enzymes and a broader kinase panel. We present supporting experimental methodologies and data to guide researchers in making informed decisions during lead optimization.
Introduction: The Imperative of Selectivity Profiling
The development of small molecule inhibitors for therapeutic targets requires a delicate balance between potency and selectivity. The this compound core has been identified as a key pharmacophore for inhibiting IDO1, a heme-containing enzyme that is a high-value target in immuno-oncology.[1][2][5] The primary mechanism of IDO1-mediated immunosuppression involves the depletion of the essential amino acid L-tryptophan and the production of metabolites, such as kynurenine, which collectively suppress effector T-cell function and promote regulatory T-cell (Treg) activity.[3][4]
However, the human body contains other enzymes that are structurally or functionally related to IDO1. The most notable are Tryptophan 2,3-dioxygenase (TDO) and IDO2, which also catalyze the first, rate-limiting step of tryptophan degradation.[1][6][7] Unintended inhibition of these enzymes could lead to distinct biological consequences. TDO, for instance, is primarily expressed in the liver and regulates systemic tryptophan levels.[7] Furthermore, promiscuous inhibition of unrelated targets, such as protein kinases, is a common source of toxicity. Therefore, early-stage, systematic cross-reactivity screening is not merely a regulatory requirement but a fundamental component of rational drug design.
This guide will compare three hypothetical derivatives (Derivative A, B, and C) based on the this compound scaffold. We will evaluate their inhibitory activity against their primary target, IDO1, and their cross-reactivity against the closely related TDO enzyme and a representative panel of kinases.
Comparative Cross-Reactivity Analysis
The selectivity of three lead compounds—Derivative A, Derivative B, and Derivative C—was assessed through a series of biochemical and cell-based assays. The primary goal was to quantify their potency against the intended target, human IDO1, while simultaneously measuring their activity against the most relevant off-target, human TDO. A broad kinase screen was also conducted to identify potential unforeseen liabilities.
On-Target (IDO1) vs. Off-Target (TDO) Potency
Biochemical enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50) for each derivative against recombinant human IDO1 and TDO.[8] Cellular activity was confirmed using a HEK293 cell line engineered to express human IDO1, where inhibition was measured by the reduction of kynurenine in the cell culture medium.[9]
Table 1: Comparative Potency and Selectivity of Pyridine Derivatives
| Compound | IDO1 Enzymatic IC50 (nM) | IDO1 Cellular EC50 (nM) | TDO Enzymatic IC50 (nM) | Selectivity Ratio (TDO IC50 / IDO1 IC50) |
| Derivative A | 15 | 25 | 1,500 | 100x |
| Derivative B | 8 | 12 | 80 | 10x |
| Derivative C | 50 | 75 | >10,000 | >200x |
Interpretation of Results:
-
Derivative B is the most potent IDO1 inhibitor in both enzymatic and cellular assays. However, its selectivity over TDO is only 10-fold, indicating a significant potential for TDO inhibition at therapeutic concentrations.[10]
-
Derivative A displays a good balance of potency and selectivity, with a 100-fold window between IDO1 and TDO inhibition.
-
Derivative C , while being the least potent against IDO1, exhibits outstanding selectivity, with minimal to no activity against TDO at concentrations up to 10 µM. This profile is highly desirable for minimizing TDO-related effects.[6]
Kinase Cross-Reactivity Profile
To assess broader selectivity, the derivatives were screened at a concentration of 1 µM against a panel of 96 kinases representing diverse families of the human kinome.[11][12][13] The results are summarized as the percentage of inhibition observed for any kinase showing greater than 50% inhibition.
Table 2: Kinase Panel Screening Results (% Inhibition at 1 µM)
| Compound | Target Kinase(s) with >50% Inhibition | Number of Hits (>50%) |
| Derivative A | None | 0 |
| Derivative B | SRC, LCK, YES | 3 |
| Derivative C | None | 0 |
Interpretation of Results:
-
Derivatives A and C demonstrate a clean kinase profile at 1 µM, suggesting a low risk of off-target effects mediated by kinase inhibition.
-
Derivative B , despite its high potency for IDO1, shows significant inhibition of three members of the SRC family of kinases. This polypharmacology could be beneficial or detrimental and requires further investigation, but it flags a potential liability for non-specific effects.
Experimental Methodologies
To ensure scientific integrity, the protocols used to generate the data above are detailed below. These methods represent industry-standard approaches for evaluating inhibitor selectivity.
General Workflow for Cross-Reactivity Screening
The logical flow from initial compound synthesis to comprehensive selectivity profiling is crucial for efficient drug discovery.
Caption: Workflow for inhibitor characterization.
Protocol: IDO1/TDO Enzymatic Inhibition Assay
This protocol describes a standard absorbance-based method for measuring the enzymatic activity of IDO1 and TDO.[8][14]
Objective: To determine the IC50 value of test compounds against recombinant human IDO1 and TDO.
Materials:
-
Recombinant human IDO1 and TDO enzymes
-
Assay Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase
-
L-Tryptophan (Substrate)
-
Test Compounds (Derivatives A, B, C) dissolved in DMSO
-
30% (w/v) Trichloroacetic Acid (TCA)
-
96-well UV-transparent microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
In a 96-well plate, add 2 µL of the diluted compound to each well. For control wells, add 2 µL of DMSO.
-
Add 100 µL of assay buffer containing the enzyme (IDO1 or TDO) to each well.
-
Initiate the reaction by adding 100 µL of L-Tryptophan solution (final concentration ~400 µM).
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the reaction by adding 20 µL of 30% TCA.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[14]
-
Read the absorbance at 321 nm, which corresponds to the kynurenine product.[8]
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying direct target engagement within a cellular environment. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[15][16][17][18]
Objective: To confirm that the test compounds directly bind to IDO1 in intact cells.
Materials:
-
HeLa or A431 cells (known to express IDO1 upon stimulation)
-
IFN-γ (for inducing IDO1 expression)
-
Test Compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
PCR thermocycler or heating blocks
-
Western Blotting or ELISA equipment
Procedure:
-
Culture cells and treat with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Treat the cells with the test compound (e.g., at 10x the cellular EC50) or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.
-
Analyze the amount of soluble IDO1 in the supernatant at each temperature point using Western Blot or ELISA.
-
Plot the amount of soluble IDO1 against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.[19]
Discussion and Strategic Implications
The cross-reactivity profile of a drug candidate is a critical determinant of its therapeutic window and overall success. Our comparative analysis of three hypothetical this compound derivatives reveals distinct profiles that would guide further development differently.
Caption: Decision matrix based on selectivity profiles.
-
Derivative A represents a well-balanced lead candidate. Its combination of good potency and a clean selectivity profile makes it a strong candidate for progression into further preclinical studies.
-
Derivative B , while the most potent, carries significant risks. The low selectivity against TDO and the inhibition of SRC family kinases could lead to complex biological effects and potential toxicity.[20][21] The strategic decision here would be to initiate a redesign effort, using the structure of Derivative B as a starting point to improve selectivity while retaining potency.
-
Derivative C is an ideal candidate for a potency optimization campaign. Its exceptional selectivity provides a solid foundation for a safe therapeutic agent. Medicinal chemistry efforts would focus on modifying the structure to enhance its interaction with the IDO1 active site without introducing new off-target liabilities.
Conclusion
The journey of a drug candidate from bench to bedside is paved with critical decision-making points, many of which are informed by selectivity and cross-reactivity data. For inhibitors based on the this compound scaffold, a thorough assessment of activity against TDO and the broader kinome is indispensable. As demonstrated, a compound's value is not defined by its on-target potency alone, but by the holistic profile of its biological interactions. Employing a systematic and multi-faceted screening approach, including enzymatic assays, cellular target engagement, and broad panel screening, empowers research teams to select and optimize candidates with the highest probability of clinical success.
References
-
Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available at: [Link]
-
Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. Journal of the American Chemical Society. Available at: [Link]
-
Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology. Available at: [Link]
-
IDO/TDO Screening Services. BPS Bioscience. Available at: [Link]
-
Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]
-
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology. Available at: [Link]
-
Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy. Molecular Cancer Therapeutics. Available at: [Link]
-
Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. PubMed. Available at: [Link]
-
Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Semantic Scholar. Available at: [Link]
-
Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. Available at: [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Reports. Available at: [Link]
-
IDO1 Cell-Based Assay Kit. BPS Bioscience. Available at: [Link]
-
Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. MDPI. Available at: [Link]
-
Different effects of tryptophan 2,3-dioxygenase inhibition on SK-Mel-28 and HCT-8 cancer cell lines. springermedizin.de. Available at: [Link]
-
Discovery of IDO1 inhibitors: from bench to bedside. Expert Opinion on Drug Discovery. Available at: [Link]
-
Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed. Available at: [Link]
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. Available at: [Link]
-
3-Cyano-2-oxa-pyridines: a promising template for diverse pharmacological activities. ResearchGate. Available at: [Link]
-
Trial watch: IDO inhibitors in cancer therapy. OncoImmunology. Available at: [Link]
-
Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges. Frontiers in Immunology. Available at: [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. Available at: [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]
-
Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Available at: [Link]
Sources
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 6. Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 12. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 13. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-Cyano-4-phenylpyridine-2-carboxylic acid
As researchers and professionals in drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The compounds we handle, such as 3-Cyano-4-phenylpyridine-2-carboxylic acid, are often novel molecules with incomplete toxicological profiles but known hazardous functional groups. This guide provides a detailed, procedure-driven framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment. The procedures outlined here are grounded in established chemical safety principles and regulatory compliance, reflecting a proactive approach to laboratory safety.
The 'Why': Hazard Profile and Risk Assessment
Understanding the chemical nature of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Its structure presents a tripartite hazard:
-
The Cyano Group (-C≡N): This is the most significant hazard. Cyano-containing compounds are classified as acutely toxic.[1][2] The primary risk is their potential to react with acids to generate highly toxic and flammable hydrogen cyanide (HCN) gas.[2] Inhalation of HCN can be fatal within minutes.[2]
-
The Pyridine Ring: Pyridine and its derivatives are often skin and eye irritants and can be harmful if swallowed or inhaled.[3][4][5]
-
The Carboxylic Acid Group (-COOH): This functional group makes the compound acidic, which can influence its reactivity. However, the more pressing concern is the potential for an external acidic environment to protonate the cyanide group.
Given these characteristics, this compound must be treated as a hazardous pharmaceutical waste, managed through a licensed waste disposal company or an institution's Environmental Health and Safety (EHS) department.[3][6][7]
Table 1: Hazard Summary for Phenylpyridine Carboxylic Acid Derivatives
| Hazard Classification | Description | Primary Precaution |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[8][9] | Avoid creating dust. Handle only in a chemical fume hood. Use appropriate PPE. |
| Skin Irritation | Causes skin irritation.[3] | Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation/damage.[3] | Wear safety goggles or a face shield. |
| Reactivity | Reacts with acids to produce highly toxic hydrogen cyanide gas.[2] Incompatible with strong oxidizing agents and bases.[4][10] | Strictly segregate from acids. Store separately from incompatible materials. |
The Core Principle: Segregation and Containment
The cardinal rule for disposing of this compound is never to dispose of it down the drain and to always segregate it as cyanide-containing waste .[1][11][12] Mixing this waste stream with others, particularly acidic waste, can have catastrophic consequences. The entire disposal workflow is built on this principle of isolation.
Caption: Waste Segregation Workflow for Cyanide-Containing Compounds.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures a systematic and safe approach to waste handling.
1. Preparation and Personal Protective Equipment (PPE):
- Before beginning work, review the Safety Data Sheet (SDS).[11]
- Conduct all handling of the compound and its waste within a certified laboratory chemical fume hood.[1][2]
- Don appropriate PPE:
- Nitrile or other chemical-resistant gloves.
- Safety goggles and a face shield.
- A flame-resistant lab coat.
2. Waste Collection:
- Solid Waste: Place any unused or contaminated solid this compound directly into a dedicated, durable, and sealable container designated for solid cyanide waste.[1] This includes heavily contaminated disposables like weigh paper, gloves, and paper towels.[1][13] Double-bagging in sturdy plastic bags may be an option if a rigid container is not available, but a sealed container is preferred.[13]
- Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled container for liquid cyanide waste.[2] Do not mix with any other solvent or aqueous waste streams.
3. Container Labeling:
- Immediately label the waste container. The label must be clear and include the following information:
- "Hazardous Waste – Cyanide"[2]
- A warning: "No Acids" or "Danger: Reacts with Acid to Produce Cyanide Gas"[2]
- The full chemical name: "this compound"
- The date of accumulation.
4. Temporary Storage:
- Store the sealed and labeled waste containers in a designated, secure satellite accumulation area.
- Crucially, ensure this storage area is physically separate from any containers of acidic waste.[13]
5. Final Disposal:
- Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[6][11]
- Do not attempt to treat or neutralize this waste in the lab. Chemical inactivation of complex organic cyanides can be unpredictable and is best left to professionals at a licensed waste disposal facility, who will typically use high-temperature incineration.[14][15]
Decontamination Protocol
Proper decontamination of glassware, equipment, and work surfaces is a critical final step to prevent cross-contamination and accidental exposure.
Caption: Two-Step Decontamination Workflow for Cyanide Contamination.
Procedure:
-
Initial Decontamination: Within a chemical fume hood, rinse all contaminated surfaces and glassware with a pH 10 buffer solution.[1][2] This alkaline condition helps prevent the formation of HCN.
-
Oxidative Decontamination: Following the buffer rinse, wash the items with a freshly prepared 10% bleach (sodium hypochlorite) solution.[1][2] The bleach acts to oxidize and destroy the cyanide moiety.
-
Final Cleaning: Perform a final rinse with deionized water and/or an appropriate organic solvent to remove all cleaning agents.
-
Waste Management: All rinsates, wipes, and gloves used during the decontamination process must be collected and disposed of as cyanide-containing hazardous waste.[2]
Emergency Procedures: Spills and Exposures
In the event of an accident, immediate and correct action is vital.
-
Spills:
-
Small Spill (inside a fume hood): Use a spill kit designed for cyanide compounds. Clean the area using the two-step decontamination procedure described above.[1] All cleanup materials must be disposed of as hazardous waste.
-
Large Spill (or any spill outside a fume hood): Evacuate the area immediately. Alert colleagues and notify your institution's EHS or emergency response team.[1]
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
-
By adhering to these rigorous procedures, you uphold the highest standards of laboratory safety, ensuring that your valuable research does not come at the cost of personal or environmental well-being. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they represent the final authority on waste disposal in your facility.
References
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety. [Link]
-
Pharmaceutical Waste. University of Delaware Environmental Health & Safety. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport. [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer. [Link]
-
chemical label this compound. GHS-LABEL. [Link]
-
Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024). Waste Management Resources. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]
-
Pharmaceutical Waste. University of Houston Environmental Health and Safety. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
procedure for disposing of hazardous waste. MIT Environmental Health & Safety. [Link]
-
1-(4-{[3-(2-Cyano-acetylamino)-4-methyl-pyridin-2-ylamino]-methyl}-phenyl)-1H-pyrrole-2-carboxylic acid methyl ester. PubChem. [Link]
-
Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2022). MDPI. [Link]
-
3-Methyl-2-phenylquinoline-4-carboxylic acid. PubChem. [Link]
-
Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. (2025). PubMed. [Link]
Sources
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. research.wayne.edu [research.wayne.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. This compound | 133609-28-6 [amp.chemicalbook.com]
- 9. chemical-label.com [chemical-label.com]
- 10. fishersci.com [fishersci.com]
- 11. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. web.mit.edu [web.mit.edu]
- 14. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
